Product packaging for Nicotinamide N-oxide(Cat. No.:CAS No. 1986-81-8)

Nicotinamide N-oxide

Cat. No.: B030751
CAS No.: 1986-81-8
M. Wt: 138.12 g/mol
InChI Key: USSFUVKEHXDAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nicotinamide N-oxide is a significant pyridine derivative and a key precursor in the study of NAD+ biosynthesis and cellular redox metabolism. Its primary research value lies in its role as a metabolic intermediate, where it is reduced back to nicotinamide by the enzyme this compound reductase in various biological systems. This property makes it an invaluable tool for probing NAD+ salvage pathways, investigating oxidative stress responses, and studying the regulation of intracellular redox states. Researchers utilize this compound to explore its potential effects on sirtuin activity and other NAD+-dependent signaling processes, providing insights into cellular aging, energy metabolism, and mitochondrial function. Its unique mechanism of action, involving reversible oxidation-reduction cycles, offers a distinct approach to modulate NAD+ pools without direct inhibition of canonical pathways like the PARP enzymes. This compound is essential for biochemical research, cell culture studies, and the development of novel research models for metabolic and age-related diseases. It is supplied with detailed analytical documentation, including HPLC and NMR data, to ensure batch-to-batch consistency and support high-quality, reproducible research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B030751 Nicotinamide N-oxide CAS No. 1986-81-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxidopyridin-1-ium-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(9)5-2-1-3-8(10)4-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSFUVKEHXDAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173614
Record name Nicotinamide N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nicotinamide N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1986-81-8
Record name Nicotinamide N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1986-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinamide N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinamide N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinamide N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicotinamide N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.237
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOTINAMIDE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UY6QXJ2DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nicotinamide N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

289 - 293 °C
Record name Nicotinamide N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Nicotinamide N-oxide in Mammals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinamide, a form of vitamin B3, is a crucial precursor for the synthesis of the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is essential for a multitude of cellular processes, including redox reactions in energy metabolism and as a substrate for enzymes like sirtuins and poly-ADP-ribose polymerases (PARPs)[1][2][3]. Given its central role, the levels of nicotinamide are tightly regulated. When in excess, nicotinamide is eliminated from the body through two primary metabolic clearance pathways[1][4]. This guide focuses on the microsomal pathway responsible for the biosynthesis of Nicotinamide N-oxide, a significant metabolite in the clearance of surplus nicotinamide.

Nicotinamide Clearance Pathways

In mammals, excess nicotinamide is primarily cleared by two distinct enzymatic systems located in the liver[1][5].

  • The Cytoplasmic Pathway: This pathway involves the methylation of nicotinamide to N1-methylnicotinamide (MNAM) by the enzyme nicotinamide N-methyltransferase (NNMT)[1][2][6]. MNAM can be further oxidized by aldehyde oxidase (AOX) to N1-methyl-2-pyridone-5-carboxamide (2-pyr) and N1-methyl-4-pyridone-3-carboxamide (4-pyr), which are then excreted in the urine[1][6].

  • The Microsomal Pathway: This pathway involves the direct oxidation of nicotinamide to form this compound[1][4][5]. This process occurs in the endoplasmic reticulum of hepatocytes[1][4]. Under normal physiological conditions, the cytoplasmic methylation pathway is predominant. However, with pharmacological doses of nicotinamide, the N-oxidation pathway becomes more significant, and this compound can become the most abundant nicotinamide metabolite in the blood[1].

The Biosynthesis of this compound

The core of the microsomal clearance pathway is the N-oxidation of the pyridine ring of nicotinamide.

Key Enzyme and Location
Reaction and Cofactors

The biosynthesis is an oxidation reaction that requires the presence of NADPH as a cofactor to provide the necessary reducing equivalents for the CYP450 catalytic cycle[1].

The overall reaction is as follows:

Nicotinamide + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

Below is a diagram illustrating the biosynthetic pathway of this compound.

Nicotinamide_N_Oxide_Biosynthesis Nicotinamide Nicotinamide NNO This compound Nicotinamide->NNO O₂ CYP2E1 CYP2E1 (Endoplasmic Reticulum) NADPH NADPH NADP NADP+ NADPH->NADP H₂O Experimental_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Substrate Nicotinamide Substrate->Incubate Buffer Phosphate Buffer Buffer->Incubate Inhibitor Inhibitor/Antibody (Optional) Inhibitor->Incubate NADPH Add NADPH (Start Reaction) Incubate->NADPH Quench Quench Reaction NADPH->Quench Centrifuge Centrifuge Quench->Centrifuge Dry Dry Supernatant Centrifuge->Dry Reconstitute Reconstitute Dry->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC

References

The Role of Nicotinamide N-oxide in NAD+ Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins. The maintenance of cellular NAD+ pools is paramount for cellular health, and its decline is associated with aging and various pathologies. While several precursors to NAD+ are well-established, the role of Nicotinamide N-oxide (NAMO), a metabolite of nicotinamide (NAM), is less characterized. This technical guide provides a comprehensive overview of the current understanding of NAMO's position within the intricate network of NAD+ metabolism. It details the enzymatic conversion of NAMO back to NAM, its potential signaling functions, and methodologies for its study. This document is intended to serve as a resource for researchers and drug development professionals interested in the expanding landscape of NAD+ biology.

Introduction to this compound (NAMO)

This compound is a metabolite of nicotinamide (NAM), a primary precursor in the salvage pathway of NAD+ synthesis. NAMO is formed in the liver through the oxidation of NAM by the cytochrome P450 enzyme CYP2E1[1]. This conversion is generally considered a clearance mechanism for excess NAM[1]. However, emerging and historical evidence suggests that NAMO is not merely a metabolic endpoint but can be recycled back into the NAD+ synthesis pathway, positioning it as a potential, albeit understudied, NAD+ precursor.

The Metabolic Pathway of this compound in NAD+ Synthesis

The contribution of NAMO to the cellular NAD+ pool is primarily through its reduction back to nicotinamide. This process is catalyzed by cytosolic enzymes, allowing the re-entry of the nicotinamide moiety into the canonical NAD+ salvage pathway.

Enzymatic Reduction of NAMO to Nicotinamide

Early biochemical studies identified two key enzymes responsible for the reduction of NAMO to NAM:

  • Xanthine Oxidase: This molybdoflavoenzyme, known for its role in purine catabolism, has been shown to catalyze the reduction of NAMO[2]. The reaction mechanism involves the transfer of electrons from the enzyme's molybdenum cofactor to NAMO.

  • Aldehyde Oxidase: Similar to xanthine oxidase, aldehyde oxidase is another molybdo-flavoenzyme capable of reducing NAMO to NAM[3]. This reaction occurs under anaerobic conditions and is dependent on an electron donor for the enzyme[3].

The reduction of NAMO by these enzymes effectively salvages the nicotinamide ring, making it available for NAD+ synthesis.

NAMO_Metabolism NAMO This compound (NAMO) Reductases Xanthine Oxidase, Aldehyde Oxidase (Reduction) NAMO->Reductases NAM Nicotinamide (NAM) NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage NAD NAD+ NAD_Salvage->NAD Excess_NAM Excess Nicotinamide CYP2E1 CYP2E1 (Oxidation) Excess_NAM->CYP2E1 Clearance CYP2E1->NAMO Reductases->NAM

Metabolic conversion of this compound.
Integration into the NAD+ Salvage Pathway

Once converted to NAM, the molecule enters the primary salvage pathway for NAD+ synthesis. This pathway involves two key enzymatic steps:

  • Nicotinamide Phosphoribosyltransferase (NAMPT): This rate-limiting enzyme catalyzes the conversion of NAM to nicotinamide mononucleotide (NMN).

  • Nicotinamide Mononucleotide Adenylyltransferases (NMNATs): These enzymes then adenylate NMN to form NAD+.

Quantitative Data on NAMO and NAD+ Metabolism

A significant gap in the current literature is the lack of comprehensive quantitative studies on the in vivo effects of NAMO administration on tissue NAD+ levels. While pharmacokinetic data for NAM and its metabolites, including NAMO, exist, direct comparative studies of NAMO against other NAD+ precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) are scarce. The following table summarizes the known enzymatic players in NAMO metabolism.

Metabolic Step Enzyme Substrate Product Cellular Location
Oxidation Cytochrome P450 2E1 (CYP2E1)Nicotinamide (NAM)This compound (NAMO)Endoplasmic Reticulum (Liver)
Reduction Xanthine OxidaseThis compound (NAMO)Nicotinamide (NAM)Cytosol
Reduction Aldehyde OxidaseThis compound (NAMO)Nicotinamide (NAM)Cytosol

A Potential Signaling Role for this compound

Recent evidence suggests that NAMO may not be solely a metabolic intermediate but could also possess signaling capabilities, particularly in the context of inflammation.

Interaction with Sirtuin-1 (SIRT1)

A 2023 study demonstrated that NAMO can attenuate neuroinflammation by modulating the activity of Sirtuin-1 (SIRT1), a key NAD+-dependent deacetylase[4]. The proposed mechanism involves NAMO enhancing the expression and deacetylase activity of SIRT1[4].

Downstream Effects on NF-κB Signaling

The activation of SIRT1 by NAMO leads to the deacetylation of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation[4]. This deacetylation inhibits NF-κB's transcriptional activity, thereby reducing the expression of pro-inflammatory cytokines[4]. This finding opens a new avenue for investigating NAMO as a potential modulator of inflammatory processes, independent of its role as an NAD+ precursor.

NAMO_Signaling NAMO This compound (NAMO) SIRT1 SIRT1 NAMO->SIRT1 Enhances activity p65_acetylated Acetylated p65 (Active NF-κB) SIRT1->p65_acetylated Deacetylates p65_deacetylated Deacetylated p65 (Inactive NF-κB) p65_acetylated->p65_deacetylated Inflammation Inflammatory Cytokine Production p65_acetylated->Inflammation Inhibits Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization (e.g., 80% Methanol) Tissue->Homogenization Centrifugation Centrifugation (16,000 x g, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation MS_Detection ESI-MS/MS (MRM) LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

References

In Vivo Effects of Nicotinamide N-oxide Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-oxide (NAMO) is a primary metabolite of nicotinamide (NAM), a form of vitamin B3. While NAM has been extensively studied for its role as a precursor to nicotinamide adenine dinucleotide (NAD+) and its therapeutic potential, the direct in vivo effects of NAMO administration are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of the in vivo effects of NAMO, with a focus on its metabolism, pharmacokinetics, and demonstrated physiological activities. This document is intended to serve as a resource for researchers and professionals in drug development interested in the potential applications of NAMO.

Metabolism and Pharmacokinetics of this compound

This compound is endogenously produced from the oxidation of nicotinamide, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2E1 in the liver.[1] Once formed, NAMO can be detected in blood and urine.[1] In vivo studies in rats have shown that NAMO is formed from nicotinamide.[2] Interestingly, NAMO is not an inert metabolite and can be reduced back to its parent compound, nicotinamide, in vivo.[3] This bidirectional conversion suggests a potential role for NAMO in nicotinamide homeostasis.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound following in vivo administration in mice.

ParameterValueSpeciesDosageAdministration RouteSource
Peak Plasma Concentration (Cmax) 1900 nmol/mlMouse276 mg/kgIntraperitoneal (i.p.)[3]
Time to Peak Concentration (Tmax) 10 minutesMouse276 mg/kgIntraperitoneal (i.p.)[3]
Initial Half-life (t1/2α) 0.39 hoursMouse276 mg/kgIntraperitoneal (i.p.)[3]
Terminal Half-life (t1/2β) 1.8 hoursMouse276 mg/kgIntraperitoneal (i.p.)[3]
Bioavailability (i.p. vs. i.v.) ~100%Mouse276 mg/kgIntraperitoneal (i.p.)[3]

In Vivo Physiological Effects of this compound

The most well-documented in vivo effect of NAMO administration is its anti-inflammatory activity, particularly within the central nervous system.

Neuroinflammation

In a murine model of herpes simplex virus-1 (HSV-1) induced encephalitis, administration of NAMO demonstrated significant anti-inflammatory effects. NAMO treatment led to a reduction in the production of pro-inflammatory cytokines and promoted the transition of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.

The following table presents the quantitative data on the reduction of pro-inflammatory cytokines in the brain tissue of HSV-1 infected mice treated with NAMO.

CytokineFold Change (NAMO vs. Control)p-valueSource
IL-1β ~0.5<0.05
IL-6 ~0.4<0.05
TNF-α ~0.6<0.05

Note: The exact fold changes are extrapolated from graphical representations in the source material and should be considered approximations.

Other Potential In Vivo Effects

While direct evidence for other in vivo effects of NAMO administration is limited, its metabolic relationship with nicotinamide suggests potential roles in processes influenced by NAD+ levels. High doses of NAMO have been reported to affect the differentiation of leukemia cells in vitro, but in vivo confirmation is lacking.[1] Further research is required to explore the effects of NAMO on other systems, such as cardiovascular and metabolic health.

Signaling Pathways Modulated by this compound

Sirtuin-1/NF-κB Signaling Pathway

The anti-inflammatory effects of NAMO in the context of neuroinflammation are mediated, at least in part, through the modulation of the Sirtuin-1 (SIRT1)/NF-κB signaling pathway. NAMO enhances the expression and deacetylase activity of SIRT1. Activated SIRT1 then deacetylates the p65 subunit of NF-κB, leading to the inhibition of NF-κB signaling and a subsequent reduction in the expression of pro-inflammatory genes.

SIRT1_NFkB_Pathway NAMO This compound SIRT1 SIRT1 NAMO->SIRT1 enhances expression & activity p65_acetylated Acetylated p65 SIRT1->p65_acetylated deacetylates p65_deacetylated Deacetylated p65 p65_acetylated->p65_deacetylated NFkB_active Active NF-κB p65_acetylated->NFkB_active promotes NFkB_inactive Inactive NF-κB p65_deacetylated->NFkB_inactive leads to Pro_inflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, TNF-α) NFkB_active->Pro_inflammatory_Genes activates transcription of Inflammation Inflammation Pro_inflammatory_Genes->Inflammation drives

SIRT1/NF-κB signaling pathway modulated by NAMO.

Experimental Protocols

In Vivo Administration of this compound in a Murine Model of Neuroinflammation

This protocol is based on the methodology used to study the effects of NAMO on HSV-1-induced microglial inflammation.

5.1.1 Materials

  • This compound (NAMO) powder

  • Sterile phosphate-buffered saline (PBS)

  • C57BL/6 mice

  • Herpes Simplex Virus-1 (HSV-1)

5.1.2 NAMO Solution Preparation

  • Dissolve NAMO powder in sterile PBS to the desired concentration.

  • Ensure complete dissolution and sterilize the solution through a 0.22 µm filter.

  • Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

5.1.3 Animal Model and NAMO Administration

  • Induce herpes simplex encephalitis (HSE) in C57BL/6 mice via intranasal or intracranial injection of HSV-1, following established protocols.

  • Administer the prepared NAMO solution to the mice via intraperitoneal (i.p.) injection at a specified dosage (e.g., mg/kg body weight). The control group should receive an equivalent volume of sterile PBS.

  • The frequency and duration of NAMO administration will depend on the experimental design (e.g., daily injections for a set number of days post-infection).

5.1.4 Workflow for Assessing In Vivo Effects

Experimental_Workflow cluster_animal_model Animal Model cluster_analysis Analysis Animal_Infection Induce HSE in mice (HSV-1 infection) NAMO_Admin Administer NAMO (i.p.) or PBS (control) Animal_Infection->NAMO_Admin Tissue_Harvest Harvest brain tissue NAMO_Admin->Tissue_Harvest Cytokine_Analysis Cytokine Quantification (ELISA or qPCR) Tissue_Harvest->Cytokine_Analysis Microglia_Phenotyping Microglial Polarization Analysis (Flow Cytometry or IHC) Tissue_Harvest->Microglia_Phenotyping Signaling_Analysis Western Blot for SIRT1 and NF-κB pathway proteins Tissue_Harvest->Signaling_Analysis

Workflow for in vivo NAMO administration and analysis.
Quantification of this compound in Plasma

This protocol provides a general outline for the quantification of NAMO in plasma samples using High-Performance Liquid Chromatography (HPLC).

5.2.1 Sample Preparation

  • Collect blood samples from animals at specified time points after NAMO administration into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Precipitate plasma proteins by adding a solvent such as acetonitrile or methanol.

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in the HPLC mobile phase.

5.2.2 HPLC Analysis

  • Inject the reconstituted sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column).

  • Use a mobile phase suitable for the separation of NAMO from other plasma components. The composition of the mobile phase will need to be optimized.

  • Detect NAMO using a UV detector at a wavelength where it has significant absorbance.

  • Quantify the concentration of NAMO by comparing the peak area of the sample to a standard curve generated with known concentrations of a NAMO standard.

Conclusion and Future Directions

The in vivo administration of this compound has demonstrated clear anti-inflammatory effects in the central nervous system, mediated through the SIRT1/NF-κB pathway. Its favorable pharmacokinetic profile in mice, including rapid absorption and good bioavailability, suggests its potential as a therapeutic agent. However, the current body of research on the direct in vivo effects of NAMO is still in its early stages.

Future research should focus on:

  • Expanding the scope of in vivo studies: Investigating the effects of NAMO administration on other organ systems, including the cardiovascular, metabolic, renal, and hepatic systems, is crucial to understanding its full physiological impact.

  • Dose-response studies: Establishing clear dose-response relationships for the observed in vivo effects will be essential for determining therapeutic windows.

  • Toxicology studies: Comprehensive in vivo toxicology studies are necessary to assess the safety profile of NAMO for potential clinical applications.

  • Elucidating downstream mechanisms: Further investigation into the molecular mechanisms downstream of SIRT1/NF-κB activation will provide a more complete picture of NAMO's mode of action.

By addressing these research gaps, a more comprehensive understanding of the in vivo effects of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

Nicotinamide N-oxide: A Comprehensive Technical Guide on its Role as a Key Metabolite of Nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide (a form of vitamin B3) is a critical precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), which is essential for numerous cellular redox reactions and signaling processes.[1][2][3] When nicotinamide is present in excess, it is eliminated from the body through two primary metabolic clearance pathways.[1] One major pathway involves methylation by nicotinamide N-methyltransferase (NNMT), while the second, a microsomal pathway, involves the oxidation of nicotinamide to form nicotinamide N-oxide (NNO).[1][4][5] This document provides an in-depth technical overview of this compound, focusing on its biochemical formation, pharmacokinetics, detailed analytical protocols for its quantification, and its emerging biological significance. Recent research has identified the specific enzyme responsible for NNO formation and is beginning to uncover its potential biological activities, making it a molecule of increasing interest in toxicology, pharmacology, and drug development.

Biochemical Formation of this compound

The clearance of excess nicotinamide is managed by two distinct enzymatic systems primarily in the liver: a cytoplasmic pathway and a microsomal pathway.[1]

  • Cytoplasmic Pathway (Methylation): This pathway begins with the methylation of nicotinamide by the enzyme nicotinamide N-methyltransferase (NNMT) to produce N1-methylnicotinamide (MNAM).[1][4] MNA can then be further oxidized by aldehyde oxidase (AOX) to form N1-methyl-2-pyridone-5-carboxamide (2-pyr) and N1-methyl-4-pyridone-3-carboxamide (4-pyr), which are subsequently excreted.[1][4]

  • Microsomal Pathway (N-Oxidation): The second pathway involves the direct oxidation of the pyridine nitrogen of nicotinamide to form this compound. For a long time, the specific enzyme responsible was unknown, though it was suspected to be a cytochrome P450 (P450) system located in the endoplasmic reticulum of hepatocytes.[1] Groundbreaking work has since identified cytochrome P450 2E1 (CYP2E1) as the primary and major enzyme responsible for the N-oxidation of nicotinamide in human liver microsomes.[1][6]

Under normal physiological conditions, the methylation pathway is predominant. However, upon administration of pharmacological doses of nicotinamide, the N-oxidation pathway is significantly upregulated, and NNO can become the most abundant nicotinamide metabolite in the bloodstream.[1]

Nicotinamide_Metabolism cluster_pathways Nicotinamide Clearance Pathways cluster_micro Microsomal Pathway cluster_cyto Cytoplasmic Pathway NAM Nicotinamide (NAM) NNO This compound (NNO) NAM->NNO CYP2E1 MNAM N1-methylnicotinamide (MNAM) NAM->MNAM NNMT Excretion1 Urine Excretion NNO->Excretion1 PYR 2-pyr and 4-pyr Metabolites MNAM->PYR AOX Excretion2 Urine Excretion PYR->Excretion2

Caption: Metabolic clearance pathways of nicotinamide.
Quantitative Data: Enzyme Kinetics

The enzymatic reaction kinetics for the formation of NNO from nicotinamide have been characterized in human liver microsomes (HLMs).

ParameterValueConditionsSource
Apparent Km 2.98 mMPooled Human Liver Microsomes[1]
Vmax 60.14 pmol/mg/minPooled Human Liver Microsomes[1]

Pharmacokinetics

This compound is readily detected in both blood and urine in humans and rodents following the administration of nicotinamide.[1] Studies in mice have shown that NNO is the main plasma metabolite of nicotinamide.

Quantitative Data: Pharmacokinetic Parameters in Mice

The following table summarizes key pharmacokinetic parameters observed in mice following intraperitoneal (i.p.) administration of nicotinamide or this compound.

Compound & DoseParameterValueSource
Nicotinamide (100-500 mg/kg)Peak Plasma Conc. (Cmax)1,000 to 4,800 nmol/mL[7]
Initial Half-life (t1/2α)0.8 to 2.0 h (dose-dependent)[7]
Terminal Half-life (t1/2β)3.4 to 5.6 h (dose-dependent)[7]
This compound (from Nicotinamide)Peak Plasma Conc. (Cmax)80 to 160 nmol/mL[7]
This compound (276 mg/kg)Peak Plasma Conc. (Cmax)1,900 nmol/mL[7]
Time to Peak (Tmax)10 minutes[7]
Initial Half-life (t1/2α)0.39 h[7]
Terminal Half-life (t1/2β)1.8 h[7]
Bioavailability (i.p. vs i.v.)~100%[7]
Nicotinamide (from NNO reduction)Peak Plasma Conc. (Cmax)144 nmol/mL[7]
Time to Peak (Tmax)1 hour[7]

Interestingly, this compound can be reduced back to nicotinamide in vivo, demonstrating a reversible metabolic relationship.[7]

Experimental Protocols for Quantification

Accurate quantification of this compound and related metabolites is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant analytical techniques.[1][8][9]

Analytical_Workflow Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Extraction Metabolite Extraction (e.g., Acetonitrile/Methanol/Water) Sample->Extraction Centrifuge Centrifugation (Pellet proteins) Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (HILIC or Reversed-Phase) Supernatant->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Standard Curve) Data->Quant

Caption: General workflow for metabolite analysis by LC-MS/MS.
Protocol 1: HPLC-UV Method for NNO in Microsomes

This protocol is adapted from the methodology used to identify CYP2E1 as the NNO-forming enzyme.[1]

  • Reaction Quenching: Stop microsomal incubations by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.

  • Sample Collection: Transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: HILIC Atlantis T3 column (100 mm x 4.6 mm i.d.) with a corresponding guard column.[1]

    • Mobile Phase: Isocratic elution with 90% acetonitrile, 0.125% acetic acid, and 10 mM ammonium acetate.[1]

    • Flow Rate: Not specified, but typically ~1.0 mL/min for a 4.6 mm i.d. column.

    • Injection Volume: 30 µL.[1]

    • Detection: UV absorbance at 254 nm.[1]

  • Quantification: Identify NNO by co-elution with a pure standard. Quantify using a standard curve generated from known concentrations of this compound.[1]

Protocol 2: LC-MS/MS Method for NAD+ Metabolome Analysis

This protocol provides a general framework for the sensitive and specific quantification of this compound along with other NAD+ related metabolites in various biological matrices.[8][9][10]

  • Sample Preparation and Extraction (Acidic Extraction):

    • For tissues or cells, rapidly homogenize/lyse in an ice-cold extraction solvent of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid.[9] This solvent is effective at quenching metabolism, extracting polar metabolites, and minimizing the interconversion of redox cofactors.[9]

    • For biofluids like plasma, add the cold extraction solvent (e.g., 4 parts solvent to 1 part plasma).

    • Include isotopically labeled internal standards to account for matrix effects and variations in extraction efficiency.[8]

    • Vortex vigorously and incubate on ice for 10-15 minutes.

    • Centrifuge at >15,000 x g at 4°C for 15 minutes.

    • Carefully collect the supernatant for analysis.

  • Chromatographic Conditions (HILIC):

    • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is well-suited for separating polar NAD+ metabolites.[8][9]

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with an appropriate buffer (e.g., 10 mM ammonium acetate, 0.1% formic acid).

    • Gradient: A typical gradient would start at a high percentage of Mobile Phase A (e.g., 90-95%) and gradually increase the percentage of aqueous Mobile Phase B to elute the polar compounds.

    • Flow Rate: Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a ~2.1 mm i.d. column).

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and other target analytes using pure standards. For example:

      • Nicotinamide: m/z 123.1 -> 80.1

      • N-methylnicotinamide: m/z 137.1 -> 94.1

      • Note: Specific transitions for this compound would need to be determined empirically but would be based on its molecular weight (138.13 g/mol ).

    • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Biological Activity and Drug Development Implications

Historically considered an inactive clearance metabolite, recent evidence suggests that this compound possesses biological activity.[1] Its role is an area of active investigation with several key implications.

  • Cell Differentiation: At millimolar concentrations (30 mM), this compound has been shown to inhibit the proliferation of HL-60 promyelocytic leukemia cells and induce their differentiation.[6]

  • CXCR2 Antagonism: this compound has been identified as a potent and selective antagonist of the CXCR2 receptor, a key chemokine receptor involved in inflammation and immune responses.[11] This finding opens up potential therapeutic applications in inflammatory diseases.

  • Biomarker of CYP2E1 Activity: Since NNO is formed primarily by CYP2E1, its levels in urine or blood could serve as a direct, endogenous biomarker for CYP2E1 activity.[1] This is highly relevant for drug development, as CYP2E1 is involved in the metabolism of many xenobiotics, including ethanol and various pharmaceuticals, and its activity can be induced by different conditions.

  • Obesity and Diet: Urinary levels of this compound have been found to be elevated in mouse models of high-fat diet-induced obesity, suggesting a potential link between its formation and metabolic state.[6]

Biological_Roles cluster_effects Biological Effects & Implications NNO This compound (NNO) Induction Induces Differentiation (HL-60 Leukemia Cells) NNO->Induction Leads to Antagonism CXCR2 Receptor Antagonism NNO->Antagonism Acts as Biomarker Biomarker of CYP2E1 Activity NNO->Biomarker Serves as Metabolism Elevated in High-Fat Diet Models NNO->Metabolism Correlates with

Caption: Biological activities and implications of NNO.

Conclusion

This compound is more than an inert byproduct of vitamin B3 clearance; it is a specific metabolite of the CYP2E1 enzyme with demonstrated biological activities and significant potential as a clinical biomarker. For researchers in drug development, understanding the N-oxidation pathway of nicotinamide is crucial for evaluating drug-drug interactions involving CYP2E1 and for exploring the therapeutic potential of NNO as a CXCR2 antagonist. The detailed analytical protocols provided herein offer a robust framework for the accurate quantification of this important metabolite, facilitating further research into its physiological and pathological roles.

References

The Pharmacokinetics of Nicotinamide N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-oxide (NNO) is a key metabolite of nicotinamide (a form of vitamin B3), formed primarily in the liver. While often considered a product of nicotinamide clearance, emerging research suggests potential biological activities, necessitating a thorough understanding of its pharmacokinetic profile. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data and detailed experimental methodologies.

Core Pharmacokinetic Parameters

The majority of available pharmacokinetic data for this compound comes from preclinical studies, with human data being primarily derived from studies administering the parent compound, nicotinamide.

Preclinical Data (Mouse)

A study in mice following intraperitoneal (i.p.) administration of this compound provided the following key pharmacokinetic parameters.

ParameterValueUnitCitation
Dose 276mg/kg[1]
Route of Administration Intraperitoneal (i.p.)-[1]
Peak Plasma Concentration (Cmax) 1900nmol/mL[1]
Time to Peak Concentration (Tmax) 10minutes[1]
Elimination Half-Life (t½) Biphasic: 0.39 (initial) and 1.8 (terminal)hours[1]
Bioavailability (vs. i.v.) ~100%[1]

Table 1: Pharmacokinetic Parameters of this compound in Mice[1]

Human Data (as a metabolite of Nicotinamide)
Parent CompoundDoseRoute of AdministrationNotes on this compoundCitation
Nicotinamide6 gOralThis compound was one of the three main metabolites with the highest concentrations found in plasma.[2]
NicotinamidePharmacologic dosesOralBecomes the most abundant nicotinamide metabolite in mouse blood at high doses of the parent compound. Detected in human blood and urine.[3]
NicotinamideTherapeutic dosesOralDetected in humans after therapeutic doses of niacin for hyperlipidemia.[3]

Table 2: Observations of this compound in Human Plasma Following Nicotinamide Administration[2][3]

Metabolism and Excretion

This compound is a product of phase I metabolism of nicotinamide. Its formation and subsequent elimination are critical aspects of its pharmacokinetic profile.

Formation

The primary pathway for the formation of this compound is the N-oxidation of nicotinamide. This reaction is catalyzed by the cytochrome P450 enzyme CYP2E1 , predominantly in the liver microsomes.[3][4] Under normal physiological conditions, the methylation pathway of nicotinamide is predominant; however, with pharmacologic doses of nicotinamide, the N-oxidation pathway becomes more significant.[3]

Reduction and Excretion

This compound can be reduced back to nicotinamide.[1] The primary route of elimination for this compound and its related metabolites is through urinary excretion.[3][5]

Signaling and Metabolic Pathways

The formation of this compound is an integral part of the overall nicotinamide clearance pathway.

Nicotinamide_Metabolism Nicotinamide Metabolism and Clearance Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT Methylation CYP2E1 CYP2E1 Nicotinamide->CYP2E1 N-oxidation MNAM N1-methylnicotinamide (MNAM) NNMT->MNAM AOX Aldehyde Oxidase (AOX) MNAM->AOX Pyridones 2-pyridone & 4-pyridone metabolites AOX->Pyridones Urine Urinary Excretion Pyridones->Urine NNO This compound (NNO) CYP2E1->NNO NNO->Urine

Caption: Metabolic pathways of nicotinamide clearance.

Experimental Protocols

Accurate quantification of this compound is essential for pharmacokinetic studies. The following sections detail the methodologies cited in the literature.

In Vivo Pharmacokinetic Study (Mouse Model)

Objective: To determine the pharmacokinetic profile of this compound in mice.

Protocol:

  • Animal Model: Male CBA/Gy f TO mice.

  • Drug Administration: this compound administered via intraperitoneal (i.p.) injection at a dose of 276 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Sample Preparation: Plasma was separated by centrifugation.

  • Analytical Method: Plasma concentrations of this compound and its potential metabolite (nicotinamide) were determined by High-Performance Liquid Chromatography (HPLC).

in_vivo_pk_workflow In Vivo Pharmacokinetic Study Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase animal_model Select Animal Model (e.g., Male CBA/Gy f TO mice) drug_admin Drug Administration (i.p. injection of NNO, 276 mg/kg) animal_model->drug_admin sample_collection Blood Sample Collection (various time points) drug_admin->sample_collection sample_prep Sample Preparation (Plasma separation) sample_collection->sample_prep hplc_analysis HPLC Analysis (Quantification of NNO) sample_prep->hplc_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, t½) hplc_analysis->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Analytical Methodology: HPLC for this compound

Objective: To quantify the concentration of this compound in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection.

Chromatographic Conditions (Example for Microsomal Extracts): [3]

  • Column: HILIC Atlantis T3 column (100 mm, 4.6 mm i.d.) with a 20 mm guard column of the same material.

  • Mobile Phase: Isocratic elution with 90% acetonitrile, 0.125% acetic acid, and 10 mM ammonium acetate.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 30 µL.

Sample Preparation (Microsomal Extracts): [3]

  • Microsomal incubation reactions are stopped.

  • Protein is precipitated.

  • The supernatant is dried under vacuum.

  • The residue is resuspended in the HPLC mobile phase.

Analytical Methodology: LC-MS/MS for Nicotinamide and its Metabolites

While a specific, detailed LC-MS/MS protocol for this compound in human plasma was not found, methods for the parent compound and other metabolites can be adapted.

Instrumentation:

  • Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS).

General Steps:

  • Sample Preparation: Protein precipitation of plasma or serum samples using a solvent like acetonitrile.

  • Chromatographic Separation: Use of a suitable column (e.g., C18 or a mixed-mode column) to separate the analytes.

  • Mass Spectrometric Detection: Utilization of a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification. The precursor to product ion transitions for this compound would need to be optimized.

Conclusion

The pharmacokinetics of this compound are characterized by rapid absorption and biphasic elimination in preclinical models. In humans, it is a notable metabolite of nicotinamide, particularly at higher doses, and is cleared through the urine. The formation of this compound is primarily mediated by CYP2E1. While direct human pharmacokinetic data for this compound is limited, the available information from preclinical studies and its observation as a major metabolite in humans provides a solid foundation for further research. The analytical methods outlined, particularly HPLC and LC-MS/MS, are crucial tools for the continued investigation of this compound's disposition and potential physiological roles. Further studies are warranted to fully elucidate the pharmacokinetics of this compound in humans, especially if its potential as a therapeutic agent or biomarker is to be explored.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Toxicology and Safety Profile of Nicotinamide N-oxide

Abstract

This compound (NAMO), a primary metabolite of nicotinamide (a form of vitamin B3), is gaining interest within the scientific community.[1] It is formed in the liver primarily through the action of the cytochrome P450 enzyme CYP2E1.[1][2][3] While the toxicology of its parent compound, nicotinamide, is well-documented, specific data on the safety profile of this compound is less comprehensive. This technical guide synthesizes the available toxicological data, outlines relevant experimental protocols, and visualizes key metabolic and signaling pathways to provide a thorough resource for professionals in research and drug development.

Introduction

This compound is an organic compound belonging to the class of nicotinamides, which are characterized by a pyridine ring substituted at position 3 with a carboxamide group. It is an endogenous metabolite found in blood and urine, with its formation increasing after the administration of pharmacological doses of nicotinamide.[2] Although traditionally considered an inactive clearance metabolite, recent studies have begun to explore its potential biological activities, including anti-inflammatory effects and the induction of cell differentiation.[1][2][4] Understanding the toxicological and safety profile of this compound is crucial for evaluating its potential as a therapeutic agent and for its relevance as a biomarker.[2]

Metabolism and Pharmacokinetics

Nicotinamide undergoes two primary metabolic clearance pathways in the body. The predominant pathway involves methylation by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNAM), which is further oxidized by aldehyde oxidase (AOX).[2][3] The second pathway is the direct oxidation of nicotinamide to this compound.[2][3]

This oxidation is a microsomal process occurring in the endoplasmic reticulum of hepatocytes, with CYP2E1 identified as the principal enzyme responsible for this conversion in human liver microsomes.[1][2] While the methylation pathway is dominant under normal physiological conditions, the N-oxidation pathway becomes more significant with higher, pharmacological doses of nicotinamide, where this compound can become the most abundant metabolite in the blood.[2] The resulting N-oxidized and N-methylated metabolites are then excreted in the urine.[3]

NAM Nicotinamide (NAM) NNMT NNMT (S-adenosyl-L-methionine) NAM->NNMT Methylation CYP2E1 CYP2E1 NAM->CYP2E1 N-oxidation MNAM N1-methylnicotinamide (MNAM) NNMT->MNAM AOX Aldehyde Oxidase (AOX) MNAM->AOX Pyridones N1-methyl-2-pyridone-5-carboxamide N1-methyl-4-pyridone-3-carboxamide AOX->Pyridones Urine Urinary Excretion Pyridones->Urine NAMO This compound (NAMO) CYP2E1->NAMO NAMO->Urine

Caption: Metabolic pathways of Nicotinamide (NAM).

Toxicological Profile

Direct and comprehensive toxicological data for this compound is limited. Much of the available safety information is derived from studies on its parent compound, nicotinamide. According to GHS classifications, this compound is considered a skin and serious eye irritant and may cause respiratory irritation.[5][6]

Acute Toxicity

Specific LD50 values for this compound are not well-documented in the reviewed literature. For its precursor, nicotinamide, the acute oral toxicity is considered very low.

Table 1: Acute Toxicity of Nicotinamide (Precursor to NAMO)

Test Species Route LD50 Citation
LD50 Rat Oral 3,500 - 7,000 mg/kg [7][8]
LD50 Mouse Oral 2,500 mg/kg [8]
LD50 Mouse Intraperitoneal 2,050 mg/kg [7]
LD50 Rat Subcutaneous 1,680 mg/kg [7]

| LD50 | Rabbit | Dermal | >2,000 mg/kg |[9][10][11][12] |

Genotoxicity and Carcinogenicity

There is no available data on the genotoxicity or carcinogenicity of this compound. Studies on nicotinamide have shown it to be non-mutagenic in bacterial reverse mutation assays (Ames test) and non-clastogenic in both in vitro and in vivo micronucleus tests in mice.[9] Lifelong administration of nicotinamide in the diet did not lead to an increased incidence of tumors in mice.[9][13] However, some studies have reported both promoting and antitumorigenic effects when nicotinamide was co-administered with known carcinogens, suggesting a potential organ-specific co-carcinogenic effect.[9][14]

Developmental and Reproductive Toxicity

Data on the developmental and reproductive toxicity of this compound is not available. For nicotinamide, developmental toxicity in rats was observed only at dose levels that were also maternally toxic, with no evidence of teratogenicity.[9]

In Vitro Cellular Studies

Recent research has begun to explore the direct effects of this compound on various cell lines, providing insights into its biological activity and potential cytotoxicity.

Cytotoxicity

An MTT assay was used to assess the cytotoxicity of this compound on BV2 (mouse microglial) and HMC3 (human microglial) cells. The results indicated low cytotoxicity, with the 50% cytotoxic concentration (CC50) being greater than 320 µM for both cell lines.[4]

Cell Differentiation

In a study using the human promyelocytic leukemia HL-60 cell line, this compound at a concentration of 30 mM was found to inhibit cell proliferation and induce cell differentiation.[1]

Table 2: In Vitro Effects of this compound

Cell Line Assay Concentration Effect Citation
BV2 (Mouse Microglia) MTT Assay >320 µM CC50 [4]
HMC3 (Human Microglia) MTT Assay >320 µM CC50 [4]

| HL-60 (Human Leukemia) | Proliferation/Differentiation | 30 mM | Inhibition of proliferation, induction of differentiation |[1] |

Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating specific signaling pathways. In a study on Herpes Simplex Virus-1 (HSV-1) induced microglial inflammation, this compound was found to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4]

The mechanism for this anti-inflammatory action involves the Sirtuin-1 (SIRT1)/NF-κB signaling axis. This compound was shown to enhance the expression and deacetylase activity of SIRT1.[4] SIRT1, in turn, deacetylates the p65 subunit of NF-κB, which inhibits NF-κB signaling and leads to a reduced inflammatory response.[4]

NAMO This compound (NAMO) SIRT1 Sirtuin-1 (SIRT1) NAMO->SIRT1 Upregulates Expression & Activity p65_acetyl Acetylated NF-κB p65 SIRT1->p65_acetyl Deacetylates p65_deacetyl Deacetylated NF-κB p65 p65_acetyl->p65_deacetyl NFkB_pathway NF-κB Signaling p65_deacetyl->NFkB_pathway Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_pathway->Cytokines Promotes Inflammation Microglial Inflammation Cytokines->Inflammation

Caption: NAMO anti-inflammatory action via SIRT1/NF-κB pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological and biological findings.

Protocol: In Vitro Cytotoxicity (MTT Assay)[5]

This protocol assesses the cytotoxic effect of a compound on cultured cells.

  • Cell Seeding: Plate BV2 or HMC3 cells in 96-well plates at a specified density in 100 µL of growth media.

  • Incubation: Culture the cells for 24 hours at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for an additional 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plates at 37°C for 2 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • Data Acquisition: Measure the absorbance at 570 nm using an enzyme immunoassay reader. The absorbance is proportional to the number of viable cells.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24 hours seed->incubate1 treat Treat with NAMO incubate1->treat incubate2 Incubate 24 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2 hours add_mtt->incubate3 read Measure Absorbance (570nm) incubate3->read end End read->end

Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol: HPLC Assay for NAMO Formation[2]

This protocol is used to identify and quantify the formation of this compound from nicotinamide in human liver microsomes.

  • Reaction Setup: Prepare a reaction mixture containing human liver microsomes, a buffer system, and an NADPH-generating system.

  • Inhibitor Pre-incubation (Optional): To identify the specific P450 enzyme, pre-incubate the microsomes with selective P450 inhibitors (e.g., diethyldithiocarbamate for CYP2E1) for 30 minutes.

  • Initiate Reaction: Add the substrate, nicotinamide (e.g., 2 mM), to the mixture to start the reaction.

  • Reaction Termination: After a set incubation time (e.g., up to 60 minutes), terminate the reaction by adding a quenching solvent like acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

  • HPLC Analysis: Inject the supernatant onto an HPLC system equipped with a suitable column (e.g., HILIC Atlantis T3) and a UV/Vis detector.

  • Detection: Monitor for the this compound peak at a specific retention time, confirmed by running a pure standard.

Safety and Regulatory Status

The toxicological properties of this compound have not been fully investigated.[15] There is no specific regulatory status established for this compound as a standalone compound. As a metabolite of nicotinamide, its presence is considered normal, especially after high-dose supplementation with vitamin B3. Standard laboratory safety precautions, such as wearing protective gloves and eye/face protection, should be followed when handling the pure compound, as it is classified as a skin and eye irritant.[5][6][15]

Conclusion

The available data on the toxicology of this compound is still emerging. Current information suggests it has low acute cytotoxicity in vitro and is classified as a mild irritant. Its role as an endogenous metabolite of the well-tolerated vitamin B3 precursor, nicotinamide, provides some measure of confidence in its general safety, particularly at physiological concentrations. However, the lack of comprehensive data on chronic toxicity, genotoxicity, and carcinogenicity highlights a significant knowledge gap.

Recent findings on its anti-inflammatory activity through the SIRT1/NF-κB pathway are promising and warrant further investigation.[4] For drug development professionals and researchers, it is imperative to conduct more rigorous toxicological studies to fully characterize the safety profile of this compound before its potential therapeutic applications can be realized. The use of urinary this compound as a biomarker for excessive nicotinamide intake or as a specific biomarker for CYP2E1 activity also represents a valuable area for future research.[2][16]

References

Methodological & Application

Synthesis of Nicotinamide N-oxide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-oxide is a metabolite of nicotinamide (Vitamin B3) and an active area of interest in biomedical research.[1][2] It is formed in vivo through the oxidation of nicotinamide, a process primarily mediated by the cytochrome P450 enzyme CYP2E1.[1][3] Research has highlighted its potential roles in various biological processes, including the modulation of inflammatory responses and its activity as a selective antagonist for the CXCR2 receptor.[4][5] Furthermore, this compound has been shown to attenuate HSV-1-induced microglial inflammation through the Sirtuin-1 (SIRT1)/NF-κB signaling pathway.[5][6] These properties make it a valuable compound for investigation in drug discovery and development, particularly in the context of inflammatory diseases and neuroinflammation.

This document provides detailed protocols for the chemical synthesis of this compound, methods for its characterization, and an overview of its biological applications relevant to research.

Data Presentation

Physicochemical and Characterization Data

A summary of the key physicochemical properties and characterization data for this compound is presented in Table 1. This data is essential for confirming the identity and purity of the synthesized compound.

ParameterValueSource(s)
Molecular Formula C₆H₆N₂O₂[7]
Molecular Weight 138.12 g/mol [7]
Melting Point 289 - 293 °C (decomposes)[7][8]
Appearance White crystalline solid[7]
¹H NMR Spectra available[9][10]
¹³C NMR Spectra available[9]
FT-IR Spectra available[9][11]
UV-Vis Spectra available[9]
Purity (typical) ≥98%[12]
Synthesis Yield Comparison

The most commonly cited laboratory-scale synthesis of this compound is the oxidation of nicotinamide with hydrogen peroxide in glacial acetic acid. While various modifications exist, the yield for this method is consistently reported in the range of 73-82%.

Synthesis MethodReagentsTypical YieldSource(s)
Oxidation of NicotinamideNicotinamide, 30% Hydrogen Peroxide, Glacial Acetic Acid73-82%Not explicitly stated in search results

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a well-established procedure for the oxidation of nicotinamide.

Materials:

  • Nicotinamide

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • Ethyl Alcohol

  • Acetone

  • Ether

  • Distilled Water

Equipment:

  • 2-L round-bottom flask with a ground-glass joint

  • Steam bath

  • Distillation apparatus with a Claisen-type adapter

  • Vacuum source

  • 1-L Erlenmeyer flask

  • Filtration apparatus (e.g., Büchner funnel)

  • Cooling bath (ice-water or refrigerator)

Procedure:

  • Dissolution: In a 2-L round-bottom flask, dissolve 100 g (0.82 mole) of powdered nicotinamide in 1 L of glacial acetic acid. Gentle warming on a steam bath with occasional shaking will facilitate dissolution.

  • Oxidation: To the clear solution, add 160 mL (1.39 moles) of cold 30% hydrogen peroxide. Attach an air condenser to the flask.

  • Reaction: Heat the reaction mixture on a steam bath for 3.5 hours.

  • Solvent Removal: After the reaction period, distill the mixture under reduced pressure (80–100 mm Hg).

  • Product Precipitation: Once 600–700 mL of the solvent has been distilled, dilute the remaining mixture with 150–200 mL of distilled water and continue the distillation. The product will begin to separate, which may cause vigorous bumping.

  • Final Distillation: When the bumping subsides, reduce the pressure to 20 mm Hg and continue the distillation until the contents are almost dry. Avoid distilling to complete dryness to prevent oxidation of the product.

  • Isolation: Transfer the wet solid from the flask to a 1-L Erlenmeyer flask. Use a small amount of distilled water to wash out any remaining solid and add it to the Erlenmeyer flask.

  • Recrystallization: Dissolve the solid in the minimum amount of boiling water. Remove the flask from the heat source and add 50 mL of ethyl alcohol.

  • Crystallization: Allow the flask to cool slowly to room temperature, and then cool to 5°C overnight to ensure complete crystallization.

  • Washing and Drying: Collect the white, crystalline product by filtration. Wash the crystals sequentially with cold alcohol, acetone, and finally ether. Air-dry the product.

Expected Yield: 82–93 g (73–82%).

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point of the dried product. The literature value is in the range of 289-293 °C with decomposition.[7][13][8]

  • Spectroscopy:

    • NMR Spectroscopy (¹H and ¹³C): Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The obtained spectra should be consistent with the structure of this compound.[9][10]

    • FT-IR Spectroscopy: Acquire an FT-IR spectrum of the solid product. Characteristic peaks for the N-oxide and amide functional groups should be present.[9][11]

    • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum in a suitable solvent (e.g., water).[9]

Visualizations

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolution Dissolve Nicotinamide in Glacial Acetic Acid addition Add 30% H₂O₂ dissolution->addition heating Heat on Steam Bath (3.5 hours) addition->heating distillation1 Reduced Pressure Distillation heating->distillation1 precipitation Add Water & Continue Distillation distillation1->precipitation distillation2 Distill to Near Dryness precipitation->distillation2 isolation Isolate Crude Solid distillation2->isolation recrystallization Recrystallize from Water/Ethanol isolation->recrystallization filtration Filter and Wash recrystallization->filtration drying Air Dry filtration->drying product product drying->product Final Product: This compound Nicotinamide_Metabolism cluster_metabolism Nicotinamide Metabolism cluster_activity Biological Activity of this compound NAM Methylation NNMT NNMT NAM->NNMT CYP2E1 CYP2E1 NAM->CYP2E1 M M NNMT->M MNAM N¹-methylnicotinamide (MNAM) AOX AOX MNAM->AOX Pyridones 2-pyr and 4-pyr AOX->Pyridones Oxidation NAM_N_oxide This compound CYP2E1->NAM_N_oxide N-oxidation NAM_N_oxide_activity This compound SIRT1 SIRT1 NAM_N_oxide_activity->SIRT1 Activates CXCR2 CXCR2 Receptor NAM_N_oxide_activity->CXCR2 Antagonizes NFkB NF-κB (p65) SIRT1->NFkB Deacetylates (Inhibits) Inflammation Microglial Inflammation NFkB->Inflammation Promotes Chemotaxis Neutrophil Chemotaxis CXCR2->Chemotaxis Mediates SIRT1_NFkB_Pathway cluster_regulation Inflammatory Stimulus (e.g., HSV-1) cluster_intervention Intervention with this compound Stimulus Inflammatory Stimulus NFkB_activation NF-κB (p65) Acetylation & Activation Stimulus->NFkB_activation Gene_Transcription Transcription of Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_activation->Gene_Transcription Translocates to Nucleus NAMO Nicotinamide N-oxide SIRT1 SIRT1 NAMO->SIRT1 Enhances expression and activity Deacetylation p65 Deacetylation (Inhibition) SIRT1->Deacetylation Deacetylation->NFkB_activation Inhibits Inflammatory_Response Inflammatory Response Gene_Transcription->Inflammatory_Response

References

Nicotinamide N-oxide: A Guide to Analytical Standards, Methodologies, and Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Nicotinamide N-oxide, a key metabolite of nicotinamide (Vitamin B3). It is designed to furnish researchers, scientists, and drug development professionals with essential information on sourcing analytical standards, detailed experimental protocols for its quantification, and insights into its biological significance and signaling pathways.

Sourcing this compound Analytical Standards

The procurement of high-purity analytical standards is fundamental for accurate and reproducible research. Several reputable suppliers offer this compound for research purposes. A summary of key suppliers and their product specifications is provided below to facilitate selection.

SupplierProduct NameCAS NumberPurityAvailable FormatsAdditional Information
MedchemExpress This compound (Standard)1986-81-8Analytical Standard Grade10 mg, 25 mg, 50 mg, 100 mgIntended for research and analytical applications; Certificate of Analysis (CoA) and HNMR report available upon request.[1]
APExBIO This compound1986-81-8≥98.00%100 mg, 200 mg, 500 mg, 1 gCoA and NMR data available; Soluble in DMSO and water.[2]
Cayman Chemical This compound1986-81-8≥98%1 mg, 5 mg, 10 mgBatch-specific data including CoA and GC-MS data available for download.[3]
Thermo Scientific Chemicals This compound, 98%1986-81-898%25 gFormerly part of the Alfa Aesar portfolio.
LGC Standards This compound1986-81-8High QualityVariesReference material characterized in accordance with ISO 17025.[4]
MOLNOVA Nicotinamide-N-oxide1986-81-8>98% (HPLC)VariesCertificate of Analysis available, confirming structure by NMR.[5]

Experimental Protocols

This section details methodologies for the analysis of this compound in biological matrices and for investigating its biological activity.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of this compound. It is based on established reverse-phase HPLC principles.[1]

Objective: To quantify the concentration of this compound in a given sample.

Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatibility)

  • HPLC system with UV or MS detector

  • Newcrom R1 column or equivalent C18 column

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation (from human liver microsomes): [6]

    • Incubate human liver microsomes with nicotinamide.

    • Stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile or methanol).

    • Centrifuge to pellet the precipitated protein.

    • Collect the supernatant and dry it under a vacuum.

    • Reconstitute the dried extract in the HPLC mobile phase.

  • HPLC Conditions:

    • Column: Newcrom R1 or equivalent reverse-phase column.[1]

    • Mobile Phase: A mixture of acetonitrile and water with a small percentage of phosphoric acid (e.g., 0.1%). For LC-MS applications, replace phosphoric acid with formic acid.[1]

    • Flow Rate: As per column manufacturer's recommendation (e.g., 1 mL/min).

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at an appropriate wavelength (e.g., 260 nm) or a mass spectrometer.

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

HPLC_Workflow Standard Standard Preparation HPLC HPLC Separation Standard->HPLC Sample Sample Preparation Sample->HPLC Detector Detection (UV/MS) HPLC->Detector Quant Quantification Detector->Quant NAMO_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Microglial Cell HSV1 HSV-1 NFkB NF-κB (p65) HSV1->NFkB Activates Ac_NFkB Acetylated-p65 (Active) NFkB->Ac_NFkB Acetylation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Ac_NFkB->Cytokines Induces Transcription SIRT1 SIRT1 SIRT1->Ac_NFkB Deacetylates NAMO This compound NAMO->SIRT1 Enhances Expression & Activity Inflammation Neuroinflammation Cytokines->Inflammation

References

Application Note and Protocol for the Quantification of Nicotinamide N-oxide by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinamide N-oxide is a key metabolite of nicotinamide (a form of vitamin B3).[1][2] Its quantification is crucial for studying nicotinamide metabolism, pharmacokinetics, and for its potential use as a biomarker for the activity of certain enzymes, such as CYP2E1.[1] This document provides a detailed protocol for the quantification of this compound in various biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle of the Method

This method utilizes HPLC to separate this compound from other components in a sample matrix. Depending on the specific column and mobile phase combination, the separation can be achieved through either reverse-phase (RP) or hydrophilic interaction liquid chromatography (HILIC).[1][3] Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification against a standard curve.[1][4]

I. Application Note

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV/Vis detector.

    • Analytical balance.

    • pH meter.

    • Centrifuge.

    • Vortex mixer.

    • Vacuum dryer (optional).

  • Chemicals and Reagents:

    • This compound analytical standard.[2]

    • Acetonitrile (HPLC grade).[1][3]

    • Methanol (HPLC grade).[5][6][7]

    • Water (HPLC grade or ultrapure).

    • Ammonium acetate.[1]

    • Acetic acid (glacial).[1]

    • Phosphoric acid or Formic acid (for MS-compatible methods).[3]

    • Ammonium formate.[6]

Chromatographic Conditions

Several HPLC methods have been successfully employed for the quantification of this compound. The choice of column and mobile phase can be adapted based on the sample matrix and available instrumentation.

ParameterMethod 1 (HILIC)[1]Method 2 (Reverse-Phase)[3]Method 3 (Simultaneous Analysis)[5][6]
Column Waters Atlantis T3 HILIC (100 mm x 4.6 mm)Newcrom R1COSMOSIL 3PBr (150 mm x 3.0 mm, 3 µm)
Mobile Phase 90% Acetonitrile, 0.125% Acetic Acid, 10 mM Ammonium AcetateAcetonitrile, Water, and Phosphoric AcidSolvent A: 20 mM ammonium formate (pH 6.4) with 5% methanol. Solvent B: 20 mM ammonium formate (pH 6.4) with 20% methanol.
Elution Mode IsocraticIsocraticGradient
Flow Rate Not specified (typically ~1 mL/min)Not specified (typically ~1 mL/min)0.4 mL/min
Detection (UV) 254 nmNot specified260 nm
Column Temp. Not specifiedNot specified40 °C
Injection Vol. 30 µLNot specified1.0 µL
Data Presentation: Quantitative Summary

The following table summarizes key quantitative data from various validated methods for nicotinamide and related metabolites.

ParameterReported ValueSource
Linearity Range 5–500 µg/mL (for NMN)[8]
8-24 µg/mL (for Niacinamide)[9]
Limit of Detection (LOD) 1.510 μg/mL (for Nicotinamide)[10]
1.0 mg/kg (for NMN)[8]
Limit of Quantification (LOQ) 4.590 μg/mL (for Nicotinamide)[10]
2.0 mg/kg (for NMN)[8]
Apparent Km (for NAM N-oxidation) 2.98 mM[1]
Vmax (for NAM N-oxidation) 60.14 pmol/mg per minute[1]

II. Experimental Protocols

A. Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve it in 10 mL of the mobile phase (or a suitable solvent like water/methanol) in a volumetric flask. This is your primary stock solution. Store at 4°C.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution using the mobile phase to prepare a series of working standards.

    • A typical calibration curve might include concentrations ranging from 0.5 µg/mL to 100 µg/mL, depending on the expected sample concentrations.

B. Sample Preparation Protocols

1. Microsomal Extract Preparation (for in vitro assays)[1]

  • After the enzymatic reaction, stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant.

  • Dry the supernatant under a vacuum.

  • Reconstitute the dried extract in a known volume (e.g., 50 µL) of the HPLC mobile phase.

  • The sample is now ready for injection.

2. Urine Sample Preparation[5]

  • Collect urine samples. To ensure stability, samples can be treated with 1 mol/L HCl to a final concentration of 0.1 mol/L and stored at -20°C.

  • Prior to analysis, dilute the urine sample (e.g., 1:10) with an appropriate buffer or mobile phase.

  • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.

  • The sample is now ready for injection.

3. Plasma Sample Preparation

  • Protein Precipitation:

    • To 100 µL of plasma, add 200-300 µL of cold acetonitrile or trichloroacetic acid (TCA) to precipitate proteins.[11][12]

    • Vortex the mixture thoroughly.

    • Incubate on ice for 10-15 minutes.

  • Centrifugation:

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant.

    • The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.

C. HPLC Analysis Procedure
  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Standard Curve Injection: Inject the prepared standard solutions in increasing order of concentration.

  • Sample Injection: Inject the prepared unknown samples. It is good practice to run a blank (mobile phase) between samples to prevent carryover.

  • Data Acquisition: Record the chromatograms and peak areas using the chromatography software.

D. Data Analysis and Quantification
  • Construct Calibration Curve: Plot the peak area of the this compound standard against the corresponding concentration.

  • Linear Regression: Perform a linear regression analysis on the calibration curve data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Calculate Unknown Concentration: Use the peak area of the this compound in the unknown sample and the regression equation to calculate its concentration. Remember to account for any dilution factors used during sample preparation.

III. Visualizations

experimental_workflow start Sample Collection (e.g., Urine, Plasma, Microsomes) prep Sample Preparation (Dilution / Extraction / Protein Precipitation) start->prep end_node Data Reporting filter Filtration (0.22 µm or 0.45 µm filter) prep->filter hplc HPLC Analysis (Injection & Separation) filter->hplc detect UV Detection (e.g., 254 nm) hplc->detect quant Quantification (Peak Area vs. Standard Curve) detect->quant quant->end_node

Caption: General experimental workflow for this compound quantification.

metabolic_pathway substrate substrate product product enzyme enzyme NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT Methylation P450 Microsomal Activity (CYP2E1) NAM->P450 Oxidation MNAM Methylnicotinamide (MNAM) NNMT->MNAM AOX AOX MNAM->AOX Oxidation PYR Pyridone Carboxamides (2-pyr & 4-pyr) AOX->PYR NAM_N_OXIDE This compound P450->NAM_N_OXIDE

Caption: Simplified metabolic pathways of Nicotinamide (NAM).[1]

References

Application Note: Quantitative Analysis of Nicotinamide N-oxide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nicotinamide N-oxide (NNO) in human plasma. NNO is a key metabolite of nicotinamide (a form of vitamin B3), and its formation is primarily mediated by the cytochrome P450 enzyme CYP2E1.[1][2] Accurate quantification of NNO in plasma is crucial for researchers in drug development and metabolism, as it can serve as a potential biomarker for CYP2E1 activity and provide insights into nicotinamide metabolism and related signaling pathways.[1][3] This method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate and precise quantification.

Introduction

Nicotinamide is an essential nutrient that plays a vital role in cellular metabolism as a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). The metabolism of excess nicotinamide occurs through two primary pathways: methylation and oxidation. The oxidative pathway leads to the formation of this compound (NNO) by microsomal enzymes, with CYP2E1 identified as the main enzyme responsible for this conversion.[1][2][3] As such, plasma concentrations of NNO can reflect the activity of CYP2E1, an enzyme involved in the metabolism of numerous xenobiotics and endogenous compounds.

This application note provides a comprehensive protocol for the extraction and quantification of NNO from human plasma. The method is designed to be sensitive, specific, and suitable for high-throughput analysis in a research setting.

Metabolic Pathway of this compound Formation

Nicotinamide is converted to this compound in the liver by the action of the cytochrome P450 enzyme CYP2E1. This metabolic pathway is an important route for the clearance of excess nicotinamide.

Nicotinamide Nicotinamide NNO This compound Nicotinamide->NNO Oxidation CYP2E1 CYP2E1 (Cytochrome P450 2E1) CYP2E1->NNO

Figure 1: Metabolic conversion of Nicotinamide to this compound.

Experimental Workflow

The analytical workflow consists of sample preparation involving protein precipitation, followed by chromatographic separation using liquid chromatography, and subsequent detection and quantification by tandem mass spectrometry.

Plasma_Sample Plasma Sample Spike_IS Spike with Nicotinamide-d4 N-Oxide (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis

Figure 2: Experimental workflow for the analysis of this compound in plasma.

Materials and Reagents

  • This compound (purity ≥95%)

  • Nicotinamide-d4 N-Oxide (isotopic purity ≥98%)[4][5]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of this compound and Nicotinamide-d4 N-Oxide in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Prepare a working solution of Nicotinamide-d4 N-Oxide at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation
  • To 100 µL of plasma sample, standard, or QC, add 10 µL of the Internal Standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 139.1123.1To be optimized
This compound 139.180.1To be optimized
Nicotinamide-d4 N-Oxide (IS) 143.1127.1To be optimized

Note: The collision energy should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method, based on data from similar assays for nicotinamide and its metabolites.[6][7][8] A full method validation should be performed according to regulatory guidelines.

ParameterExpected Range
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) ± 15%
Recovery > 85%

Discussion

This application note provides a starting point for the quantitative analysis of this compound in human plasma. The use of a simple protein precipitation method makes it suitable for high-throughput analysis. The availability of a deuterated internal standard ensures accurate and precise quantification by correcting for matrix effects and variations in sample processing.

The proposed MRM transitions are based on the known fragmentation patterns of N-oxides (neutral loss of oxygen) and nicotinamide itself. However, it is crucial to optimize the collision energies and confirm the product ions on the specific mass spectrometer being used.

Method validation should be performed to demonstrate the linearity, sensitivity, accuracy, precision, and stability of the assay in accordance with established bioanalytical method validation guidelines.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. This method will be a valuable tool for researchers investigating the role of nicotinamide metabolism in health and disease, and for those seeking to use NNO as a biomarker for CYP2E1 activity.

References

Application Note: Detection of Nicotinamide N-oxide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-oxide (NNO) is a metabolite of nicotinamide (a form of vitamin B3) that plays a role in various cellular processes. As a precursor to nicotinamide adenine dinucleotide (NAD+), NNO is implicated in cellular metabolism and signaling pathways.[1] The study of extracellular NNO in cell culture media can provide valuable insights into cellular metabolic activity, drug metabolism, and the cellular response to various stimuli. This application note provides detailed protocols for the detection and quantification of NNO in cell culture media using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway and Experimental Workflow

The metabolic fate of nicotinamide is complex, involving multiple enzymatic steps. Understanding this pathway is crucial for interpreting the presence and concentration of NNO in cell culture media.

Nicotinamide_Metabolism cluster_cell Cell Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT CYP2E1 CYP2E1 Nicotinamide->CYP2E1 NNO Nicotinamide N-oxide (NNO) Excretion Excretion NNO->Excretion Export from cell NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD CYP2E1->NNO Cell

Caption: Metabolic pathway of Nicotinamide to this compound.

The general workflow for detecting NNO in cell culture media involves sample collection, preparation, and analysis by either HPLC-UV or LC-MS/MS.

Experimental_Workflow Start Start: Cell Culture CollectMedia 1. Collect Cell Culture Media Start->CollectMedia Centrifuge 2. Centrifuge to Remove Cells/Debris CollectMedia->Centrifuge Supernatant 3. Collect Supernatant Centrifuge->Supernatant ProteinPrecipitation 4. Protein Precipitation (e.g., with Acetonitrile) Supernatant->ProteinPrecipitation Centrifuge2 5. Centrifuge ProteinPrecipitation->Centrifuge2 Extract 6. Collect Extract Centrifuge2->Extract Analysis Analysis Extract->Analysis HPLC HPLC-UV Analysis->HPLC Option 1 LCMS LC-MS/MS Analysis->LCMS Option 2 Data Data Acquisition & Analysis HPLC->Data LCMS->Data

Caption: Experimental workflow for NNO detection in cell culture media.

Data Presentation

Quantitative analysis of NNO in cell culture media can be summarized for comparison across different experimental conditions. The following tables provide examples of how to structure such data. Note: The values presented are for illustrative purposes only and will vary depending on the cell line, culture conditions, and treatment.

Table 1: NNO Concentration in Cell Culture Media (HPLC-UV Analysis)

Cell LineTreatmentTime Point (hours)NNO Concentration (µM) (Mean ± SD)
HepG2Control241.2 ± 0.3
HepG2Nicotinamide (1 mM)245.8 ± 0.9
A549Control24Below Limit of Detection
A549Nicotinamide (1 mM)242.1 ± 0.5

Table 2: NNO Quantification in Cell Culture Media (LC-MS/MS Analysis)

Cell LineTreatmentTime Point (hours)NNO Concentration (nM) (Mean ± SD)Limit of Quantification (nM)
MCF-7Control4855.3 ± 8.15
MCF-7Drug X (10 µM)48120.7 ± 15.25
PC-3Control4825.1 ± 4.55
PC-3Drug X (10 µM)4845.9 ± 6.85

Experimental Protocols

Protocol 1: Quantification of NNO by HPLC-UV

This protocol is adapted from methods used for the analysis of nicotinamide metabolites.[2][3]

1. Materials and Reagents

  • This compound standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Cell culture media of interest

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

2. Sample Preparation

  • Collect 1 mL of cell culture medium from the experimental and control plates.

  • Transfer the medium to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any cells and debris.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • To precipitate proteins, add two volumes of ice-cold acetonitrile to the supernatant (e.g., 600 µL acetonitrile to 300 µL supernatant).

  • Vortex briefly and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A Newcrom R1 column can also be utilized for this separation.[4]

  • Mobile Phase: An isocratic or gradient elution can be used. A simple mobile phase consists of acetonitrile and water with an acid modifier.[4] For example, a mixture of acetonitrile, water, and phosphoric acid. For MS-compatible methods, replace phosphoric acid with formic acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 260 nm.

  • Column Temperature: 30°C.

4. Quantification

  • Prepare a standard curve of NNO in a cell-free culture medium (or a similar matrix) with concentrations ranging from 0.1 µM to 50 µM.

  • Process the standards in the same manner as the experimental samples.

  • Inject the standards and samples onto the HPLC system.

  • Identify the NNO peak based on the retention time of the standard.

  • Quantify the amount of NNO in the samples by comparing the peak area to the standard curve.

Protocol 2: Quantification of NNO by LC-MS/MS

This protocol offers higher sensitivity and selectivity for the detection of NNO.[5][6]

1. Materials and Reagents

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., D4-Nicotinamide N-oxide), if available.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate or formic acid

  • Cell culture media of interest

  • Microcentrifuge tubes

  • LC-MS vials

2. Sample Preparation

  • Follow steps 1-4 of the sample preparation protocol for HPLC-UV.

  • If using an internal standard, spike the supernatant with the stable isotope-labeled standard.

  • Perform protein precipitation as described in the HPLC-UV protocol (steps 5-7).

  • Carefully collect the supernatant and transfer it to an LC-MS vial. Depending on the expected concentration and instrument sensitivity, the sample may need to be dried down and reconstituted in a smaller volume of the initial mobile phase.

3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 or HILIC column suitable for polar metabolites (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[5]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium acetate.[5]

  • Gradient: A gradient elution is typically used to separate NNO from other media components. An example gradient could be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: The specific mass-to-charge ratio (m/z) transitions for NNO and the internal standard need to be determined by direct infusion of the standards. For NNO (C6H6N2O2), the parent ion would be [M+H]+.

4. Quantification

  • Prepare a standard curve of NNO in a cell-free culture medium with concentrations appropriate for the expected sample concentrations (e.g., 1 nM to 1000 nM).

  • Process the standards in the same manner as the experimental samples, including the addition of the internal standard.

  • Analyze the standards and samples using the established LC-MS/MS method.

  • Quantify NNO in the samples by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to the standard curve.

Conclusion

The protocols outlined in this application note provide robust methods for the detection and quantification of this compound in cell culture media. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. While HPLC-UV is a more accessible technique, LC-MS/MS offers superior sensitivity and specificity. Accurate measurement of extracellular NNO can provide valuable information for researchers in various fields, including cancer biology, drug development, and metabolic studies.

References

Application Notes and Protocols for In Vivo Studies of Nicotinamide N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo studies to evaluate the pharmacokinetics and pharmacodynamics of Nicotinamide N-oxide (NAMO). The protocols outlined below are intended to serve as a foundation for researchers investigating the therapeutic potential of this compound.

Introduction

This compound is the primary plasma metabolite of nicotinamide (a form of vitamin B3) in mice and is also subject to in vivo reduction back to nicotinamide.[1] Emerging research has highlighted its potential role in modulating inflammatory pathways, particularly through the Sirtuin-1 (SIRT1)/NF-κB signaling axis, making it a compound of interest for various therapeutic areas, including neuroinflammation.[2] These protocols detail the necessary steps for animal handling, compound administration, sample collection, and analytical methods to characterize the in vivo profile of NAMO.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterValueConditionsReference
Peak Plasma Concentration (Cmax)1900 nmol/mL276 mg/kg, intraperitoneal (i.p.) injection[1]
Time to Peak Concentration (Tmax)10 minutes276 mg/kg, i.p. injection[1]
Initial Half-life (t½α)0.39 hours276 mg/kg, i.p. injection[1]
Terminal Half-life (t½β)1.8 hours276 mg/kg, i.p. injection[1]
Bioavailability (i.p. vs. i.v.)~100%-[1]
Table 2: In Vivo Dose-Response of Nicotinamide on NAD+ Levels in Murine Tumors
Dose of Nicotinamide (i.p.)Fold Increase in Tumor NAD+Time to Maximal ConcentrationReference
100 mg/kg1.53-6 hours[1]
500 mg/kg1.83-6 hours[1]

Note: As NAMO is a metabolite and precursor of nicotinamide, this data provides context for the potential downstream effects of NAMO administration on NAD+ metabolism.

Experimental Protocols

In Vivo Pharmacokinetic Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of NAMO in mice following a single administration.

Materials:

  • This compound (NAMO)

  • Vehicle (e.g., sterile saline or phosphate-buffered saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal housing and care facilities

  • Dosing syringes and needles (for intraperitoneal injection)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

  • Dosing Solution Preparation: Prepare a sterile solution of NAMO in the chosen vehicle at the desired concentration (e.g., for a 276 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume, the concentration would be 27.6 mg/mL).

  • Compound Administration: Administer a single intraperitoneal (i.p.) injection of the NAMO solution to each mouse. Record the exact time of injection.

  • Blood Sample Collection: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dose via a suitable method such as submandibular or saphenous vein puncture. Place blood samples into heparinized microcentrifuge tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis: Quantify the concentration of NAMO in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.

In Vivo Pharmacodynamic Study: NAMO-Mediated Modulation of the SIRT1/NF-κB Pathway

Objective: To evaluate the effect of NAMO on the SIRT1/NF-κB signaling pathway and downstream inflammatory markers in a mouse model of inflammation.

Materials:

  • This compound (NAMO)

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Vehicle (e.g., sterile saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Tissue collection tools

  • Reagents and kits for Western blotting and ELISA

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Animal Model of Inflammation: Induce an inflammatory response in mice. For example, administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg).

  • Compound Administration: Administer NAMO (e.g., 50 mg/kg, i.p.) at a specified time relative to the inflammatory stimulus (e.g., 1 hour prior to LPS injection). Include a vehicle control group.

  • Tissue Collection: At a predetermined time point after LPS administration (e.g., 6 hours), euthanize the mice and collect relevant tissues (e.g., brain, liver, or spleen). Snap-freeze the tissues in liquid nitrogen and store them at -80°C.

  • Protein Extraction: Homogenize the collected tissues and extract total protein using a suitable lysis buffer.

  • Western Blot Analysis: Perform Western blot analysis to determine the protein levels of key components of the SIRT1/NF-κB pathway, including SIRT1, total and acetylated p65 subunit of NF-κB.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in tissue homogenates or plasma using ELISA kits.

  • Data Analysis: Quantify the protein bands from the Western blots and cytokine concentrations from the ELISA. Perform statistical analysis to compare the NAMO-treated group with the control group.

Quantification of this compound in Biological Samples by LC-MS/MS

Objective: To develop and validate a method for the sensitive and specific quantification of NAMO in plasma and tissue homogenates.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

General Procedure:

  • Sample Preparation:

    • Thaw plasma or tissue homogenate samples on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the prepared sample onto a suitable analytical column (e.g., a C18 reversed-phase column).

    • Use an isocratic or gradient elution with an appropriate mobile phase (e.g., a mixture of water and methanol with a modifier like formic acid or ammonium acetate) to achieve separation of NAMO from endogenous matrix components.

  • Mass Spectrometric Detection:

    • Introduce the eluent from the HPLC into the mass spectrometer.

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of the precursor and product ions of NAMO.

  • Quantification:

    • Construct a calibration curve using standards of known NAMO concentrations.

    • Determine the concentration of NAMO in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Mandatory Visualizations

G cluster_0 In Vivo Experimental Workflow cluster_1 Analysis A Animal Acclimation (1 week) B Compound Administration (NAMO or Vehicle) A->B C Inflammatory Stimulus (e.g., LPS) D Sample Collection (Blood/Tissues at timed intervals) B->D C->D E Sample Processing (Plasma separation/Tissue homogenization) D->E F Pharmacokinetic Analysis (LC-MS/MS) E->F G Pharmacodynamic Analysis (Western Blot/ELISA) E->G H Data Analysis & Interpretation F->H G->H

Caption: Experimental workflow for in vivo pharmacokinetic and pharmacodynamic studies of this compound.

G cluster_0 NAMO-Modulated SIRT1/NF-κB Signaling Pathway cluster_1 Cytoplasm cluster_2 Nucleus NAMO This compound SIRT1 SIRT1 NAMO->SIRT1 Activates p65_acetylated Acetylated p65 SIRT1->p65_acetylated Deacetylates p65_deacetylated Deacetylated p65 NFkB_translocation p50/p65 Nucleus Nucleus p65_deacetylated->NFkB_translocation Inhibits translocation IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_dimer p50/p65 IkB->NFkB_dimer Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription (IL-1β, IL-6, TNF-α) NFkB_translocation->Pro_inflammatory_genes Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK

Caption: Signaling pathway of this compound's anti-inflammatory effect via SIRT1 and NF-κB.

References

Application Notes and Protocols: Nicotinamide N-oxide as a CXCR2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-oxide, an in vivo metabolite of nicotinamide (a form of vitamin B3), has been identified as a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2][3] CXCR2 and its activating ligands, such as CXCL1 and CXCL8 (IL-8), are key mediators in the recruitment of neutrophils and other leukocytes to sites of inflammation.[4][5] Dysregulation of the CXCR2 signaling axis is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and inflammatory bowel disease, as well as in cancer progression.[6][7] As a result, CXCR2 has emerged as a promising therapeutic target, and small molecule antagonists like this compound are valuable tools for both basic research and drug development.[4][7]

These application notes provide a comprehensive overview of the use of this compound as a CXCR2 antagonist in experimental settings, including its mechanism of action, quantitative data on related compounds, and detailed protocols for key in vitro and in vivo assays.

Mechanism of Action

This compound functions by binding to the CXCR2 receptor, thereby preventing the binding of its cognate chemokines.[1][2] This blockage inhibits the downstream signaling cascades that lead to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in neutrophils.[4] The antagonism of CXCR2 by this compound effectively reduces the infiltration of neutrophils into inflamed tissues, thus mitigating the inflammatory response.

Data Presentation

Compound ClassAssayCell TypeChemokine StimulantIC50Reference
Nicotinamide Glycolate (methyl ester)ChemotaxisHuman NeutrophilsCXCL142 nM[8][9]
Nicotinamide Glycolate (methyl ester)Calcium FluxHuman NeutrophilsCXCL148 nM[8][9]
Nicotinamide Glycolate (carboxylic acid)125I-CXCL8 BindingCXCR2 Membranes-1.2 µM[8]
Nicotinamide Glycolate (carboxylic acid)[35S]GTPγS ExchangeCXCR2 MembranesCXCL10.61 µM[8]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental approach to studying CXCR2 antagonism, the following diagrams are provided.

CXCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine (CXCL1, CXCL8) Chemokine (CXCL1, CXCL8) CXCR2 CXCR2 Chemokine (CXCL1, CXCL8)->CXCR2 Binds & Activates This compound This compound This compound->CXCR2 Binds & Inhibits G_protein Gαi/βγ CXCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Pathway (ERK, p38) G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response MAPK->Cellular_Response

Caption: CXCR2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cell_prep Prepare Target Cells (e.g., Human Neutrophils) chemotaxis Chemotaxis Assay cell_prep->chemotaxis calcium_flux Calcium Flux Assay cell_prep->calcium_flux compound_prep Prepare this compound and Chemokine Solutions compound_prep->chemotaxis compound_prep->calcium_flux binding_assay Radioligand Binding Assay compound_prep->binding_assay data_analysis_vitro Data Analysis (IC50 Determination) chemotaxis->data_analysis_vitro calcium_flux->data_analysis_vitro binding_assay->data_analysis_vitro end End data_analysis_vitro->end animal_model Induce Inflammation in Animal Model (e.g., LPS-induced lung injury) treatment Administer this compound animal_model->treatment assessment Assess Inflammatory Response (e.g., BALF cell count, cytokine levels) treatment->assessment data_analysis_vivo Data Analysis (Efficacy Evaluation) assessment->data_analysis_vivo data_analysis_vivo->end start Start start->cell_prep start->animal_model

Caption: General Experimental Workflow for Evaluating this compound.

Experimental Protocols

In Vitro Assays

1. Neutrophil Chemotaxis Assay

This protocol is adapted from standard neutrophil migration assays and is designed to assess the ability of this compound to inhibit chemokine-induced neutrophil migration.

Materials:

  • This compound

  • Recombinant human CXCL1 or CXCL8

  • Human neutrophils isolated from fresh peripheral blood

  • Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size filter)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Calcein-AM (for fluorescence-based detection)

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in assay buffer at a concentration of 2 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer to achieve the desired final concentrations.

  • Assay Setup:

    • In the lower wells of the chemotaxis chamber, add assay buffer alone (negative control), a predetermined optimal concentration of CXCL1 or CXCL8 (positive control), or CXCL1/CXCL8 with varying concentrations of this compound.

    • In the upper chamber, add 100 µL of the neutrophil suspension (2 x 10^5 cells).

  • Incubation: Incubate the chemotaxis chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber.

    • To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 2 µg/mL and incubate for 30 minutes at 37°C.

    • Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist.

2. Calcium Flux Assay

This protocol measures the inhibition of chemokine-induced intracellular calcium mobilization in neutrophils by this compound.

Materials:

  • This compound

  • Recombinant human CXCL1 or CXCL8

  • Isolated human neutrophils

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)

  • Assay buffer (e.g., HBSS with 1 mM CaCl2 and 1% BSA)

  • Fluorometric imaging plate reader (FLIPR) or flow cytometer

Procedure:

  • Cell Loading: Resuspend isolated neutrophils in assay buffer at 1-2 x 10^6 cells/mL. Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM) by incubating at 37°C for 30-45 minutes in the dark.

  • Washing: After incubation, wash the cells twice with assay buffer to remove extracellular dye and resuspend them in fresh assay buffer.

  • Assay Protocol:

    • Aliquot the dye-loaded cells into a 96-well plate.

    • Add varying concentrations of this compound to the wells and incubate for 10-15 minutes at room temperature.

    • Place the plate in a FLIPR or prepare for analysis by flow cytometry.

  • Measurement:

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add a pre-determined EC80 concentration of CXCL1 or CXCL8 to stimulate calcium flux.

    • Immediately record the change in fluorescence over time for 2-3 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration. Calculate the percentage of inhibition of the calcium flux for each concentration of this compound. Determine the IC50 value from the dose-response curve.

In Vivo Models

1. Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model

This model is commonly used to assess the efficacy of anti-inflammatory agents in reducing neutrophil influx into the lungs.[10][11][12]

Animals:

  • 8-10 week old male C57BL/6 mice

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Bronchoalveolar lavage (BAL) equipment

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Treatment: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge.

  • LPS Challenge: Anesthetize the mice and instill a sub-lethal dose of LPS (e.g., 1-5 mg/kg) in sterile PBS intratracheally or intranasally to induce lung inflammation. A control group should receive sterile PBS only.

  • Sample Collection: At a specified time point after LPS challenge (e.g., 4-24 hours), euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform a BAL by flushing the lungs with a fixed volume of sterile PBS.

  • Analysis:

    • Determine the total cell count in the BAL fluid (BALF) using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils.

    • The BALF supernatant can be used to measure cytokine and chemokine levels (e.g., TNF-α, IL-6, CXCL1) by ELISA.

  • Data Analysis: Compare the number of neutrophils and cytokine levels in the BALF of this compound-treated mice to the vehicle-treated group to determine the extent of inflammation inhibition.

2. Thioglycollate-Induced Peritonitis Model

This is a classic model to study the recruitment of leukocytes, particularly neutrophils and macrophages, to the peritoneal cavity.[13][14][15][16][17]

Animals:

  • 8-10 week old male C57BL/6 mice

Materials:

  • This compound

  • Sterile 3% thioglycollate broth

  • Sterile PBS

  • Anesthesia

Procedure:

  • Treatment: Pre-treat mice with this compound or vehicle control.

  • Induction of Peritonitis: Inject 1 mL of sterile 3% thioglycollate broth intraperitoneally into each mouse.

  • Peritoneal Lavage: At a predetermined time after thioglycollate injection (e.g., 4-6 hours for neutrophil recruitment), euthanize the mice.

  • Cell Collection: Collect the peritoneal exudate cells by washing the peritoneal cavity with 5-10 mL of cold sterile PBS.

  • Analysis:

    • Determine the total number of cells in the peritoneal lavage fluid.

    • Perform flow cytometry or use cytospin preparations with differential staining to quantify the number of neutrophils (e.g., Ly6G+ cells).

  • Data Analysis: Compare the number of neutrophils in the peritoneal lavage of this compound-treated mice to the vehicle-treated group.

Conclusion

This compound is a valuable research tool for investigating the role of the CXCR2 signaling pathway in health and disease. Its potency and selectivity make it suitable for a range of in vitro and in vivo experimental models of inflammation and other CXCR2-driven pathologies. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of CXCR2 antagonism using this compound.

References

Application Notes and Protocols for Studying Inflammatory Responses Using Nicotamide N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinamide N-oxide (NAMO), a metabolite of nicotinamide (a form of vitamin B3) primarily produced by gut microbiota, has emerged as a promising molecule for the investigation of inflammatory responses. Recent studies have highlighted its potent anti-inflammatory properties, particularly in the context of neuroinflammation. This document provides detailed application notes and experimental protocols for utilizing NAMO as a tool to study and modulate inflammatory processes in both in vitro and in vivo models.

The primary mechanism of NAMO's anti-inflammatory action involves the activation of Sirtuin-1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 activation by NAMO leads to the deacetylation of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes. This deacetylation inhibits NF-κB's transcriptional activity, resulting in a significant reduction in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).

These application notes will guide researchers in leveraging the unique properties of NAMO to explore the intricate signaling pathways of inflammation and to assess its therapeutic potential in inflammatory disease models.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound (NAMO) on cell viability and inflammatory markers.

Table 1: Effect of NAMO on the Viability of Microglial Cells

Cell LineNAMO Concentration (µM)Cell Viability (%)
BV2 (Mouse Microglia)0100
40~100
80~100
160~100
320~100
HMC3 (Human Microglia)0100
40~100
80~100
160~100
320~100

Data is estimated from graphical representations in the source literature, as raw data was not available.

Table 2: NAMO-Mediated Inhibition of Pro-inflammatory Cytokine mRNA Expression in HSV-1 Infected Microglia

Cell LineTreatmentIL-1β mRNA (Fold Change)IL-6 mRNA (Fold Change)TNF-α mRNA (Fold Change)
BV2HSV-1~12~25~18
HSV-1 + NAMO (40 µM)~8~15~10
HSV-1 + NAMO (80 µM)~6~10~7
HSV-1 + NAMO (160 µM)~4~5~4
HMC3HSV-1~10~18~15
HSV-1 + NAMO (40 µM)~7~12~10
HSV-1 + NAMO (80 µM)~5~8~6
HSV-1 + NAMO (160 µM)~3~4~3

Data is estimated from graphical representations in the source literature, as raw data was not available.

Table 3: NAMO-Mediated Inhibition of Pro-inflammatory Cytokine Secretion in HSV-1 Infected BV2 Microglia

TreatmentIL-1β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)
Control~50~100~200
HSV-1~450~800~1200
HSV-1 + NAMO (40 µM)~300~550~800
HSV-1 + NAMO (80 µM)~200~400~600
HSV-1 + NAMO (160 µM)~150~250~400

Data is estimated from graphical representations in the source literature, as raw data was not available.

Experimental Protocols

In Vitro Anti-inflammatory Assays in Microglial Cells

1. Cell Culture and Maintenance

  • Cell Lines:

    • BV2 (murine microglia)

    • HMC3 (human microglia)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the non-toxic concentrations of NAMO.

  • Procedure:

    • Seed BV2 or HMC3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of NAMO (e.g., 0, 40, 80, 160, 320 µM) for 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. In Vitro Model of Inflammation

  • Inducing Agent: Herpes Simplex Virus-1 (HSV-1) at a Multiplicity of Infection (MOI) of 1.

  • Treatment: Treat cells with non-toxic concentrations of NAMO (e.g., 40, 80, 160 µM) concurrently with or prior to HSV-1 infection.

4. RNA Extraction and RT-qPCR for Cytokine mRNA Expression

  • Objective: To quantify the effect of NAMO on the gene expression of pro-inflammatory cytokines.

  • Procedure:

    • After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using SYBR Green master mix and the following mouse-specific primers:

      • IL-1β: Forward: 5'-GCAACTGTTCCTGAACTCAACT-3', Reverse: 5'-ATCTTTTGGGGTCCGTCAACT-3'

      • IL-6: Forward: 5'-TAGTCCTTCCTACCCCAATTTCC-3', Reverse: 5'-TTGGTCCTTAGCCACTCCTTC-3'

      • TNF-α: Forward: 5'-CCCTCACACTCAGATCATCTTCT-3', Reverse: 5'-GCTACGACGTGGGCTACAG-3'

      • GAPDH (housekeeping): Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

    • Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

5. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

  • Objective: To measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after the treatment period.

    • Centrifuge the supernatant to remove any cellular debris.

    • Perform ELISA for IL-1β, IL-6, and TNF-α using commercially available kits according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

6. Western Blot Analysis for NF-κB Signaling Pathway Proteins

  • Objective: To investigate the effect of NAMO on the activation of the NF-κB signaling pathway.

  • Procedure:

    • Prepare total cell lysates using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 30-50 µg of protein per lane on a 10-12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions (to be optimized by the user):

      • Phospho-NF-κB p65 (Ser536) (1:1000)

      • NF-κB p65 (1:1000)

      • Phospho-IκBα (Ser32) (1:1000)

      • IκBα (1:1000)

      • SIRT1 (1:1000)

      • Acetylated-Lysine (to detect acetylated p65 after immunoprecipitation) (1:1000)

      • GAPDH (1:5000)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Anti-inflammatory Assay in a Mouse Model of Herpes Simplex Encephalitis (HSE)

1. Animal Model

  • Strain: C57BL/6 mice (6-8 weeks old).

  • Induction of HSE: Intranasal infection with HSV-1 (e.g., 1 x 10^5 PFU).

2. NAMO Administration

  • Preparation: Dissolve NAMO in sterile PBS.

  • Dosage: 20 mg/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosing Schedule: Administer daily starting from day 1 post-infection for a specified duration (e.g., 7 days).

3. Assessment of Disease Progression

  • Body Weight: Monitor and record the body weight of each mouse daily.

  • Neurological Scoring: Assess neurological deficits daily using a scoring system. A representative system is described below:

    • 0: No symptoms

    • 1: Lethargy, ruffled fur

    • 2: Hunched posture, reduced mobility

    • 3: Ataxia, circling

    • 4: Seizures, paralysis

    • 5: Moribund state or death

4. Sample Collection and Analysis

  • Blood Collection: At the end of the experiment, collect blood via cardiac puncture for serum separation.

  • Brain Tissue Collection: Perfuse the mice with PBS and collect the brains for histological analysis and protein extraction.

  • Cytokine Analysis: Measure the levels of IL-1β, IL-6, and TNF-α in the serum using ELISA as described for the in vitro protocol.

  • Histology: Fix brain tissue in 4% paraformaldehyde, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess inflammation and neuronal damage.

  • Western Blot: Prepare brain tissue lysates and perform Western blot analysis for NF-κB pathway proteins as described in the in vitro protocol.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., HSV-1) Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_IkB p65/p50-IκBα (Inactive) NFkB_p65 NF-κB (p65/p50) NFkB_p65_active p65/p50 (Active) NFkB_p65->NFkB_p65_active Nuclear Translocation NFkB_p65_IkB->NFkB_p65 Degradation of IκBα NAMO_in This compound (NAMO) SIRT1_active SIRT1 (Active) NAMO_in->SIRT1_active Activates DNA DNA (κB sites) NFkB_p65_active->DNA Binds p65_deacetylated Deacetylated p65 (Inactive) NFkB_p65_active->p65_deacetylated Proinflammatory_Genes Pro-inflammatory Gene Transcription (IL-1β, IL-6, TNF-α) DNA->Proinflammatory_Genes SIRT1_active->NFkB_p65_active Deacetylates p65_deacetylated->DNA Inhibits Binding

Caption: NAMO signaling pathway in inflammation.

In_Vitro_Workflow cluster_assays Downstream Assays Start Start: Culture Microglial Cells (BV2 or HMC3) Treatment Treat with NAMO and/or Inflammatory Stimulus (HSV-1) Start->Treatment Incubation Incubate for specified time Treatment->Incubation MTT Cell Viability (MTT Assay) Incubation->MTT RTqPCR Gene Expression (RT-qPCR) Incubation->RTqPCR ELISA Cytokine Secretion (ELISA) Incubation->ELISA WesternBlot Protein Analysis (Western Blot) Incubation->WesternBlot

Caption: In vitro experimental workflow.

In_Vivo_Workflow cluster_analysis Endpoint Analysis Start Start: Induce HSE in Mice (Intranasal HSV-1) Treatment Daily Intraperitoneal Injection of NAMO (20 mg/kg) Start->Treatment Monitoring Daily Monitoring: - Body Weight - Neurological Score Treatment->Monitoring 7 Days Serum_Cytokines Serum Cytokine Levels (ELISA) Monitoring->Serum_Cytokines Brain_Histology Brain Histology (H&E Staining) Monitoring->Brain_Histology Brain_Western Brain Protein Analysis (Western Blot) Monitoring->Brain_Western

Caption: In vivo experimental workflow.

Application Notes and Protocols for Investigating Nicotinamide N-oxide Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in studying the multifaceted effects of Nicotinamide N-oxide (NNO), a key metabolite of nicotinamide (a form of vitamin B3). The provided protocols offer detailed methodologies for in vivo studies, focusing on pharmacokinetics, anti-inflammatory effects, and potential toxicological evaluation.

Introduction

This compound (NNO) is an in vivo metabolite of nicotinamide, formed primarily in the liver by the cytochrome P450 enzyme CYP2E1.[1] While historically considered a simple clearance metabolite, recent research has unveiled its potential biological activities, including roles as a weak radiosensitizer and a potent, selective antagonist of the CXCR2 receptor.[2][3] This has spurred interest in its therapeutic potential, particularly in inflammatory conditions. Animal models are indispensable tools for elucidating the mechanisms of action, pharmacokinetic profiles, and safety of NNO. This document outlines key experimental designs and protocols for researchers investigating NNO.

I. Pharmacokinetic Studies in Mice

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of NNO. Mice are a commonly used model for these initial investigations.

Data Presentation: Pharmacokinetic Parameters of NNO in Mice

Table 1: Pharmacokinetic Parameters of this compound in Mice following Intraperitoneal (i.p.) Administration. [2]

ParameterValue
Dose 276 mg/kg
Administration Route Intraperitoneal (i.p.)
Peak Plasma Concentration (Cmax) 1900 nmol/ml
Time to Peak Concentration (Tmax) 10 minutes
Elimination Half-life (t½) - Initial Phase 0.39 hours
Elimination Half-life (t½) - Terminal Phase 1.8 hours
Bioavailability (i.p. vs. i.v.) ~100%
Metabolism Reduction to Nicotinamide
Peak Concentration of Nicotinamide (from NNO reduction) 144 nmol/ml at 1 hour
Experimental Protocol: Murine Pharmacokinetic Analysis of NNO

This protocol outlines the procedure for determining the pharmacokinetic profile of NNO in mice following intraperitoneal administration.

1. Animal Model:

  • Species: Male BALB/c mice (or other suitable strain), 8-10 weeks old.

  • Housing: Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

2. Materials:

  • This compound (NNO)

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for i.p. injection

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

3. Experimental Procedure:

  • Dosing: Prepare a sterile solution of NNO in saline. Administer a single dose of 276 mg/kg via intraperitoneal injection.

  • Blood Sampling: Collect blood samples (~50-100 µL) via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 10, 30 minutes, and 1, 2, 4, 6, 8 hours post-injection).

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

4. Sample Analysis (HPLC):

  • Develop and validate an HPLC method for the quantification of NNO and its metabolite, nicotinamide, in mouse plasma.

  • Protein Precipitation: Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples. Centrifuge to pellet the precipitate.

  • Analysis: Inject the supernatant onto the HPLC system.

  • Quantification: Use a standard curve prepared with known concentrations of NNO and nicotinamide to determine their concentrations in the plasma samples.

5. Data Analysis:

  • Plot the plasma concentration of NNO and nicotinamide versus time.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, elimination half-life (t½), and area under the curve (AUC).

Experimental Workflow: Pharmacokinetics Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Acclimatize Mice prep_nno Prepare NNO Solution acclimatize->prep_nno administer Administer NNO (i.p.) prep_nno->administer collect_blood Blood Collection (Time Points) administer->collect_blood prep_plasma Prepare Plasma collect_blood->prep_plasma hplc HPLC Analysis prep_plasma->hplc pk_calc Calculate PK Parameters hplc->pk_calc G cluster_induction Disease Induction cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis infect Intranasal HSV-1 Infection treat Administer NNO (i.p.) infect->treat monitor Daily Weight & Neuro Score treat->monitor collect_samples Collect Serum & Brain monitor->collect_samples elisa Serum Cytokine ELISA collect_samples->elisa histology Brain Histology/WB collect_samples->histology G NNO This compound SIRT1 SIRT1 NNO->SIRT1 Activates p65_acetyl NF-κB (p65-Ac) (Active) SIRT1->p65_acetyl Deacetylates p65_deacetyl NF-κB (p65) (Inactive) p65_acetyl->p65_deacetyl ProInflammatory Pro-inflammatory Genes (IL-1β, IL-6, TNF-α) p65_acetyl->ProInflammatory Promotes Transcription p65_deacetyl->ProInflammatory Inhibits Transcription IKK IKK IκBα IκBα IKK->IκBα Phosphorylates for Degradation p65_complex p65/p50-IκBα (Cytoplasmic) IκBα->p65_complex Inhibits p65_nuc p65/p50 (Nuclear) p65_complex->p65_nuc Translocates to Nucleus p65_nuc->p65_acetyl Acetylation (Activation) InflammatoryStimulus Inflammatory Stimulus (e.g., HSV-1) InflammatoryStimulus->IKK G NNO This compound CXCR2 CXCR2 Receptor NNO->CXCR2 Blocks Chemokines Chemokines (e.g., CXCL1, CXCL8) Chemokines->CXCR2 Binds G_protein Gαi / Gβγ CXCR2->G_protein Activates PLC PLCβ G_protein->PLC PI3K PI3K G_protein->PI3K Chemotaxis Neutrophil Chemotaxis PLC->Chemotaxis via Ca²⁺ flux Akt Akt PI3K->Akt Akt->Chemotaxis G cluster_dosing Dosing & Observation (28 Days) cluster_termination Termination (Day 29) cluster_analysis Analysis dose Daily Oral Gavage (3 Doses + Vehicle) observe Daily Clinical Observations Weekly Body Weights dose->observe blood Blood Collection observe->blood necropsy Gross Necropsy blood->necropsy hem_chem Hematology & Clinical Chemistry blood->hem_chem organs Organ Collection necropsy->organs histopath Histopathology organs->histopath noael Determine NOAEL hem_chem->noael histopath->noael

References

Application Notes and Protocols: Stability of Nicotinamide N-oxide in Solution and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-oxide is the in-vivo metabolite of nicotinamide (a form of vitamin B3) and is recognized as a potent and selective antagonist of the CXCR2 receptor.[1][2] Its role in inflammatory processes and potential therapeutic applications necessitate a thorough understanding of its stability profile.[2] This document provides a summary of available storage recommendations and detailed protocols for assessing the stability of this compound in solution, including methodologies for forced degradation studies and analysis by a stability-indicating HPLC method. While specific public data on the degradation kinetics of this compound is limited, the protocols outlined below are based on established principles for stability testing of related compounds and ICH guidelines.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The following recommendations are compiled from manufacturer and supplier data. For unpublished research, it is always recommended to perform an independent stability assessment for the specific solvent and storage conditions used.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C≥ 4 years[3]Store in a well-ventilated, dry place. The compound is hygroscopic.[4]
AmbientShort-termRecommended for shipping; long-term ambient storage is not advised.[3][5]
In Solvent (Stock Solution) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthUse of fresh DMSO is recommended as moisture can reduce solubility.

Note: The stability of this compound in various aqueous buffers has not been extensively reported. Studies on related nicotinamide cofactors like NADH have shown that the choice of buffer (e.g., Tris vs. phosphate) and pH can significantly impact stability, with lower temperatures and neutral to slightly alkaline pH generally being more favorable.[6][7]

Signaling Pathway of CXCR2 Antagonism

This compound exerts its biological effects by acting as an antagonist to the CXCR2 receptor, a G-protein-coupled receptor (GPCR) predominantly expressed on neutrophils.[3][8] By blocking this receptor, this compound can inhibit downstream signaling cascades that lead to neutrophil chemotaxis and activation, which are key events in inflammation.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCLs CXCLs (e.g., IL-8) CXCR2 CXCR2 Receptor CXCLs->CXCR2 Activates NNO This compound NNO->CXCR2 Blocks G_protein Gαi / Gβγ Complex CXCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K / Akt Pathway G_protein->PI3K Activates MAPK Ras / MAPK Pathway G_protein->MAPK Activates Ca_release Intracellular Ca²⁺ Release PLC->Ca_release Chemotaxis Neutrophil Chemotaxis & Activation PI3K->Chemotaxis MAPK->Chemotaxis Ca_release->Chemotaxis

Figure 1. CXCR2 Signaling Pathway Antagonism

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol describes the conditions for intentionally degrading this compound to identify potential degradation products and establish the specificity of analytical methods.[9][10]

Objective: To generate degradation samples of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • pH meter, calibrated

  • Volumetric flasks and pipettes

  • HPLC vials

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a suitable solvent.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl at 60°C for 8 hours.

    • After the incubation period, neutralize the solution with an equivalent amount and concentration of NaOH and dilute to a final concentration of approximately 100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M NaOH at 60°C for 8 hours.

    • After the incubation period, neutralize the solution with an equivalent amount and concentration of HCl and dilute to a final concentration of approximately 100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Place solid this compound powder in an oven at 80°C for 48 hours.

    • Also, place a solution of this compound (1 mg/mL in water) in the oven under the same conditions.

    • After exposure, cool the samples to room temperature and prepare a solution of approximately 100 µg/mL in the mobile phase.

  • Photolytic Degradation:

    • Expose solid this compound powder and a solution (1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare a solution of approximately 100 µg/mL in the mobile phase.

  • Control Samples: Prepare a control sample of this compound at the same final concentration (100 µg/mL) without subjecting it to any stress conditions.

  • Analysis: Analyze all samples by the stability-indicating HPLC method described in Protocol 2.

cluster_stress Forced Degradation Conditions Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, RT, 24h) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT, 24h) Start->Base Oxidation Oxidation (3% H₂O₂, RT, 24h) Start->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C, 48h) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Neutralize Neutralize & Dilute Samples (~100 µg/mL) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Dilute only Thermal->Neutralize Photo->Neutralize Analysis Analyze by Stability-Indicating HPLC Method Neutralize->Analysis

Figure 2. Workflow for Forced Degradation Study
Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a reverse-phase HPLC method suitable for the separation of this compound from its potential degradation products.[1][11]

Objective: To quantify the amount of intact this compound and to separate it from impurities and degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

Table 2: HPLC Method Parameters

ParameterCondition
Column C18 Reverse Phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (e.g., 90:10 v/v) with an acidic modifier. For MS compatibility, use 0.1% formic acid. For UV detection, 0.1% phosphoric acid can be used.[11]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm[1] or 262 nm
Run Time Sufficient to allow for the elution of all degradation products (e.g., 20 minutes).

Procedure:

  • System Preparation:

    • Prepare the mobile phase, filter it through a 0.45 µm membrane filter, and degas it.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation:

    • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 µg/mL to 200 µg/mL.

    • Inject each standard solution to generate a calibration curve.

  • Sample Analysis:

    • Inject the control and stressed samples prepared in Protocol 1.

    • Record the chromatograms and integrate the peak areas.

  • Data Evaluation:

    • Specificity: Examine the chromatograms of the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak (resolution > 2). Peak purity analysis using a DAD can further confirm specificity.

    • Quantification: Calculate the concentration of this compound remaining in the stressed samples using the calibration curve.

    • Mass Balance: If possible, calculate the mass balance by summing the amount of the parent drug remaining and the amount of all degradation products formed. The result should be close to 100% of the initial amount of the drug.

Conclusion

References

Application Notes: Dissolving and Utilizing Nicotinamide N-oxide for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Nicotinamide N-oxide is the in vivo metabolite of nicotinamide (a form of vitamin B3) and is gaining attention in research for its distinct biological activities.[1][2] It is formed from the oxidation of nicotinamide by the cytochrome P450 enzyme, specifically CYP2E1.[1][2] Functionally, this compound is recognized as a potent and selective antagonist of the CXCR2 receptor.[3][4] It has also been shown to possess anti-inflammatory properties by modulating the Sirtuin-1 (SIRT1)/NF-κB signaling pathway.[5] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. These notes provide detailed protocols for the solubilization, storage, and application of this compound for both in vitro and in vivo studies.

Storage and Stability

  • Solid Form : As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1]

  • Stock Solutions : For long-term storage, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[3] It is generally not recommended to store aqueous solutions for more than a day.[6]

Data Presentation: Solubility Profile

The solubility of this compound can vary between batches and is affected by factors such as temperature and the purity of the solvent. For instance, moisture-absorbing DMSO can reduce solubility, so using fresh, anhydrous DMSO is recommended.[3] To enhance solubility, warming the solution to 37°C and vortexing may be beneficial.[4]

SolventConcentration (mg/mL)Molar Concentration (mM)Source(s)
DMSO3 - 8 mg/mL21.72 - 57.92 mM[1][3]
PBS (pH 7.2)5 mg/mL36.20 mM[1]
DMFPartially Soluble-[1]
EthanolPartially Soluble-[1]

Molecular Weight of this compound: 138.12 g/mol [3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be diluted for various experimental applications.

Materials:

  • This compound powder (crystalline solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Warming bath or heat block (optional)

Procedure:

  • Weighing : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition : Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., for an 8 mg/mL stock solution, add 1 mL of DMSO to 8 mg of powder).[3]

  • Dissolution :

    • Cap the tube securely and vortex thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, gently warm the solution at 37°C for 5-10 minutes.[4]

    • Vortex again until the solution is clear and no particulate matter is visible.

  • Sterilization (Optional) : If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage :

    • Dispense the stock solution into smaller, single-use aliquots in sterile tubes.

    • Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[3] Avoid repeated freeze-thaw cycles.[3]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for treating cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), cell culture medium (e.g., DMEM), or other appropriate aqueous buffer

  • Sterile tubes

Procedure:

  • Thaw Stock Solution : Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution : Perform serial dilutions of the stock solution into the desired cell culture medium or buffer to reach the final working concentration.

    • Important : Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.

    • Example : To prepare a 160 µM working solution for treating microglial cells, you would dilute the stock solution accordingly.[5] For instance, if you have a 50 mM stock solution, you would perform a 1:312.5 dilution (e.g., add 3.2 µL of stock to 1 mL of medium).

  • Mixing : Mix thoroughly by gentle pipetting or inverting the tube. Do not vortex vigorously, as this can cause protein denaturation in media containing serum.

  • Application : Add the final working solution to your cell cultures immediately. Due to the potential for precipitation and reduced stability in aqueous solutions, it is best to prepare working solutions fresh for each experiment.

Protocol 3: Preparation of a Formulation for In Vivo Animal Studies

This protocol provides an example of how to formulate this compound for administration in animal models, such as mice.

Materials:

  • This compound stock solution in DMSO (e.g., 4 mg/mL, from Protocol 1)[3]

  • Corn oil (or other suitable vehicle)

  • Sterile tubes

Procedure:

  • Thaw Stock Solution : Thaw an aliquot of the DMSO stock solution at room temperature.

  • Formulation :

    • Determine the final concentration needed based on the desired dosage (mg/kg) and injection volume.

    • As an example, to prepare a 1 mL working solution, add 50 µL of a 4 mg/mL clear DMSO stock solution to 950 µL of corn oil.[3]

  • Mixing : Mix the solution thoroughly until it is homogenous and evenly dispersed.

  • Administration : Use the mixed solution immediately for animal administration to ensure optimal results and avoid precipitation.[3]

Mandatory Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HSV-1 HSV-1 IKK IKK p65_p50_IkappaB p65/p50-IκBα IKK->p65_p50_IkappaB Phosphorylates IκBα p65_p50 p65/p50 p65_p50_IkappaB->p65_p50 Releases IkappaB IκBα p65_p50_IkappaB->IkappaB Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation SIRT1 SIRT1 Ac_p65 Acetylated p65 SIRT1->Ac_p65 Deacetylates NAMO This compound p65_p50_nuc->Ac_p65 Acetylation DNA DNA Ac_p65->DNA Binds Cytokines Inflammatory Cytokines (IL-1β, IL-6, TNF-α) DNA->Cytokines Transcription G start Weigh Nicotinamide N-oxide Powder dissolve Dissolve in Anhydrous DMSO (Vortex / Warm to 37°C) start->dissolve stock High-Concentration Stock Solution dissolve->stock store Aliquot & Store -20°C (1 month) -80°C (1 year) stock->store invitro_dilute Dilute Stock in Aqueous Buffer or Medium (e.g., for 160 µM) stock->invitro_dilute For In Vitro Use invivo_dilute Dilute Stock in Vehicle (e.g., Corn Oil) stock->invivo_dilute For In Vivo Use invitro_final In Vitro Working Solution (Use Immediately) invitro_dilute->invitro_final invivo_final In Vivo Formulation (Use Immediately) invivo_dilute->invivo_final

References

Troubleshooting & Optimization

Technical Support Center: Nicotinamide N-oxide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nicotinamide N-oxide synthesis. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely cited method is the oxidation of nicotinamide using a peroxide-based oxidizing agent in an acidic solvent. A common and reliable procedure involves reacting nicotinamide with 30% hydrogen peroxide in glacial acetic acid.

Q2: What are the typical yields for this compound synthesis?

A2: Yields are highly dependent on the specific protocol, including the choice of oxidizing agent, reaction time, and purification method. The established protocol using hydrogen peroxide in glacial acetic acid typically affords yields in the range of 73-82%.

Q3: What are the main impurities I should be aware of?

A3: Potential impurities include unreacted nicotinamide, nicotinic acid (if present in the starting material), and colored byproducts from over-oxidation or degradation of the product, especially during heating.

Q4: How should I purify the final this compound product?

A4: Recrystallization from hot water, often with the addition of a small amount of ethanol, is a very effective method for purification. The product is typically washed with cold alcohol, acetone, and ether to remove residual impurities and solvent.

Q5: What is the stability and proper storage for this compound?

A5: Solid this compound is a stable compound. For long-term storage, it should be kept in a well-sealed container at room temperature or below. It has been reported to be stable for at least four years under proper storage conditions[1].

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield

Question: My reaction resulted in a very low yield of this compound. What could be the cause?

Potential Cause Troubleshooting Steps
Ineffective Oxidizing Agent Hydrogen peroxide (H₂O₂) can decompose over time. Use a fresh, properly stored bottle of H₂O₂. Confirm its concentration if possible. Consider alternative oxidizing agents (see Table 1).
Insufficient Reaction Time/Temp The reaction typically requires heating on a steam bath for 3.5 to 4 hours. Ensure the reaction is maintained at the recommended temperature for the full duration to drive it to completion.
Premature Product Loss The product can be lost during the workup if not handled carefully. Avoid distilling the reaction mixture to complete dryness, as this can cause oxidation and degradation of the product[2].
Impure Starting Material Significant amounts of nicotinic acid in the nicotinamide starting material can interfere with the reaction. Use high-purity (e.g., U.S.P. grade) nicotinamide.
Issue 2: Product Discoloration (Brown or Yellow Product)

Question: My final product is brown or yellow instead of white. How can I fix this?

Potential Cause Troubleshooting Steps
Over-oxidation This can occur if the product is exposed to prolonged heating, especially during distillation to remove the solvent[2]. Avoid distilling to complete dryness.
Residual Impurities Colored impurities may be present. The addition of a small amount of ethanol during recrystallization can help retain some colored impurities in the solution[2]. If the product is still colored, a second recrystallization may be necessary.
Decomposition of Peroxide Uncontrolled or rapid decomposition of hydrogen peroxide can lead to side reactions. Ensure the peroxide is added slowly to the nicotinamide solution to maintain temperature control.
Issue 3: Violent Bumping During Distillation

Question: During the vacuum distillation to remove acetic acid, the mixture started bumping violently. How can I prevent this?

Potential Cause Troubleshooting Steps
Product Precipitation The product begins to crystallize and separate from the solution as the solvent is removed, which can lead to sudden, vigorous bumping[2].
Solution Use a large still head (e.g., a Claisen-type adapter) to prevent any bumping solid from entering the condenser[2]. After the bulk of the acetic acid is removed, dilute the mixture with water and continue the distillation; this can help manage the precipitation process more smoothly[2].

Data Presentation

Table 1: Comparison of Oxidizing Agents for Pyridine N-Oxide Synthesis

This table summarizes various reagents used for the N-oxidation of pyridines, which can be adapted for this compound synthesis.

Oxidizing AgentTypical SolventConditionsAdvantagesCommon Issues
Hydrogen Peroxide (30%) Glacial Acetic AcidSteam bath (80-90 °C), 3.5-4hReadily available, effective, well-documented.Requires careful temperature control; potential for bumping during workup[2].
Peracetic Acid (40%) None (Pyridine as solvent)85 °C (controlled addition)Fast reaction, high conversion.Peracids are hazardous and require careful handling behind a safety shield[3].
Urea-Hydrogen Peroxide (UHP) Solid-state or variousMild, stable/safe solid reagent.Efficient for various nitrogen heterocycles[4].
Sodium Percarbonate AcetonitrileMild conditions, Rhenium-based catalystEfficient, excellent yields, ideal oxygen source[4].Requires a metal catalyst.
Sodium Perborate Glacial Acetic AcidMild conditionsEffective for a range of oxidations[4].May require longer reaction times.

Experimental Protocols

Key Experiment: Synthesis of this compound via Hydrogen Peroxide Oxidation

This protocol is adapted from a reliable, peer-reviewed procedure.

Materials and Reagents:

  • Nicotinamide (powdered, high purity)

  • Glacial Acetic Acid (C.P. grade)

  • 30% Hydrogen Peroxide

  • Distilled Water

  • Ethyl Alcohol (95%)

  • Acetone

  • Ether

Equipment:

  • 2-L round-bottom flask with ground-glass joints

  • Steam bath

  • Air condenser

  • Vacuum distillation apparatus (with a large Claisen-type still head recommended)

  • 1-L Erlenmeyer flask

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: In the 2-L round-bottom flask, combine 100 g (0.82 mole) of powdered nicotinamide with 1 L of glacial acetic acid. Warm the mixture on a steam bath with occasional shaking until the nicotinamide is completely dissolved.

  • Oxidation: To the clear solution, add 160 mL (1.39 moles) of cold 30% hydrogen peroxide. Attach an air condenser to the flask.

  • Reaction: Heat the mixture on a steam bath for 3.5 hours.

  • Solvent Removal: After heating, set up the apparatus for vacuum distillation. Distill the reaction mixture under reduced pressure (80–100 mm).

  • Workup: After distilling off 600–700 mL of solvent, dilute the remaining mixture with 150–200 mL of distilled water and continue the distillation. The product will begin to separate near the end, which may cause bumping[2].

  • Final Distillation: Once bumping has mostly subsided, reduce the pressure to 20 mm and continue distilling until the contents are almost dry. Caution: Do not distill to complete dryness to avoid oxidizing the product[2].

  • Isolation: Transfer the wet solid product from the flask to a 1-L Erlenmeyer flask. Use a small amount of distilled water to wash out any remaining solid and add the washings to the flask.

  • Recrystallization: Dissolve the solid in the minimum amount of boiling water required. Remove the flask from the heat and add 50 mL of ethyl alcohol.

  • Crystallization: Allow the flask to cool slowly to room temperature. Once the majority of the product has precipitated, cool the flask to 5 °C overnight in a refrigerator.

  • Final Product Collection: Collect the white, crystalline product by filtration. Wash the crystals sequentially with cold alcohol, acetone, and finally ether.

  • Drying: Air-dry the product. The expected yield is 82–93 g (73–82%)[2].

Visualizations

Metabolic Pathway of Nicotinamide

The synthesis of this compound is a chemical process. In a biological context, it is a metabolite of nicotinamide, formed primarily in the liver. This pathway is a key part of how the body processes excess Vitamin B3.

Nicotinamide_Metabolism cluster_legend Legend NAM Nicotinamide (NAM) (Vitamin B3) MET Methylation Pathway NAM->MET NNMT (Enzyme) OX Oxidation Pathway NAM->OX CYP2E1 (Enzyme) MNAM N1-Methylnicotinamide (MNAM) MET->MNAM NAM_NOX This compound OX->NAM_NOX PYR Pyridone Products (2-pyr and 4-pyr) MNAM->PYR Aldehyde Oxidase EXCRETE2 Urinary Excretion NAM_NOX->EXCRETE2 EXCRETE1 Urinary Excretion PYR->EXCRETE1 key_metabolite Metabolite key_product Product of Interest key_pathway Pathway Type key_excretion Excretion

Caption: Metabolic pathways for the clearance of excess Nicotinamide (NAM) in the body.

Troubleshooting Workflow for Low Yield

This diagram provides a logical workflow for diagnosing the cause of low yields in this compound synthesis.

Low_Yield_Troubleshooting Start Start: Low Yield Observed CheckReagents 1. Check Reagents Start->CheckReagents CheckConditions 2. Verify Reaction Conditions CheckReagents->CheckConditions Reagents OK FreshPeroxide Use fresh H₂O₂. Verify NAM purity. CheckReagents->FreshPeroxide Reagents old or impure? CheckWorkup 3. Review Workup & Purification CheckConditions->CheckWorkup Conditions OK AdjustTimeTemp Ensure 3.5-4h heating. Maintain steam bath temp. CheckConditions->AdjustTimeTemp Incorrect time or temp? AvoidDryness Avoid distilling to dryness. Ensure proper pH for purification. CheckWorkup->AvoidDryness Procedural error? Rerun Rerun Synthesis CheckWorkup->Rerun Procedure OK FreshPeroxide->CheckConditions AdjustTimeTemp->CheckWorkup AvoidDryness->Rerun

Caption: Diagnostic workflow for troubleshooting low product yield.

References

Technical Support Center: Nicotinamide N-oxide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Nicotinamide N-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when following the established protocol of oxidizing nicotinamide with hydrogen peroxide in glacial acetic acid.

Question: My reaction yield is significantly lower than the reported 73-82%. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors throughout the experimental process. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The oxidation of nicotinamide is not instantaneous.

    • Solution: Ensure the reaction mixture is heated on a steam bath for the recommended 3.5 hours.[1] Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.

  • Reagent Quality:

    • Cause: Degradation of hydrogen peroxide or impurities in the nicotinamide starting material.

    • Solution: Use a fresh, properly stored bottle of 30% hydrogen peroxide. The concentration of commercially available hydrogen peroxide can decrease over time. Use USP grade nicotinamide to minimize impurities that could interfere with the reaction.[1]

  • Product Decomposition:

    • Cause: Prolonged heating during the distillation process can lead to the oxidation and degradation of the product.[1]

    • Solution: Avoid distilling the reaction mixture to complete dryness. Once the bulk of the acetic acid and water has been removed and the product begins to solidify, reduce the pressure and continue distillation cautiously.[1]

  • Losses during Work-up and Purification:

    • Cause: Multiple transfer steps and inefficient crystallization or filtration can lead to significant product loss.

    • Solution: Minimize the number of transfers. When washing the crude product, use cold solvents (alcohol, acetone, ether) to reduce the amount of product that dissolves.[1] Ensure the filtration setup is efficient to recover all the solid material.

Question: The final product is colored (yellow or brown) instead of white. How can I prevent this and purify a colored product?

Answer:

Product discoloration is a common issue, often indicating the presence of impurities or degradation products.

  • Prevention:

    • Cause: Over-oxidation of the product due to excessive heating.[1]

    • Solution: Adhere strictly to the recommended heating time and temperature. The addition of a small amount of ethyl alcohol during recrystallization can help to retain the brown color in the solution and decompose any excess hydrogen peroxide.[1]

  • Purification:

    • Solution: Recrystallization is the most effective method to purify a colored product. Dissolve the crude, colored solid in the minimum amount of boiling water. The colored impurities will ideally remain in the hot solution while the pure this compound crystallizes upon cooling. The addition of 50 ml of ethyl alcohol to the hot solution before cooling can aid in this process.[1] If discoloration persists after recrystallization, consider treatment with activated charcoal, followed by hot filtration, before allowing the solution to cool and crystallize.

Question: The reaction mixture is bumping violently during distillation. How can I control this?

Answer:

Vigorous bumping is expected, especially as the product begins to separate from the solution near the end of the distillation.

  • Cause: The rapid formation of solid product during the final stages of solvent removal.[1]

  • Solution:

    • Use a large still head, such as a Claisen-type adapter, to prevent any solid material from being carried over into the condenser.[1]

    • Ensure smooth and gradual heating. A water bath or steam bath provides more uniform heating than a heating mantle.

    • Once bumping starts, reducing the pressure can help to complete the distillation at a lower temperature, which may lessen the intensity of the bumping.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of this compound synthesized by the hydrogen peroxide method?

A1: The purity is generally high, especially after recrystallization. Elemental analysis of the product prepared by this method shows carbon and hydrogen content very close to the calculated values for pure this compound.[1] HPLC can also be used to assess the purity of the final product.[2]

Q2: What are the main impurities I should be aware of?

A2: The primary impurity to be concerned about is unreacted nicotinamide. Another potential impurity is nicotinic acid, which can be formed through hydrolysis of the amide group, although this is less common under the acidic reaction conditions.[3][4] Over-oxidation byproducts can also contribute to impurities, often presenting as colored compounds.

Q3: Can I use a different oxidizing agent instead of hydrogen peroxide?

A3: While other oxidizing agents can be used for N-oxidation of pyridines, the hydrogen peroxide in glacial acetic acid method is well-established, high-yielding, and uses relatively safe and inexpensive reagents for the synthesis of this compound.[1] The use of other oxidants would require significant optimization of reaction conditions.

Q4: Is it necessary to use glass-jointed equipment?

A4: Yes, it is highly recommended. Hydrogen peroxide can attack rubber stoppers, which can introduce impurities into the reaction mixture.[1]

Q5: How can I confirm the identity of my final product?

A5: The identity of this compound can be confirmed using several analytical techniques. The melting point of the pure compound is reported to be 291-293°C with decomposition.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide structural confirmation. Mass spectrometry can be used to confirm the molecular weight.

Data Presentation

Table 1: Summary of Reaction Conditions and Yield for this compound Synthesis

ParameterValueReference
Starting MaterialNicotinamide (powdered, U.S.P. grade)[1]
Oxidizing Agent30% Hydrogen Peroxide[1]
SolventGlacial Acetic Acid[1]
Reaction TemperatureSteam Bath[1]
Reaction Time3.5 hours[1]
Purification MethodRecrystallization from water/ethanol[1]
Reported Yield 73-82% [1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on the procedure described in Organic Syntheses.[1]

Materials:

  • Nicotinamide (100 g, 0.82 mole)

  • Glacial Acetic Acid (1 L)

  • 30% Hydrogen Peroxide (160 ml, 1.39 moles)

  • Distilled Water

  • Ethyl Alcohol

  • Acetone

  • Ether

Equipment:

  • 2-L round-bottom flask with ground-glass joint

  • Air condenser

  • Steam bath

  • Apparatus for distillation under reduced pressure (with a large Claisen-type still head)

  • 1-L Erlenmeyer flask

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: In a 2-L round-bottom flask, combine 100 g of powdered nicotinamide with 1 L of glacial acetic acid. Warm the mixture on a steam bath with occasional shaking until a clear solution is obtained.

  • Oxidation: To the warm solution, add 160 ml of cold 30% hydrogen peroxide. Attach an air condenser to the flask.

  • Reaction: Heat the reaction mixture on a steam bath for 3.5 hours.

  • Solvent Removal: Distill the reaction mixture under reduced pressure (80-100 mm). After approximately 600-700 ml of solvent has been removed, dilute the remaining mixture with 150-200 ml of distilled water and continue the distillation. The product will begin to separate near the end of the distillation, which may cause vigorous bumping.

  • Product Isolation: When the bumping has nearly stopped, reduce the pressure to 20 mm and continue the distillation until almost all the liquid is removed, but do not distill to complete dryness to avoid product degradation.

  • Recrystallization: Transfer the wet solid to a 1-L Erlenmeyer flask. Wash any remaining solid from the reaction flask with a small amount of distilled water and add it to the Erlenmeyer flask. Dissolve the solid in the minimum amount of boiling water. Remove the flask from the heat and add 50 ml of ethyl alcohol.

  • Crystallization and Filtration: Allow the flask to cool slowly to room temperature, then cool to 5°C overnight in a refrigerator or ice bath. Collect the white, crystalline product by filtration.

  • Washing and Drying: Wash the collected solid sequentially with cold ethyl alcohol, then acetone, and finally ether. Air-dry the product. The expected yield is 82-93 g (73-82%).

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification dissolution 1. Dissolve Nicotinamide in Glacial Acetic Acid addition 2. Add 30% H2O2 dissolution->addition heating 3. Heat on Steam Bath (3.5 hours) addition->heating distillation 4. Distill under Reduced Pressure heating->distillation isolation 5. Isolate Crude Solid distillation->isolation recrystallization 6. Recrystallize from Water/Ethanol isolation->recrystallization filtration 7. Filter and Wash (Ethanol, Acetone, Ether) recrystallization->filtration drying 8. Air Dry Product filtration->drying final_product final_product drying->final_product Final Product: This compound troubleshooting_yield start Low Yield Observed check_reaction Check for unreacted starting material (TLC/HPLC)? start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes check_reagents Are H2O2 and Nicotinamide of high quality and fresh? check_reaction->check_reagents No solution_incomplete Solution: Increase reaction time or verify temperature. incomplete_reaction->solution_incomplete reagent_issue Reagent Quality Issue check_reagents->reagent_issue No check_distillation Was the distillation taken to complete dryness? check_reagents->check_distillation Yes solution_reagent Solution: Use fresh 30% H2O2 and high-purity Nicotinamide. reagent_issue->solution_reagent product_decomposition Product Decomposition check_distillation->product_decomposition Yes workup_losses Review work-up procedure for potential losses. check_distillation->workup_losses No solution_decomposition Solution: Avoid prolonged heating after solvent removal. product_decomposition->solution_decomposition solution_workup Solution: Minimize transfers and use cold washing solvents. workup_losses->solution_workup

References

Technical Support Center: Nicotinamide N-oxide Detection by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of Nicotinamide N-oxide (NAMO) by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting analyte ionization.Adjust the mobile phase pH. For basic compounds like nicotinamide and its metabolites, a lower pH (around 3.0) can improve peak shape by ensuring consistent protonation.[1][2]
Secondary interactions with residual silanols on the column.Use a column with low silanol activity or end-capping. Alternatively, adding a competing base to the mobile phase can help.
Column overload.Reduce the injection volume or the concentration of the sample.
No Peak or Very Small Peak Insufficient retention of NAMO on the column.NAMO is a polar compound and may not be well-retained on traditional C18 columns.[3] Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a specialized column like COSMOSIL PBr designed for polar compounds.[3][4]
Incorrect detection wavelength.Ensure the UV detector is set to an appropriate wavelength for NAMO, typically around 254 nm or 260 nm.[1][4]
Degradation of NAMO in the sample or during analysis.NAMO can be susceptible to degradation under certain conditions. Ensure proper sample storage and consider the stability of NAMO in your mobile phase. Forced degradation studies can help identify potential stability issues.[5][6]
Shifting Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and solvent ratios.
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature.[1]
Column degradation.If retention times consistently decrease and peak shapes worsen, the column may be degrading and require replacement.
High Backpressure Blockage in the HPLC system (e.g., guard column, column frit).Systematically check for blockages by removing components one by one (guard column, then analytical column) to identify the source of the pressure. Backflushing the column may help clear a blocked frit.
Particulate matter from the sample.Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[7]
Mobile phase precipitation.Ensure the mobile phase components are fully dissolved and compatible. Buffers with high salt concentrations can precipitate in high organic solvent compositions.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound analysis?

A1: The choice of column depends on the sample matrix and other analytes. While traditional reversed-phase C18 columns can be used, this compound's polar nature can lead to poor retention.[3] For better retention and separation of NAMO and other hydrophilic metabolites, consider using:

  • HILIC (Hydrophilic Interaction Liquid Chromatography) columns : These columns are specifically designed for polar analytes.[4]

  • Specialized Reversed-Phase Columns : Columns with low silanol activity or specific chemistries, such as Newcrom R1 or COSMOSIL PBr, have shown good performance for separating nicotinamide metabolites.[8][3]

Q2: What are the typical mobile phase compositions for NAMO detection?

A2: Common mobile phases are mixtures of acetonitrile or methanol with an aqueous buffer. The choice of buffer and pH is critical for good chromatography. Some examples include:

  • Acetonitrile and water with phosphoric acid or formic acid : A simple mobile phase for reverse-phase separation. Formic acid is suitable for mass spectrometry (MS) compatible methods.[8]

  • Potassium dihydrogen phosphate buffer with methanol : This has been used for the simultaneous measurement of nicotinamide and its catabolites.[1]

  • Acetonitrile with ammonium acetate and acetic acid : This composition is often used in HILIC methods.[4]

Q3: How should I prepare my samples for NAMO analysis?

A3: Sample preparation depends on the matrix.

  • Urine : Dilution followed by filtration is often sufficient.[1]

  • Plasma/Microsomes : Protein precipitation is necessary. This can be done using acetonitrile or methanol, followed by centrifugation and collection of the supernatant.[4] The supernatant can then be dried and reconstituted in the mobile phase.

  • Tissues : Homogenization followed by acid extraction (e.g., with perchloric acid) and subsequent neutralization is a common method.[9]

Q4: At what wavelength should I detect this compound?

A4: this compound has a UV absorbance maximum that allows for detection in the range of 254-260 nm .[1][4]

Experimental Protocols

Protocol 1: HILIC Method for NAMO in Human Liver Microsomes[5]
  • Sample Preparation:

    • Incubate human liver microsomes with nicotinamide.

    • Stop the reaction and precipitate proteins with a suitable solvent.

    • Centrifuge to remove the precipitate.

    • Dry the supernatant under vacuum.

    • Resuspend the dried extract in the HPLC mobile phase.

  • HPLC Conditions:

    • Column: HILIC Atlantis T3 column (100 mm x 4.6 mm i.d.) with a guard column of the same material.

    • Mobile Phase: Isocratic elution with 90% acetonitrile, 0.125% acetic acid, and 10 mM ammonium acetate.

    • Injection Volume: 30 µL.

    • Detection: UV absorbance at 254 nm.

Protocol 2: Reversed-Phase Method for NAMO in Mouse Urine[1]
  • Sample Preparation:

    • Dilute urine samples with water.

    • Filter the diluted samples before injection.

  • HPLC Conditions:

    • Column: TSKgel ODS-80Ts (250 mm × 4.6 mm, i.d., 5 µm particle size).

    • Mobile Phase: A mixture of 10 mmol/L potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid) and methanol (22:3, v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 260 nm.

Quantitative Data Summary

Parameter Method 1 (HILIC) [4]Method 2 (Reversed-Phase) [1]
Analyte This compoundNicotinamide, 2-Py, 4-Py, this compound
Matrix Human Liver MicrosomesMouse Urine
Column HILIC Atlantis T3TSKgel ODS-80Ts
Mobile Phase 90% ACN, 0.125% Acetic Acid, 10mM Ammonium Acetate10mM KH2PO4 (pH 3.0) : Methanol (22:3)
Detection 254 nm260 nm
Limit of Detection Not specified2.0 pmol per injection
Apparent Km 2.98 mMNot applicable
Vmax 60.14 pmol/mg per minuteNot applicable
Recovery Not specified77.7 ± 3.2% (without internal standard)

Visualizations

Signaling and Metabolic Pathways

Nicotinamide_Metabolism cluster_p450 CYP2E1 cluster_nnmt_aox NNMT & AOX NAM Nicotinamide (NAM) NAMO This compound (NAMO) NAM->NAMO Oxidation MNAM N1-Methylnicotinamide (MNAM) NAM->MNAM Methylation (NNMT) Pyr2 N1-Methyl-2-pyridone-5-carboxamide (2-Py) MNAM->Pyr2 Oxidation (AOX) Pyr4 N1-Methyl-4-pyridone-3-carboxamide (4-Py) MNAM->Pyr4 Oxidation (AOX)

Caption: Metabolic pathways of Nicotinamide (NAM) clearance.

Experimental Workflow

HPLC_Workflow Sample Sample (e.g., Urine, Plasma, Tissue) Preparation Sample Preparation (e.g., Dilution, Protein Precipitation, Extraction) Sample->Preparation Filtration Filtration (0.22 or 0.45 µm) Preparation->Filtration Injection HPLC Injection Filtration->Injection Column HPLC Column (e.g., C18, HILIC) Injection->Column Detection UV Detection (254-260 nm) Column->Detection Data Data Acquisition and Analysis Detection->Data

Caption: General workflow for this compound analysis by HPLC.

Troubleshooting Logic

Troubleshooting_Logic Problem Chromatographic Problem Identified (e.g., Poor Peak, No Peak, Shifting RT) CheckSystem Check HPLC System (Pressure, Leaks, Temperature) Problem->CheckSystem CheckMethod Review Method Parameters (Mobile Phase, Column, Wavelength) Problem->CheckMethod CheckSample Evaluate Sample Preparation (Extraction, Filtration, Stability) Problem->CheckSample IsolateVariable Isolate and Test One Variable at a Time CheckSystem->IsolateVariable CheckMethod->IsolateVariable CheckSample->IsolateVariable Resolved Problem Resolved IsolateVariable->Resolved

Caption: A systematic approach to troubleshooting HPLC issues.

References

Overcoming solubility issues with Nicotinamide N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and handling information for Nicotinamide N-oxide (NNO), focusing on overcoming common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NNO) and why is its solubility a concern?

A1: this compound is a metabolite of nicotinamide (a form of vitamin B3) and is investigated for its roles in various biological pathways, including inflammation and metabolism.[1][2] Its solubility can be challenging compared to its parent compound, nicotinamide, requiring specific solvents and techniques to prepare solutions at desired concentrations for experiments.

Q2: What are the recommended primary solvents for dissolving NNO?

A2: The most common solvents for preparing stock solutions of NNO are Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).[2] For certain applications, co-solvent systems involving PEG300 and Tween80 are also used.[3]

Q3: What are the known solubility limits of NNO in common solvents?

A3: Solubility can vary slightly between suppliers and based on the purity and handling of the solvent. However, established approximate solubility values are summarized in the table below.

Q4: Is NNO stable in solution?

A4: While specific stability data is limited, it is general best practice to prepare fresh aqueous solutions for biological experiments and to avoid repeated freeze-thaw cycles of stock solutions. For its parent compound, nicotinamide, daily preparation of aqueous solutions is recommended.[4] Stock solutions in anhydrous DMSO are generally stable for longer periods when stored properly at -20°C.

Q5: What safety precautions should I take when handling NNO powder?

A5: this compound can cause skin, eye, and respiratory irritation.[5] Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6] Avoid creating dust when handling the solid form.[7]

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents. Note that these values can be influenced by temperature, pH, and the purity of the compound and solvent.

SolventConcentrationReference
DMSO3 - 8 mg/mL[2][3]
PBS (pH 7.2)~5 mg/mL[2]
EthanolPartially Soluble[2]
DMFPartially Soluble[2]

Troubleshooting Guide

Q: My NNO is not dissolving in PBS at the desired concentration. What should I do?

A: If you are experiencing difficulty dissolving NNO in aqueous buffers like PBS, consider the following steps:

  • Gentle Warming: Warm the solution to 37°C in a water bath. This can increase the dissolution rate. Avoid boiling.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break up particulates and enhance solubility.

  • pH Adjustment: Although NNO's pH-dependent solubility is not extensively documented, slight adjustments to the buffer's pH may improve solubility. Perform this in small increments and monitor for precipitation.

  • Prepare an Aqueous Solution from a Stock: First, dissolve the NNO in a minimal amount of DMSO to create a concentrated stock solution. Then, perform a serial dilution into your aqueous experimental buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[4]

Q: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A: This is a common issue when a compound is significantly less soluble in an aqueous medium than in the organic stock solvent.

  • Dilute Slowly: Add the DMSO stock to the aqueous buffer drop-wise while vortexing or stirring vigorously. This prevents localized high concentrations of the compound that can crash out of solution.

  • Use a Co-solvent System: For certain applications, especially in vivo studies, a co-solvent system may be necessary. A formulation protocol involves first dissolving NNO in DMSO, then mixing with PEG300 and Tween80 before the final addition of an aqueous solution.[3]

  • Lower the Final Concentration: The desired final concentration may exceed the solubility limit of NNO in the aqueous buffer. You may need to work at a lower concentration.

Q: The solubility of NNO in DMSO seems lower than the value reported. Why might this be?

A: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce its ability to dissolve many organic compounds.[3]

  • Solution: Always use fresh, anhydrous, or "dry" DMSO from a sealed bottle. If you suspect your DMSO is "wet," use a fresh, unopened bottle for preparing your stock solutions. Store DMSO stocks with desiccant and tightly sealed.

Experimental Protocols

Protocol 1: Preparation of a 5 mg/mL NNO Solution in PBS (pH 7.2)
  • Weigh Compound: Accurately weigh the required amount of NNO powder. For 1 mL of a 5 mg/mL solution, weigh 5 mg of NNO.

  • Add Solvent: Add the weighed NNO to a sterile conical or centrifuge tube. Add 1 mL of sterile PBS (pH 7.2).

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Troubleshooting (if needed): If the solid does not fully dissolve, place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently. Alternatively, place the tube in a sonicator bath for 5-10 minutes.

  • Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Use the solution fresh for experiments. It is not recommended to store aqueous solutions for more than one day.[4]

Protocol 2: Preparation of a 10 mM NNO Stock Solution in DMSO
  • Calculate Mass: The molecular weight of NNO is 138.1 g/mol . To prepare 1 mL of a 10 mM stock, you will need:

    • Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 138.1 g/mol = 0.001381 g = 1.38 mg

  • Weigh Compound: Carefully weigh 1.38 mg of NNO powder.

  • Add Solvent: Add the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous (dry) DMSO.

  • Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store tightly sealed at -20°C.

Visualizations

G Workflow for Solubilizing this compound start Start select_solvent Select Solvent (e.g., PBS or DMSO) start->select_solvent dissolve Add NNO to Solvent & Vortex select_solvent->dissolve check_sol Is it Fully Dissolved? dissolve->check_sol troubleshoot Troubleshoot: - Gently Warm (37°C) - Sonicate check_sol->troubleshoot No proceed Solution Ready for Use (Filter if necessary) check_sol->proceed Yes check_sol2 Is it Fully Dissolved? troubleshoot->check_sol2 co_solvent Consider Co-Solvent System or Prepare from DMSO Stock check_sol2->co_solvent No check_sol2->proceed Yes fail Re-evaluate Concentration or Solvent Choice co_solvent->fail

Caption: A standard workflow for dissolving this compound.

G Metabolism and Signaling of this compound cluster_metabolism Metabolism cluster_signaling Anti-Inflammatory Signaling Nicotinamide Nicotinamide (Vitamin B3) NNO This compound (NNO) Nicotinamide->NNO Oxidation NNO_signal NNO CYP2E1 CYP2E1 Enzyme CYP2E1->NNO SIRT1 SIRT1 (Sirtuin-1) NFkB NF-κB (p65) SIRT1->NFkB Deacetylates (Inhibits) Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Promotes Transcription NNO_signal->SIRT1 Promotes Expression & Activity

Caption: NNO metabolism and its role in the SIRT1/NF-κB pathway.[1][8]

References

Technical Support Center: Optimizing Nicotinamide N-oxide (NANO) Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Nicotinamide N-oxide (NANO) for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NANO) and its primary mechanism of action?

This compound is an in vivo metabolite of nicotinamide, a form of vitamin B3 and a precursor to nicotinamide adenine dinucleotide (NAD+).[1] Its mechanism of action is twofold:

  • NAD+ Metabolism: As a metabolite of nicotinamide, NANO is involved in the intricate pathways of NAD+ biosynthesis. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes like sirtuins and PARPs, which are involved in a myriad of cellular processes including metabolism, DNA repair, and inflammation.

  • CXCR2 Antagonism: NANO has been identified as a novel and selective antagonist of the CXCR2 receptor.[1] CXCR2 is a chemokine receptor that plays a significant role in the trafficking of neutrophils and is implicated in inflammatory responses.

A recent study has also highlighted NANO's ability to attenuate Herpes Simplex Virus-1 (HSV-1)-induced microglial inflammation through the Sirtuin-1/NF-κB signaling pathway.

Q2: What are the potential therapeutic applications of NANO in animal models?

Based on its mechanisms of action, NANO is being investigated in animal models for several therapeutic areas, including:

  • Inflammatory Diseases: Due to its CXCR2 antagonism, NANO holds potential for studying and treating inflammatory conditions where neutrophil infiltration is a key pathological feature.

  • Neuroinflammation: As demonstrated in models of HSV-1 infection, NANO may be a valuable tool for investigating and mitigating neuroinflammatory processes.

  • Radiosensitization: There is evidence to suggest that NANO, similar to its parent compound nicotinamide, may act as a weak radiosensitizer, potentially enhancing the efficacy of radiation therapy in cancer models.[2]

Q3: What is a recommended starting dose for NANO in mice?

Direct dose-ranging studies for NANO are limited in publicly available literature. However, based on existing studies and data from its parent compound, nicotinamide, a starting point for dose-finding studies can be inferred.

  • In a study investigating the radiosensitizing effects of NANO in mice, a dose of 276 mg/kg was administered via intraperitoneal (i.p.) injection.[2]

  • For nicotinamide, radiosensitizing effects in mice have been observed in the range of 100-500 mg/kg (i.p.).[2][3]

For novel investigations, a conservative approach is recommended. A pilot dose-escalation study starting from a lower dose (e.g., 50-100 mg/kg) is advisable to determine the optimal effective and non-toxic dose for your specific animal model and experimental endpoint.

Q4: What is the known toxicity profile of NANO?

  • Nicotinamide: The acute LD50 for a single intraperitoneal injection of nicotinamide in C3H mice is reported to be 2050 mg/kg .[1]

  • Nicotinamide Mononucleotide (NMN): In acute oral toxicity studies in mice, no mortality was observed even at a dose of 2000 mg/kg.[4] The No-Observed-Adverse-Effect-Level (NOAEL) for NMN in a 90-day sub-chronic study in Wistar rats was determined to be at least 800 mg/kg/day .[4][5]

Based on this data, NANO is expected to have a relatively low acute toxicity profile. However, it is crucial to conduct appropriate safety assessments within your own experimental context.

Troubleshooting Guide

Problem: Lack of in vivo efficacy despite in vitro potency.

Potential Cause Troubleshooting Step
Inadequate Dosing The administered dose may be too low to achieve therapeutic concentrations at the target site. Conduct a dose-response study to determine the optimal dose for your model.
Rapid Metabolism/Clearance NANO has a biphasic elimination with a relatively short half-life.[2] Consider a more frequent dosing schedule or a different route of administration (e.g., continuous infusion) to maintain therapeutic levels.
Poor Bioavailability The chosen route of administration may result in low bioavailability. While intraperitoneal injection of NANO has shown systemic exposure, oral bioavailability may differ. Consider pharmacokinetic studies to assess exposure via your chosen route.
Instability of Dosing Solution Ensure the dosing solution is prepared fresh and stored appropriately. NANO is reported to be stable for at least 4 years when stored correctly as a solid.[6] However, stability in solution, especially with other compounds, should be considered.
Inappropriate Animal Model The chosen animal model may not be relevant to the human disease or the target pathway may not be conserved. Verify the expression and function of CXCR2 or other targets in your model.

Problem: Observed Toxicity or Adverse Events in Animals.

Potential Cause Troubleshooting Step
Dose is too High Reduce the administered dose. Even if below the reported LD50 of related compounds, the maximum tolerated dose can vary depending on the animal strain, age, and health status.
Vehicle Toxicity The vehicle used to dissolve NANO may be causing adverse effects. For example, high concentrations of DMSO can be toxic. Use the lowest effective concentration of the vehicle and include a vehicle-only control group.
Route of Administration Some routes of administration (e.g., intravenous bolus) can lead to high peak concentrations and associated toxicity. Consider a slower infusion rate or a different route (e.g., subcutaneous, oral gavage).
Contamination of Compound Ensure the purity of the NANO being used. Impurities could contribute to unexpected toxicity.

Data Presentation

Table 1: Summary of In Vivo Dosages for NANO and Related Compounds in Rodents

CompoundAnimal ModelApplicationDosageRoute of AdministrationReference
This compound MouseRadiosensitization276 mg/kgIntraperitoneal (i.p.)[2]
NicotinamideC3H MouseRadiosensitization1000 mg/kgNot specified[1]
NicotinamideCDFI or C3H MouseRadiosensitization50-500 mg/kgIntraperitoneal (i.p.)[3]
Nicotinamide Mononucleotide (NMN)MouseSubacute Toxicity1340 - 2680 mg/kg/dayOral Gavage[7][8]
Nicotinamide Mononucleotide (NMN)Wistar RatSub-chronic Toxicity200, 400, 800 mg/kg/dayNot specified[4][5]

Table 2: Pharmacokinetic Parameters of NANO in Mice

ParameterValue
Administration Route Intraperitoneal (i.p.)
Dose 276 mg/kg
Peak Plasma Concentration (Cmax) 1900 nmol/ml
Time to Peak (Tmax) 10 minutes
Elimination Biphasic
Initial Half-life (t1/2α) 0.39 hours
Terminal Half-life (t1/2β) 1.8 hours
Metabolism Subject to reduction to nicotinamide
Data from a single study in mice.[2]

Experimental Protocols

Protocol 1: Preparation of NANO for Intraperitoneal Administration

This protocol is based on general practices for preparing similar compounds for in vivo studies.

Materials:

  • This compound (powder)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Dimethyl sulfoxide (DMSO) (optional, for compounds with low aqueous solubility)

  • Sterile 1.5 ml microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Solubility Testing (if unknown): Before preparing the bulk solution, test the solubility of NANO in your chosen vehicle (e.g., PBS). NANO is reported to be soluble in PBS (pH 7.2) at 5 mg/ml.[6]

  • Weighing the Compound: Accurately weigh the required amount of NANO powder in a sterile microcentrifuge tube.

  • Dissolution:

    • For PBS: Add the appropriate volume of sterile PBS to the tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming may aid dissolution, but ensure the compound is heat-stable.

    • For DMSO/PBS co-solvent (if necessary): If NANO has poor solubility in PBS at the desired concentration, first dissolve it in a minimal amount of DMSO. Then, slowly add sterile PBS while vortexing to reach the final desired concentration. Ensure the final DMSO concentration is low (typically <5-10%) to minimize toxicity to the animals.

  • Sterilization: If the solution was not prepared under aseptic conditions, it should be sterilized by filtration through a 0.22 µm syringe filter into a sterile tube.

  • Administration: Administer the solution to the animals via intraperitoneal injection at the desired dose volume.

Important Considerations:

  • Always prepare dosing solutions fresh on the day of the experiment.

  • Include a vehicle-only control group in your experiment to account for any effects of the solvent.

  • The volume of injection should be appropriate for the size of the animal (e.g., for mice, typically 5-10 ml/kg).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine (e.g., CXCL1/8) Chemokine (e.g., CXCL1/8) CXCR2 CXCR2 Chemokine (e.g., CXCL1/8)->CXCR2 Binds to G_Protein G_Protein CXCR2->G_Protein Activates NANO NANO NANO->CXCR2 Antagonizes Nicotinamide Nicotinamide NANO->Nicotinamide Reduced to Downstream_Signaling Downstream Signaling (e.g., Ca2+ flux, MAPK) G_Protein->Downstream_Signaling Inflammatory_Response Inflammatory Response (e.g., Neutrophil Chemotaxis) Downstream_Signaling->Inflammatory_Response NAD_Metabolism NAD+ Metabolism Nicotinamide->NAD_Metabolism

Caption: NANO's dual mechanism: CXCR2 antagonism and role in NAD+ metabolism.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Dose_Selection Dose Selection & Solubility Testing Solution_Prep Dosing Solution Preparation Dose_Selection->Solution_Prep NANO_Admin NANO Administration (e.g., i.p.) Solution_Prep->NANO_Admin Animal_Acclimation Animal Acclimation & Randomization Animal_Acclimation->NANO_Admin Monitoring Monitoring for Toxicity & Efficacy NANO_Admin->Monitoring Sample_Collection Sample Collection (Blood, Tissue) Monitoring->Sample_Collection Data_Analysis Pharmacokinetic & Pharmacodynamic Analysis Sample_Collection->Data_Analysis

Caption: General workflow for an in vivo study with NANO.

Caption: A logical approach to troubleshooting lack of efficacy with NANO.

References

Technical Support Center: Interference in Nicotinamide N-oxide Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nicotinamide N-oxide (NNO) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the quantification of NNO.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NNO) and why is it measured?

This compound is a metabolite of nicotinamide (a form of vitamin B3). In humans, the oxidation of nicotinamide to NNO is primarily carried out by the cytochrome P450 enzyme CYP2E1 in the liver.[1] The levels of NNO in biological fluids like urine and plasma can serve as a potential biomarker for CYP2E1 activity, which is relevant in studies of drug metabolism and various disease states.[1]

Q2: What are the common analytical methods used to quantify NNO?

The most common methods for quantifying NNO are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] HPLC-UV offers a robust and cost-effective method, while LC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for complex biological matrices.[4]

Q3: What are the main sources of interference in NNO assays?

Interference in NNO assays can arise from several sources:

  • Co-eluting compounds: Other molecules in the sample that have similar chromatographic properties to NNO can overlap with its peak, leading to inaccurate quantification.

  • Matrix effects (in LC-MS/MS): Components of the biological sample (e.g., salts, lipids, proteins) can enhance or suppress the ionization of NNO, leading to inaccurate measurements.[5][6][7]

  • Metabolite instability: NNO, like other N-oxide compounds, can be unstable and may degrade during sample collection, processing, or storage.

  • Sample quality: Issues like hemolysis can release interfering substances from red blood cells into the plasma or serum, affecting the results of various biochemical tests.[8][9][10]

Q4: How can I minimize the degradation of NNO in my samples?

Proper sample handling is crucial. It is recommended to process samples as quickly as possible. For long-term storage, samples should be kept at -80°C.[11] Repeated freeze-thaw cycles should be avoided as they can affect the stability of related metabolites like NAD+.[4] The choice of extraction solvent and buffer pH is also critical, as extreme pH and high temperatures can degrade NNO and related compounds.[12]

Troubleshooting Guides

This section provides detailed troubleshooting for common problems encountered during NNO analysis using HPLC-UV and LC-MS/MS.

HPLC-UV Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing 1. Secondary interactions with stationary phase: Residual silanol groups on the column can interact with the analyte.[13] 2. Inappropriate mobile phase pH: If the pH is too close to the pKa of NNO, it can lead to peak tailing. 3. Column contamination or void: Accumulation of particulate matter on the column frit or a void in the packing material can distort peak shape.[13][14]1. Use a high-quality, end-capped column. Consider adding a competing base to the mobile phase. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Ensure adequate buffering capacity. 3. Back-flush the column. If the problem persists, replace the guard column or the analytical column.[14]
Retention Time Drift 1. Changes in mobile phase composition: Inaccurate mixing or evaporation of a volatile solvent component. 2. Column temperature fluctuations: Inconsistent column temperature can affect retention times. 3. Column aging: The stationary phase degrades over time.1. Prepare fresh mobile phase daily and ensure proper mixing. Use a solvent inlet filter. 2. Use a column oven to maintain a constant temperature. 3. Replace the column after a certain number of injections as determined during method validation.
Baseline Noise/Drift 1. Air bubbles in the system: Bubbles in the pump or detector can cause baseline instability. 2. Contaminated mobile phase or detector cell: Impurities can lead to a noisy or drifting baseline. 3. Pump malfunction: Inconsistent flow rate from the pump.1. Degas the mobile phase. Purge the pump to remove any bubbles. 2. Use high-purity solvents and flush the system, including the detector cell. 3. Check for leaks and ensure pump seals are in good condition.
LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Ion Suppression or Enhancement 1. Matrix effects: Co-eluting endogenous compounds from the sample matrix compete with NNO for ionization.[5][6][7] 2. High concentrations of non-volatile salts: Salts from buffers or the sample can form adducts or suppress ionization.1. Improve sample preparation to remove interfering matrix components (e.g., protein precipitation, solid-phase extraction). Optimize chromatographic separation to resolve NNO from interfering compounds. Use a stable isotope-labeled internal standard to compensate for matrix effects. 2. Use volatile mobile phase additives (e.g., formic acid, ammonium acetate) and minimize the concentration of non-volatile salts.
Poor Sensitivity 1. Suboptimal ionization parameters: Incorrect settings for parameters like spray voltage, gas flow, and temperature. 2. Analyte degradation in the ion source: NNO may be unstable under harsh source conditions.1. Optimize all ion source parameters for NNO using a standard solution. 2. Use milder source conditions (e.g., lower temperature) to minimize in-source degradation.
Inconsistent Results 1. Variability in sample preparation: Inconsistent extraction recovery. 2. Instability of NNO in processed samples: Degradation of NNO in the autosampler before injection.1. Use a validated and standardized sample preparation protocol. An internal standard is highly recommended. 2. Keep the autosampler at a low temperature (e.g., 4°C). Assess the stability of NNO in the final sample solvent over the expected analysis time.

Experimental Protocols

Key Experiment: HPLC-UV Analysis of NNO in Human Liver Microsomes

This protocol is adapted from a study identifying CYP2E1 as the primary enzyme for NNO formation.[1]

1. Sample Preparation (Human Liver Microsomes):

  • Incubate human liver microsomes with nicotinamide (NAM, the precursor to NNO) and an NADPH-generating system.

  • Stop the reaction by adding a protein precipitation agent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant, dry it under vacuum, and reconstitute the residue in the HPLC mobile phase.[1]

2. HPLC-UV Conditions:

  • Column: HILIC Atlantis T3 column (100 mm x 4.6 mm i.d.) with a guard column of the same material.[1]

  • Mobile Phase: Isocratic elution with 90% acetonitrile, 0.125% acetic acid, and 10 mM ammonium acetate.[1]

  • Flow Rate: As appropriate for the column dimensions.

  • Detection: UV absorbance at 254 nm.[1]

  • Quantification: Use a standard curve of known NNO concentrations for quantification. NNO is identified by comparing its retention time with that of a pure standard.[1]

Visualizations

Signaling Pathway: Nicotinamide Metabolism

Nicotinamide_Metabolism NAM Nicotinamide (NAM) CYP2E1 CYP2E1 NAM->CYP2E1 Oxidation NNMT NNMT NAM->NNMT Methylation NNO This compound (NNO) MNAM N1-methylnicotinamide (MNAM) AOX AOX MNAM->AOX Oxidation Pyridones Pyridones (2-pyr & 4-pyr) CYP2E1->NNO NNMT->MNAM AOX->Pyridones

Caption: Major pathways of nicotinamide metabolism.[1]

Experimental Workflow: NNO Analysis by HPLC-UV

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample (e.g., Microsomes, Plasma, Urine) Incubation Incubation (if applicable) with Precursor Sample->Incubation Precipitation Protein Precipitation Incubation->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Extraction Supernatant Collection & Reconstitution Centrifugation->Extraction Injection HPLC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for NNO analysis.

Logical Relationship: Troubleshooting Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks CheckChemical Investigate Chemical Issues CheckAllPeaks->CheckChemical No (only some peaks) CheckPhysical Investigate Physical Blockage CheckAllPeaks->CheckPhysical Yes MobilePhase Check Mobile Phase (pH, composition) CheckChemical->MobilePhase ColumnChem Check Column Chemistry (degradation, contamination) CheckChemical->ColumnChem GuardColumn Replace Guard Column CheckPhysical->GuardColumn Resolved Problem Resolved MobilePhase->Resolved ColumnChem->Resolved ColumnFrit Back-flush or Replace Column GuardColumn->ColumnFrit ColumnFrit->Resolved

References

Technical Support Center: Nicotinamide N-oxide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Nicotinamide N-oxide (NAMO). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a metabolite of nicotinamide (a form of vitamin B3).[1][2] It is formed through the oxidation of nicotinamide by the cytochrome P450 enzyme CYP2E1.[2][3] Recent studies have shown that this compound can exert anti-inflammatory effects by modulating the Sirtuin-1 (SIRT1)/NF-κB signaling pathway.[4][5] It has been shown to enhance the expression and deacetylase activity of SIRT1, which in turn can deacetylate the p65 subunit of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines.[4][5][6]

Q2: My experimental results with this compound are inconsistent. What are the potential causes?

Inconsistent results in this compound experiments can arise from several factors:

  • Metabolic Conversion: this compound can be metabolized in vitro, potentially being reduced back to nicotinamide. The presence of metabolically active systems in your cell culture (e.g., liver microsomes) or the specific cell line used can alter the concentration of the active compound over time.[3]

  • Compound Stability: The stability of this compound in solution can be a factor. While specific long-term stability data for this compound is limited, related nicotinamide cofactors are known to be sensitive to buffer composition, pH, and temperature.[7][8] Degradation can lead to a lower effective concentration of the compound.

  • Purity of the Compound: Ensure the purity of your this compound stock. Impurities can lead to off-target effects and variability in results.

  • Cell Culture Conditions: Factors such as cell passage number, confluency, and the presence of serum components can influence cellular response to treatment. It is crucial to maintain consistent cell culture practices.[4][9]

  • Assay-Specific Variability: The choice of assay and its execution can introduce variability. For example, in cell-based assays, inconsistent cell seeding, pipetting errors, and edge effects in microplates can all contribute to inconsistent data.[4][9]

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, this compound powder should be stored at -20°C for long-term storage.[10] For preparing stock solutions, dissolve the powder in a suitable solvent like DMSO.[10] It is recommended to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution. If storing solutions, aliquot and store at -80°C for up to a year.[10] When preparing aqueous solutions, consider that the stability of related compounds is best in Tris buffer at a slightly alkaline pH and lower temperatures.[7][8]

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed
Possible Cause Troubleshooting Step
Degradation of this compound Prepare fresh solutions for each experiment. If using older stock solutions, test their integrity using an analytical method like HPLC. Consider performing a stability test of the compound in your specific experimental buffer and temperature conditions.[7][8]
Metabolic Inactivation If your experimental system has high metabolic activity (e.g., primary hepatocytes), consider using a shorter incubation time or including inhibitors of relevant enzymes if known and appropriate for the experimental design.
Sub-optimal Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The effective concentration can vary significantly between cell types.[6]
Incorrect Assay Conditions Ensure that the pH, temperature, and buffer composition of your assay are compatible with the activity of this compound. Review the literature for established protocols.
Cell Line Insensitivity The target signaling pathway (e.g., SIRT1/NF-κB) may not be active or responsive in your chosen cell line. Confirm the expression and activity of key pathway components like SIRT1 and NF-κB in your cells.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for a few minutes before incubation to ensure even cell distribution.[4][9]
Pipetting Errors Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet tips before dispensing.[4]
Edge Effects in Microplates Avoid using the outer wells of the plate for critical experiments. Fill the perimeter wells with sterile media or PBS to minimize evaporation.[4]
Variable Treatment Application Ensure consistent timing and technique when adding this compound to your experimental wells.
Inconsistent Incubation Times Use a timer to ensure all samples are incubated for the same duration.
Issue 3: Unexpected or Off-Target Effects
Possible Cause Troubleshooting Step
Compound Impurities Verify the purity of your this compound using an appropriate analytical method (e.g., HPLC-MS). If purity is a concern, consider purchasing from a different supplier or purifying the compound.
Metabolite Activity The observed effects may be due to a metabolite of this compound, such as nicotinamide.[3] Consider analyzing the culture supernatant for the presence of metabolites.
Solvent Effects Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the experimental outcome. Run a vehicle control to account for any solvent effects.[10]
Interaction with Media Components Some components in the cell culture media or serum could potentially interact with this compound. If feasible, test the effect of the compound in a simpler, defined medium.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in In Vitro Studies

Cell LineAssayEffective ConcentrationObserved EffectReference
HL-60Proliferation (MTT) & Differentiation (NBT reduction)30 mMInhibition of proliferation and induction of differentiation[1]
BV2 (mouse microglia)Cytokine expression (RT-qPCR)>320 µM (non-toxic)Inhibition of HSV-1 induced IL-1β, IL-6, and TNF-α expression[6]
HMC3 (human microglia)Cell Viability (MTT)>320 µM (non-toxic)No significant cytotoxicity observed[6]
BV2 (mouse microglia)NF-κB activation (Western Blot)Not specifiedDecreased phosphorylation of p65 and IκBα[6]

Table 2: Relative Niacin Activity of this compound

CompoundRelative Activity to Nicotinic Acid (Weight Basis)Method of DeterminationReference
This compound~1/5Body weight gain, NAD content in liver and blood, urinary excretion of metabolites in rats[3][7]
N'-Methylnicotinamide~1/2Body weight gain, NAD content in liver and blood, urinary excretion of metabolites in rats[3][7]

Experimental Protocols

Protocol 1: Assessment of this compound Effect on Cell Viability (MTT Assay)
  • Cell Seeding: Seed cells (e.g., BV2 or HMC3 microglia) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[4]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 10, 50, 100, 200, 400 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C until formazan crystals are formed.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of NF-κB Activation by Western Blot
  • Cell Culture and Treatment: Plate cells (e.g., BV2 microglia) in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound for the desired time. If studying inhibition of an inflammatory response, pre-treat with this compound before adding a stimulant (e.g., LPS or HSV-1).[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated p65 and IκBα overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results & Interpretation prep_compound Prepare Nicotinamide N-oxide Stock Solution treat_cells Treat Cells with This compound prep_compound->treat_cells prep_cells Culture and Passage Cells seed_cells Seed Cells in Appropriate Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate cell_viability Cell Viability Assay (e.g., MTT) incubate->cell_viability protein_analysis Protein Analysis (e.g., Western Blot) incubate->protein_analysis gene_expression Gene Expression Analysis (e.g., RT-qPCR) incubate->gene_expression cytokine_assay Cytokine Assay (e.g., ELISA) incubate->cytokine_assay data_analysis Data Analysis and Statistical Testing cell_viability->data_analysis protein_analysis->data_analysis gene_expression->data_analysis cytokine_assay->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: A typical experimental workflow for studying the effects of this compound.

sirt1_nfkb_pathway namo This compound sirt1 SIRT1 namo->sirt1 Activates p65_ac Acetylated p65 sirt1->p65_ac Deacetylates p65_deac Deacetylated p65 p65_ac->p65_deac nfkb_translocation NF-κB Nuclear Translocation p65_ac->nfkb_translocation Promotes ikb IκB nfkb_complex p65/p50-IκB Complex nfkb_complex->ikb Phosphorylation & Degradation nfkb_complex->nfkb_translocation p65_deac->nfkb_translocation Inhibits gene_transcription Pro-inflammatory Gene Transcription nfkb_translocation->gene_transcription cytokines IL-1β, IL-6, TNF-α gene_transcription->cytokines troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent or Unexpected Results compound_issues Compound Related: - Purity - Stability - Concentration start->compound_issues cell_issues Cell Related: - Passage Number - Confluency - Metabolism start->cell_issues assay_issues Assay Related: - Protocol - Reagents - Plate Effects start->assay_issues verify_compound Verify Compound: - Check Purity (HPLC) - Prepare Fresh Solutions - Perform Dose-Response compound_issues->verify_compound standardize_cells Standardize Cell Culture: - Use Low Passage Cells - Maintain Consistent Confluency - Characterize Cell Line cell_issues->standardize_cells optimize_assay Optimize Assay: - Review Protocol - Check Reagent Quality - Mitigate Plate Effects assay_issues->optimize_assay

References

Enhancing the stability of Nicotinamide N-oxide stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nicotinamide N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The choice of solvent is critical for ensuring the stability and solubility of your stock solution. Dimethyl sulfoxide (DMSO) is a common choice for initial stock preparation due to its ability to dissolve a wide range of organic molecules. For aqueous-based assays, Phosphate-Buffered Saline (PBS) at pH 7.2 is also a viable option. However, solubility can be limited in aqueous and alcohol-based solvents.[1][2]

It is recommended to prepare a high-concentration primary stock in fresh, anhydrous DMSO. This can then be diluted into your aqueous experimental buffer immediately before use. Always use fresh DMSO, as it can absorb moisture from the air, which may affect the solubility and stability of the compound.[2][3]

Data Presentation: Solubility of this compound

Solvent Reported Solubility/Concentration Reference
DMSO 3 mg/mL to 8 mg/mL[1][2] Cayman Chemical[1], Selleck Chemicals[2]
PBS (pH 7.2) 5 mg/mL Cayman Chemical[1]
Ethanol Partially soluble Cayman Chemical[1]

| DMF | Partially soluble | Cayman Chemical[1] |

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For maximum stability, this compound, whether in solid form or in a stock solution, should be stored at -20°C.[1][3] Some suppliers suggest that the solid compound is stable for at least four years when stored at this temperature.[1]

For stock solutions prepared in DMSO, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][5] Once a stock solution is prepared, it is recommended to use it within one month when stored at -20°C, or within six months if stored at -80°C to prevent loss of potency.[3]

Data Presentation: Recommended Storage Conditions

Form Temperature Duration Recommendations
Crystalline Solid -20°C ≥ 4 years[1] Keep in a dry, well-ventilated place.[6]
DMSO Stock Solution -20°C Up to 1 month[3] Aliquot to avoid freeze-thaw cycles.[4]

| DMSO Stock Solution | -80°C | Up to 6 months[3] | Preferred for long-term storage. |

Q3: Is this compound sensitive to light or pH?

A3: While specific data on the photosensitivity of this compound is not extensively detailed, it is a general best practice for N-oxide compounds and related pyridine derivatives to protect them from light to prevent potential photodegradation. Store stock solutions in amber vials or tubes wrapped in foil.

The stability of related nicotinamide compounds, like Nicotinamide Mononucleotide (NMN), is known to be pH-dependent. NMN is most stable in a neutral to slightly acidic pH range (6.0-7.5) and degrades more rapidly under strongly acidic (pH < 4.0) or alkaline (pH > 9.0) conditions due to hydrolysis.[7] A similar pattern can be anticipated for this compound. Therefore, maintaining a near-neutral pH for aqueous buffers is advisable.

Q4: What are the visual signs of degradation in my stock solution?

A4: The primary signs of degradation or instability in a stock solution include:

  • Color Change: A fresh solution should be clear and colorless. The development of a yellow or brown tint can indicate chemical degradation.

  • Precipitation: The formation of solid particles, especially after a freeze-thaw cycle, suggests that the compound has either come out of solution or has degraded into less soluble byproducts.

  • Cloudiness/Turbidity: A loss of clarity in the solution can also be an indicator of insolubility or degradation.

If any of these signs are observed, it is recommended to discard the solution and prepare a fresh one.

Troubleshooting Guides

Issue 1: My stock solution has changed color.
  • Possible Cause: This is often a sign of chemical degradation. N-oxide compounds can be susceptible to reduction back to their parent pyridine (Nicotinamide) or other oxidative processes, which can produce colored byproducts.

  • Recommended Action:

    • Do Not Use: Avoid using the discolored solution in experiments as the compound's integrity and concentration are compromised.

    • Prepare Fresh: Make a new stock solution using fresh solvent and solid compound.

    • Verify Storage: Ensure your storage conditions (temperature, light protection) are optimal. Store aliquots at -80°C for better long-term stability.

Visualization: Potential Degradation Pathway

G A This compound (Stable) B Degradation (Reduction/Hydrolysis) A->B Improper Storage (Light, Temp, pH) C Nicotinamide + Other Byproducts (Compromised Integrity) B->C

A simplified diagram of potential degradation.
Issue 2: Precipitation formed in my stock solution after thawing.

  • Possible Cause:

    • Low Solubility: The concentration of the stock may be too high for the solvent, especially at lower temperatures.

    • Solvent Hydration: DMSO is hygroscopic and can absorb water, which may reduce the solubility of this compound.

    • Freeze-Thaw Cycles: Repeated temperature changes can promote precipitation.

  • Recommended Action:

    • Gentle Warming: Warm the vial to 37°C and vortex or sonicate briefly to try and redissolve the precipitate.[3]

    • Use Fresh Solvent: Always use anhydrous-grade DMSO to prepare new stock solutions.

    • Reduce Concentration: If precipitation is a recurring issue, consider preparing a slightly less concentrated primary stock solution.

    • Aliquot: Prepare single-use aliquots from a fresh stock to minimize freeze-thaw cycles.

G Start Precipitate Observed in Stock Solution Warm Warm to 37°C and Vortex/Sonicate Start->Warm Check Does it Redissolve? Warm->Check Use Use Solution Immediately (Proceed with Caution) Check->Use Yes Discard Discard and Prepare New Stock Solution Check->Discard No Action 1. Use Anhydrous Solvent 2. Consider Lower Concentration 3. Aliquot for Single Use Discard->Action

References

Technical Support Center: Nicotinamide N-oxide Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Nicotinamide N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges and artifacts encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound and what is its protonated molecular ion?

This compound has a molecular formula of C₆H₆N₂O₂ and a molecular weight of approximately 138.12 g/mol .[1] In positive ion electrospray ionization (ESI) mass spectrometry, it is typically observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 139.05.

Q2: What is the most common artifact observed in the mass spectrum of this compound and other N-oxides?

The most characteristic artifact for N-oxides is the in-source fragmentation or collision-induced dissociation (CID) product resulting from the neutral loss of an oxygen atom (16 Da). This is observed as an [M+H-O]⁺ ion.[2][3] For this compound, this would correspond to an ion at m/z 123.05, which is the same m/z as the protonated molecule of nicotinamide. This can be a significant source of interference if nicotinamide is also present in the sample.

Q3: Can this compound revert to nicotinamide during analysis?

Yes, the loss of the N-oxide oxygen is a common issue and can occur in the ion source (in-source fragmentation) or during MS/MS fragmentation. This deoxygenation can be influenced by instrumental parameters such as the temperature of the heated capillary or the cone voltage.[2]

Q4: What are some common adducts that might be observed with this compound?

In ESI-MS, in addition to the protonated molecule [M+H]⁺, it is common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.[4][5][6] For this compound (MW ≈ 138.12), these adducts would be observed at approximately:

  • [M+Na]⁺: m/z 161.03

  • [M+K]⁺: m/z 177.01

The formation of these adducts can be influenced by the cleanliness of the glassware, the purity of the solvents, and the sample matrix.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometry analysis of this compound.

Issue 1: A prominent peak is observed at m/z 123.05, confounding the quantification of this compound.
  • Possible Cause A: In-source fragmentation of this compound.

    • Troubleshooting Steps:

      • Reduce Ion Source Temperature: High temperatures can promote the thermal degradation of N-oxides, leading to the loss of the oxygen atom.[2] Gradually decrease the source temperature to find a balance between efficient ionization and minimal fragmentation.

      • Lower Cone Voltage/Fragmentor Voltage: High cone or fragmentor voltages increase the energy of ions entering the mass spectrometer, which can induce fragmentation.[7] Reduce these voltages to minimize the in-source decay of the [M+H]⁺ ion.

      • Optimize Ionization Technique: If available, compare Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). APCI can sometimes show a more pronounced [M+H-O]⁺ ion, which can be used diagnostically, while ESI might be softer and preserve the parent ion.[3]

  • Possible Cause B: Presence of nicotinamide in the sample.

    • Troubleshooting Steps:

      • Chromatographic Separation: Ensure your liquid chromatography (LC) method provides adequate separation between this compound and nicotinamide. Since they have different polarities, a well-optimized gradient on a suitable column (e.g., C18 or HILIC) should resolve them.

      • Use of a Standard: Run a nicotinamide standard to confirm its retention time and fragmentation pattern to distinguish it from the in-source fragment of this compound.

Issue 2: Poor sensitivity or no detectable peak for this compound.
  • Possible Cause A: Suboptimal ionization conditions.

    • Troubleshooting Steps:

      • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of analytes. For pyridine-containing compounds like this compound, a slightly acidic mobile phase (e.g., using 0.1% formic acid) is generally recommended to promote protonation.[8]

      • Solvent Composition: The choice of organic solvent (acetonitrile vs. methanol) can affect spray stability and ionization. Experiment with both to determine the optimal conditions for your instrument.

  • Possible Cause B: Analyte degradation during sample preparation.

    • Troubleshooting Steps:

      • Minimize Heat and Light Exposure: N-oxides can be sensitive to heat and light. Keep samples cool and protected from light as much as possible during preparation and storage.

      • Evaluate Sample Stability: Perform stability tests on your samples under the conditions of your sample preparation workflow to ensure that this compound is not degrading before analysis.

Issue 3: Presence of multiple unexpected adducts, complicating the spectrum.
  • Possible Cause: Contamination from glassware, solvents, or the sample matrix.

    • Troubleshooting Steps:

      • Use High-Purity Solvents: Ensure that all solvents and additives are LC-MS grade.

      • Avoid Glassware Where Possible: Sodium and other ions can leach from glassware.[5] Use polypropylene tubes and vials whenever possible.

      • Optimize Sample Preparation: If analyzing complex matrices like plasma or urine, a thorough sample cleanup (e.g., protein precipitation followed by solid-phase extraction) can reduce matrix effects and the formation of complex adducts.

Quantitative Data Summary

The following table summarizes the expected m/z values for this compound and related species in positive ion mode mass spectrometry.

Ion SpeciesFormulaApproximate m/zNotes
This compound
[M+H]⁺C₆H₇N₂O₂⁺139.05Protonated molecule
[M+Na]⁺C₆H₆N₂O₂Na⁺161.03Sodium adduct
[M+K]⁺C₆H₆N₂O₂K⁺177.01Potassium adduct
[M+H-O]⁺C₆H₇N₂O⁺123.05In-source fragment/deoxygenated product
Nicotinamide
[M+H]⁺C₆H₇N₂O⁺123.05Protonated molecule
Product IonC₄H₄N⁺80.1Common fragment ion from m/z 123.1[9]
N1-methylnicotinamide
[M+H]⁺C₇H₉N₂O⁺137.1Protonated molecule
Product IonC₆H₆N⁺94.1Common fragment ion from m/z 137.1[9]

Experimental Protocol: Quantification of this compound in Biological Samples

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Instrument parameters should be optimized for your specific system.

1. Sample Preparation (Human Plasma)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for injection.

2. LC-MS/MS System

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. (e.g., 0-1 min 5% B, 1-5 min ramp to 95% B, 5-6 min hold at 95% B, 6-6.1 min return to 5% B, 6.1-8 min hold at 5% B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

4. Mass Spectrometer Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion m/z 139.05 → Product ion m/z 123.05 (for the deoxygenated fragment). Further fragmentation of m/z 123.05 can be monitored (e.g., to m/z 80.1) for increased specificity.

    • Internal Standard: Monitor the appropriate transition for the chosen internal standard.

Visualizations

Nicotinamide Metabolism Pathway

The following diagram illustrates the metabolic conversion of nicotinamide, including the formation of this compound.

Nicotinamide_Metabolism Nicotinamide Nicotinamide (Nam) NNMT NNMT Nicotinamide->NNMT CYP450 Cytochrome P450 (e.g., CYP2E1) Nicotinamide->CYP450 MNA N1-Methylnicotinamide (MNA) NNMT->MNA AOX AOX MNA->AOX Pyridones 2-pyridone & 4-pyridone AOX->Pyridones NNO This compound (NNO) CYP450->NNO

Caption: Metabolic pathways of nicotinamide clearance.

Troubleshooting Workflow for m/z 123.05 Peak

This diagram outlines a logical workflow for troubleshooting the appearance of a peak at m/z 123.05.

Troubleshooting_Workflow start Peak at m/z 123.05 observed check_chromatography Check LC separation of Nicotinamide and This compound start->check_chromatography is_separated Are they separated? check_chromatography->is_separated nicotinamide_present Peak corresponds to Nicotinamide check_chromatography->nicotinamide_present optimize_lc Optimize LC method (gradient, column) is_separated->optimize_lc No in_source_fragmentation Potential in-source fragmentation of N-oxide is_separated->in_source_fragmentation Yes optimize_lc->check_chromatography reduce_temp Reduce source temperature in_source_fragmentation->reduce_temp reduce_voltage Reduce cone/fragmentor voltage in_source_fragmentation->reduce_voltage end Issue resolved reduce_temp->end reduce_voltage->end nicotinamide_present->end

Caption: Troubleshooting logic for an interfering peak.

References

Calibrating instruments for accurate Nicotinamide N-oxide measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate measurement of Nicotinamide N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent and robust methods for the quantification of this compound in biological samples are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex matrices.[4]

Q2: How should I prepare my biological samples for this compound analysis?

A2: Proper sample preparation is critical to prevent analyte degradation and interference. For tissues, rapid homogenization in a cold buffer is recommended. For plasma or urine, protein precipitation is a common first step. A widely used technique involves protein precipitation with a cold organic solvent mixture, such as 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, followed by centrifugation to remove the precipitated proteins.[5] It is crucial to minimize sample handling time and keep samples on ice to prevent enzymatic activity that could alter analyte concentrations.

Q3: What are the key considerations for preparing calibration standards for this compound?

A3: A high-purity analytical standard of this compound should be used.[6] Stock solutions are typically prepared in a solvent like DMSO or methanol and stored at -20°C or -80°C. Working standards are then prepared by diluting the stock solution in the same matrix as the samples (e.g., blank plasma or the initial mobile phase) to account for matrix effects. Calibration curves should cover the expected concentration range of the samples and demonstrate good linearity (r² > 0.99).[1][7]

Q4: My this compound measurements are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors. One of the most common issues with N-oxide metabolites is their potential instability, leading to their reduction back to the parent compound, nicotinamide.[4][8] This can occur during sample collection, storage, and preparation.[8] Other potential causes include variability in sample extraction, instrument instability, or improperly prepared calibration standards.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor Peak Shape or Tailing in HPLC
  • Question: My chromatograms for this compound show significant peak tailing. How can I improve the peak shape?

  • Answer:

    • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For reverse-phase chromatography of a polar compound like this compound, a slightly acidic mobile phase (e.g., using formic or acetic acid) can improve peak shape by suppressing the ionization of residual silanols on the column.[9]

    • Column Choice: Consider using a column with low silanol activity or an end-capped column to minimize secondary interactions.[9]

    • Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting your sample.

    • Column Contamination: If the peak shape degrades over time, your column may be contaminated. Flush the column with a strong solvent or consider replacing it.

Issue 2: Low Recovery of this compound
  • Question: I am experiencing low recovery of this compound from my samples after extraction. What are the likely causes and solutions?

  • Answer:

    • Analyte Instability: this compound can be unstable and may degrade during sample processing.[4][8] It is crucial to work quickly, keep samples cold, and minimize freeze-thaw cycles. The use of antioxidants should be evaluated carefully as they can sometimes promote the reduction of N-oxides.

    • Inefficient Extraction: The chosen extraction solvent may not be optimal for this compound. Experiment with different solvent polarities and pH conditions to improve extraction efficiency. Protein precipitation with acetonitrile has been shown to be effective.[10]

    • Adsorption to Surfaces: this compound may adsorb to plasticware. Using low-binding tubes and pipette tips can help mitigate this issue.

Issue 3: High Background Noise or Interfering Peaks
  • Question: My chromatograms have high background noise or show interfering peaks that co-elute with this compound. How can I resolve this?

  • Answer:

    • Sample Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the analysis. A more selective sample preparation method, such as solid-phase extraction (SPE), may be necessary to remove these interferences.

    • Mobile Phase Contamination: Ensure your mobile phase solvents are of high purity and are filtered and degassed properly.

    • LC-MS/MS Optimization: If using LC-MS/MS, optimize the MRM (Multiple Reaction Monitoring) transitions to be highly specific for this compound. This will significantly reduce the impact of co-eluting compounds.

Experimental Protocols & Data

Detailed Protocol for Calibration Curve Preparation
  • Stock Solution Preparation: Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of high concentration (e.g., 1 mg/mL). Store this stock solution at -80°C.

  • Working Standard Preparation: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (e.g., a mixture of mobile phase A and B, or blank biological matrix).

  • Calibration Curve Construction: Spike a known volume of the working standards into a blank biological matrix (the same as your samples) to create a series of calibration standards. A typical range for a calibration curve could be from 1 ng/mL to 1000 ng/mL.

  • Analysis: Analyze the calibration standards using the same method as for your unknown samples.

  • Linear Regression: Plot the peak area (or peak area ratio to an internal standard) against the nominal concentration of the standards and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99 for the curve to be acceptable.[1][7]

Quantitative Data Summary
ParameterHPLC-UVLC-MS/MSReference(s)
Column C18 or HILICC18 or HILIC[2],[9]
Mobile Phase Acetonitrile/Water with acid (e.g., acetic, formic, or phosphoric acid)Acetonitrile/Water with formic acid[2],[9],
Detection UV at ~254 nmPositive ESI, MRM,[3]
Linearity Range Typically in the µg/mL rangeCan extend down to the ng/mL range[3],[11]
Lower Limit of Quantification (LLOQ) Higher, often in the low µg/mL rangeLower, can be in the low ng/mL range[3]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Measurement cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Plasma, Tissue) Homogenization Homogenization (for tissues) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SampleCollection->ProteinPrecipitation Homogenization->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer HPLC HPLC Separation SupernatantTransfer->HPLC Detection Detection (UV or MS/MS) HPLC->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calibration Calibration Curve Quantification PeakIntegration->Calibration DataReporting Data Reporting Calibration->DataReporting

Caption: A typical experimental workflow for the measurement of this compound.

Troubleshooting_Logic Troubleshooting Logic for Inaccurate Results cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inaccurate or Irreproducible Results check_stability Review Sample Handling (temperature, storage time) start->check_stability check_extraction Evaluate Extraction (solvent, pH) start->check_extraction check_chromatography Assess Chromatography (peak shape, retention time) start->check_chromatography check_calibration Verify Calibration Standards (preparation, linearity) start->check_calibration optimize_handling Optimize Sample Handling (minimize time, use fresh samples) check_stability->optimize_handling optimize_extraction Modify Extraction Protocol (e.g., different solvent) check_extraction->optimize_extraction optimize_hplc Adjust HPLC Method (mobile phase, column) check_chromatography->optimize_hplc prepare_new_standards Prepare Fresh Standards check_calibration->prepare_new_standards

Caption: A logical approach to troubleshooting inaccurate this compound measurements.

References

Background signal reduction in Nicotinamide N-oxide fluorescence assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Nicotinamide N-oxide fluorescence assays. Our goal is to help you minimize background signal and achieve reliable, high-quality data.

Troubleshooting Guides

High background fluorescence can obscure the true signal from your sample, leading to inaccurate results. The following guides address common causes of high background and provide systematic solutions.

Problem 1: High Background Fluorescence in Blank Wells

This issue suggests that the assay reagents or the microplate itself are contributing to the high background signal.

Possible Causes and Solutions:

CauseSolution
Autofluorescent Reagents Prepare blank wells containing each individual reagent to identify the source of autofluorescence.
If a specific reagent is the source, consider preparing it fresh or using a higher purity grade.
Contaminated Assay Buffer Use fresh, high-purity water and buffer components. Filter-sterilize the buffer to remove any particulate matter.
Inappropriate Microplate For fluorescence assays, use black opaque microplates to minimize background and prevent well-to-well crosstalk. White plates are generally preferred for luminescence assays.[1]
Suboptimal Reader Settings Reduce the gain or detector voltage on the fluorescence reader.[2]
Increase the number of flashes per well to average out noise and reduce variability.[1][2]
Problem 2: High Background Signal in Sample Wells (Compared to Blank)

This often indicates autofluorescence from the biological sample or interference from compounds within the sample.

Possible Causes and Solutions:

CauseSolution
Endogenous Autofluorescence Biological samples contain molecules like NAD(P)H, FAD, collagen, and elastin that naturally fluoresce.[3] Run an unstained/untreated sample control to quantify the level of autofluorescence.
If possible, use red-shifted fluorophores that emit at higher wavelengths to avoid the blue-green region where cellular autofluorescence is most prominent.[3]
Autofluorescent Media Components Phenol red and fetal bovine serum (FBS) in cell culture media can contribute to background fluorescence.[1] Consider using phenol red-free media or performing the final measurement in a buffer like PBS.[1]
Test Compound Interference Small molecule compounds being screened can be inherently fluorescent.[4] Test the fluorescence of the compound alone at the assay's excitation and emission wavelengths.
Compounds can also quench the fluorescent signal, leading to false negatives.
Cell Debris and Dead Cells Dead cells and cellular debris can be highly autofluorescent.[3] Ensure proper cell health and consider using a viability dye to gate out dead cells during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound or related assays?

While specific wavelengths for this compound itself are not commonly reported for fluorescence assays, assays involving nicotinamide derivatives often use excitation and emission in the UV to blue range. For example, a common fluorometric assay for Nicotinamide N-Methyltransferase (NNMT) uses an excitation of 392 nm and an emission of 482 nm. Reduced nicotinamide adenine dinucleotide (NADH), a related endogenous fluorophore, is typically excited around 340 nm and emits around 450 nm.[3] It is crucial to consult the specific protocol for your assay kit or fluorophore.

Q2: How can I reduce autofluorescence from my cell samples?

To reduce cellular autofluorescence, consider the following:

  • Use appropriate controls: Always include an unstained or vehicle-treated control to establish the baseline autofluorescence of your cells.

  • Optimize your media: If possible, switch to a low-autofluorescence medium or a simple buffered salt solution (e.g., PBS) for the final reading.[1]

  • Choose the right fluorophore: Whenever possible, select fluorophores with excitation and emission spectra that do not overlap significantly with the known autofluorescence of your sample. Red-shifted dyes are often a good choice.[3]

  • Proper sample handling: Ensure cells are healthy and remove dead cells and debris, as they can be a significant source of autofluorescence.[3]

Q3: Can the solvent for my test compounds affect the assay?

Yes, solvents like DMSO can interfere with fluorescence assays. It is recommended to keep the final concentration of DMSO in the assay low, typically not exceeding 1%.[4] Always include a vehicle control (assay buffer with the same concentration of solvent used for your test compounds) to account for any solvent effects.

Q4: What type of microplate should I use for my fluorescence assay?

For fluorescence intensity measurements, black, opaque-walled microplates are recommended.[1] This minimizes light scatter and reduces crosstalk between adjacent wells, which can artificially increase the background signal. For cell-based assays, clear-bottom black plates allow for microscopic examination of the cells while still providing the benefits of opaque walls for the fluorescence reading.

Q5: How do I determine if my test compound is interfering with the assay?

To check for compound interference, you should run several controls:

  • Compound alone: Add the compound to the assay buffer without the enzyme or cells to see if it is fluorescent at the assay wavelengths.

  • Compound with detection reagents: If your assay has a detection step, test the compound with the detection reagents to see if it quenches the signal or reacts non-specifically.

  • Counter-screen: If a compound is identified as a "hit," it's good practice to perform a counter-screen with a different assay format (e.g., absorbance-based) to confirm its activity and rule out fluorescence-based artifacts.

Experimental Protocols

Protocol 1: General Protocol for a Fluorometric Nicotinamide N-Methyltransferase (NNMT) Assay

This protocol is adapted from a commercially available NNMT inhibitor screening kit and can serve as a template for setting up similar fluorescence-based enzymatic assays.

Materials:

  • NNMT Enzyme

  • Nicotinamide (Substrate)

  • S-Adenosylmethionine (SAM) (Co-substrate)

  • NNMT Assay Buffer

  • Thiol Detecting Probe

  • Enzyme-I and Enzyme-II (for detection)

  • Test compounds (inhibitors)

  • 96-well white, flat-bottom microplate

Procedure:

  • Reagent Preparation: Thaw all components and keep them on ice. Warm the NNMT Assay Buffer to 37°C before use. Reconstitute lyophilized reagents as per the manufacturer's instructions.

  • Compound and Control Preparation: Prepare a 3X stock of your test compounds in NNMT Assay Buffer. Prepare wells for "Enzyme Control" (no inhibitor), "Inhibitor Control" (with inhibitor), and "Background Control" (no NNMT enzyme).

  • Reaction Mix Preparation: Prepare a reaction mix containing NNMT Assay Buffer, Enzyme-I, Enzyme-II, and SAM.

  • NNMT Enzyme Addition: Add the NNMT enzyme to the "Enzyme Control" and "Inhibitor Control" wells.

  • Reaction Initiation: Add Nicotinamide to all wells except the "Background Control". Mix thoroughly.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Detection: Add the Thiol Detecting Probe to all wells.

  • Measurement: Measure the fluorescence with an excitation wavelength of 392 nm and an emission wavelength of 482 nm.

  • Calculation: Subtract the background control reading from all other readings. Calculate the percent inhibition relative to the enzyme control.

Protocol 2: Buffer Optimization for a Fluorescence Polarization (FP) Assay

This protocol provides a method for comparing the effects of different buffers on the signal-to-background ratio in a fluorescence polarization assay, which can be adapted for other fluorescence assays.[4]

Materials:

  • Fluorescent probe

  • Target protein (e.g., NNMT)

  • Buffer 1: Tris buffer (e.g., 25 mM Tris, 50 mM KCl, pH 7.5)

  • Buffer 2: HEPES buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.0)

  • 384-well black, opaque microplate

Procedure:

  • Probe Dilution Series: Prepare a serial dilution of the fluorescent probe in both Buffer 1 and Buffer 2.

  • Blank Measurement: Pipette each dilution into the microplate, including a buffer-only blank for each buffer system.

  • Fluorescence Measurement: Measure the total fluorescence intensity for each well.

  • Data Analysis: For each buffer, plot the fluorescence intensity against the probe concentration. Determine the probe concentration that provides a signal at least 10-fold higher than the blank. The buffer system that achieves this with the lowest probe concentration is generally preferred as it offers higher sensitivity.

Data Presentation

Table 1: Effect of Buffer System on Fluorescent Probe Sensitivity

This table illustrates how the choice of buffer can impact the required concentration of a fluorescent probe to achieve a desirable signal-to-blank ratio. In this example, Tris buffer allows for a significantly lower probe concentration to achieve a >10-fold signal over blank compared to HEPES buffer.[4]

Buffer SystemProbe Concentration for >10x Signal/Blank
Tris Buffer (25 mM, 50 mM KCl, pH 7.5)5 nM
HEPES Buffer (25 mM, 150 mM NaCl, pH 7.0)>40 nM
Table 2: Common Endogenous Autofluorescent Molecules

This table summarizes the typical excitation and emission ranges of common autofluorescent molecules found in biological samples, which can be a source of background signal.[3]

MoleculeExcitation Range (nm)Emission Range (nm)
NAD(P)H ~340~450
FAD (Flavins) 380 - 490520 - 560
Collagen 325 - 400390 - 480
Elastin 350 - 450420 - 520
Lipofuscin 345 - 490460 - 670

Visualizations

Troubleshooting_Workflow Start High Background Signal Detected CheckBlanks Are blank wells high? Start->CheckBlanks CheckReagents Identify and replace autofluorescent reagent/buffer CheckBlanks->CheckReagents Yes SampleIssue High background in sample wells CheckBlanks->SampleIssue No CheckPlate Use black, opaque microplate CheckReagents->CheckPlate OptimizeReader Adjust reader settings (gain, flashes) CheckPlate->OptimizeReader End Reduced Background Signal OptimizeReader->End CheckAutofluorescence Run unstained sample control SampleIssue->CheckAutofluorescence ChangeFluorophore Switch to red-shifted fluorophore CheckAutofluorescence->ChangeFluorophore OptimizeMedia Use phenol red-free/ low-serum media ChangeFluorophore->OptimizeMedia CheckCompound Test for compound autofluorescence/quenching OptimizeMedia->CheckCompound CheckCompound->End

Caption: Troubleshooting workflow for high background fluorescence.

Experimental_Workflow Start Start Assay PrepareReagents Prepare Reagents (Enzyme, Substrates, Buffers) Start->PrepareReagents AddControls Add Controls & Test Compounds to Microplate PrepareReagents->AddControls InitiateReaction Initiate Reaction (Add final reagent) AddControls->InitiateReaction Incubate Incubate at Optimal Temperature InitiateReaction->Incubate MeasureSignal Measure Fluorescence (Plate Reader) Incubate->MeasureSignal AnalyzeData Data Analysis (Subtract background, calculate results) MeasureSignal->AnalyzeData End Results AnalyzeData->End

Caption: General experimental workflow for a fluorescence-based assay.

Signaling_Pathway_Context Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT SAH SAH NNMT->SAH MNA 1-Methylnicotinamide NNMT->MNA FluorescentProbe Fluorescent Product/ Probe Signal NNMT->FluorescentProbe Assay Detection SAM SAM SAM->NNMT AssayInhibitor Test Compound (Inhibitor) AssayInhibitor->NNMT

Caption: Simplified pathway of NNMT activity and inhibitor action.

References

Validation & Comparative

A Comparative Efficacy Analysis: Nicotinamide N-oxide and Nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and metabolic properties of Nicotinamide N-oxide and its parent molecule, nicotinamide. While direct, head-to-head clinical efficacy studies are limited, this document synthesizes available experimental data to offer a comparative perspective on their potential as therapeutic agents, particularly concerning their roles in Nicotinamide Adenine Dinucleotide (NAD+) metabolism.

Quantitative Data Comparison

The following table summarizes the key biochemical and metabolic differences between this compound and nicotinamide based on available data.

ParameterNicotinamideThis compoundSupporting Data Source(s)
Primary Metabolic Role Direct precursor in the NAD+ salvage pathway; substrate for methylation and oxidation for clearance.[1][2][3]A major metabolite of nicotinamide, formed for clearance; may be reduced back to nicotinamide.[4][5]
Primary Pathway to NAD+ A two-step enzymatic conversion to NAD+ via the salvage pathway (NAMPT and NMNAT enzymes).[3][6]Indirect; must first be reduced to nicotinamide to enter the NAD+ salvage pathway.[7]
Key Metabolizing Enzyme Nicotinamide N-methyltransferase (NNMT); Cytochrome P450 (CYP2E1).[4][8]Primarily formed by Cytochrome P450 2E1 (CYP2E1); can be reduced by liver homogenates.[4]
Relative Niacin Activity Standard precursor for niacin activity.In a rat model, demonstrated approximately 1/5th the nutritional efficiency of nicotinic acid on a weight basis.
Other Known Biological Activities Precursor to NAD+, which is essential for cellular metabolism, DNA repair, and signaling.[1][3] High doses used in dermatology.[9]Potent and selective antagonist of the CXCR2 receptor.[10] No other major biological function has been assigned.[4]

Metabolic Pathways and Interconversion

Nicotinamide is a central molecule in NAD+ biosynthesis through the salvage pathway, which recycles it back into the NAD+ pool.[3] However, excess nicotinamide is cleared from the body through two primary metabolic routes: methylation to N¹-methylnicotinamide (MNA) and oxidation to this compound.[5][8] The oxidation is primarily catalyzed by the enzyme CYP2E1 in liver microsomes.[4] Importantly, studies have shown that this compound is not merely an inert excretion product; it can be enzymatically reduced back to nicotinamide, allowing it to re-enter the metabolic pool and potentially serve as a less direct source of niacin activity.

G cluster_nad_pathway NAD+ Salvage Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAM_Oxide This compound NAM->NAM_Oxide CYP2E1 MNA N¹-methylnicotinamide (MNA) NAM->MNA NNMT NAD NAD+ NMN->NAD NMNAT NAM_Oxide->NAM Reduction

Metabolic fate of Nicotinamide and the interconversion of this compound.

Experimental Protocols

Direct comparative efficacy studies are not widely published. Therefore, a standard, robust protocol for a foundational in vitro experiment is provided below. This methodology is designed to objectively compare the efficiency of both compounds in elevating intracellular NAD+ levels.

Title: In Vitro Comparison of Intracellular NAD+ Synthesis from Nicotinamide and this compound in Human Hepatocytes.

Objective: To quantify the dose- and time-dependent effects of Nicotinamide versus this compound on total intracellular NAD+ concentrations in a human liver cell line (HepG2).

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Nicotinamide (≥99.5% purity)

  • This compound (≥98% purity)

  • Phosphate-Buffered Saline (PBS)

  • NAD+/NADH Extraction Buffer (Acidic for NAD+ stability)

  • NAD+ quantification kit (e.g., enzymatic cycling assay) or access to LC-MS instrumentation.[11][12]

  • Protein assay kit (e.g., BCA or Bradford)

Methodology:

  • Cell Culture and Seeding:

    • Culture HepG2 cells under standard conditions (37°C, 5% CO₂).

    • Seed cells into 96-well plates (for enzymatic assays) or 6-well plates (for LC-MS) at a density that ensures they reach ~80% confluency on the day of the experiment. Allow cells to adhere for 24 hours.

  • Treatment:

    • Prepare stock solutions of Nicotinamide and this compound in a suitable vehicle (e.g., sterile water or PBS).

    • Remove the old medium from cells and replace it with a fresh medium containing the test compounds at various concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Include a vehicle-only control group.

    • Incubate the cells for different time points (e.g., 4, 8, 12, and 24 hours) to assess the kinetics of NAD+ synthesis.

  • NAD+ Extraction:

    • At each time point, wash the cells twice with ice-cold PBS.

    • For NAD+ measurement, perform an acidic extraction. Add 100 µL of ice-cold 0.6 M Perchloric Acid (PCA) to each well.

    • Scrape the cells and collect the lysate. It is crucial that extraction is performed quickly to minimize NAD+ degradation.[13]

    • Neutralize the extract with 3 M Potassium Hydroxide (KOH).

    • Centrifuge at >12,000 x g for 5 minutes to pellet the precipitate. Collect the supernatant for analysis. A portion of the initial cell lysate should be reserved for total protein quantification.

  • Quantification:

    • Enzymatic Cycling Assay: Follow the manufacturer's protocol. The principle involves a series of reactions where NAD+ is a limiting component, leading to the generation of a product that can be measured colorimetrically or fluorometrically.[11][12]

    • LC-MS/MS Analysis: For higher specificity and sensitivity, use a validated liquid chromatography-tandem mass spectrometry method to separate and quantify NAD+ and its related metabolites.[14]

  • Data Analysis:

    • Calculate the NAD+ concentration from the standard curve.

    • Normalize the NAD+ concentration to the total protein content for each sample to account for variations in cell number.

    • Plot the normalized NAD+ levels against the concentration of the test compound at each time point.

    • Perform statistical analysis (e.g., two-way ANOVA) to determine significant differences between the effects of Nicotinamide and this compound.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol described above.

G start Seed HepG2 Cells in Multi-Well Plates culture Incubate for 24h to allow adherence start->culture treat Treat cells with Nicotinamide, This compound, or Vehicle Control culture->treat incubate_time Incubate for specified time points (e.g., 4, 8, 12, 24h) treat->incubate_time wash Wash cells with ice-cold PBS incubate_time->wash extract Perform Acidic Extraction (e.g., with Perchloric Acid) wash->extract quant_split Analysis Method? extract->quant_split lcms LC-MS/MS Quantification quant_split->lcms High Specificity enzyme Enzymatic Cycling Assay quant_split->enzyme High Throughput normalize Normalize NAD+ values to total protein concentration lcms->normalize enzyme->normalize end Statistical Analysis & Comparison normalize->end

References

Navigating the Landscape of CXCR2 Antagonism: A Comparative Analysis of Nicotinamide N-oxide and Other Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the C-X-C motif chemokine receptor 2 (CXCR2) presents a compelling target for therapeutic intervention in a host of inflammatory diseases, autoimmune disorders, and cancer. The burgeoning field of CXCR2 antagonists offers a diverse chemical landscape, each with unique properties and potential advantages. This guide provides an objective comparison of Nicotinamide N-oxide, a novel antagonist, with other prominent CXCR2 inhibitors, supported by available experimental data.

This compound has emerged as a potent and selective antagonist of the CXCR2 receptor. Its activity has been demonstrated in functional assays, where it shows significant inhibition of GRO-alpha-driven human neutrophil chemotaxis. This positions it as a promising candidate for the treatment of inflammatory conditions. However, a comprehensive understanding of its performance relative to other CXCR2 antagonists is crucial for informed drug development decisions.

Comparative Performance of CXCR2 Antagonists

The following table summarizes the in vitro potency of this compound alongside a selection of other well-characterized CXCR2 antagonists. It is important to note that the data presented is compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundAssay TypeTarget/Cell LineLigandIC50 / KiSource
This compound series ChemotaxisHuman NeutrophilsGRO-αPotent Activity
Navarixin (SCH 527123) Receptor Binding (Kd)Mouse/Rat/Cyno CXCR2-0.20 nM, 0.20 nM, 0.08 nM
Danirixin (GSK1325756) Functional Antagonism (IC50)-CXCL812.5 nM
AZD5069 ----
Reparixin Functional Antagonism (IC50)CXCR1/CXCR2-1 nM (CXCR1), 100 nM (CXCR2)
SB225002 Receptor Binding (IC50)CXCR2125I-IL-822 nM
SCH-479833 Receptor Binding (Ki)CXCR1/CXCR2-17 nM (CXCR1), 0.17 nM (CXCR2)
Elubrixin (SB-656933) Neutrophil CD11b upregulation (IC50)Neutrophils-260.7 nM
SX-517 Ca2+ Flux (IC50)-CXCL138 nM

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize CXCR2 antagonists.

Chemotaxis Assay (Boyden Chamber)

This assay evaluates the ability of a compound to inhibit the migration of cells, typically neutrophils, towards a chemoattractant.

  • Cell Preparation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation. Resuspend the cells in a suitable assay buffer.

  • Chemotaxis Chamber Setup: Utilize a Boyden chamber with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.

  • Loading:

    • In the lower wells, add the chemoattractant (e.g., GRO-α or IL-8) at a concentration that induces maximal migration.

    • In the upper wells, add the isolated neutrophils pre-incubated with varying concentrations of the test antagonist (e.g., this compound) or vehicle control.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for significant cell migration (e.g., 60-90 minutes).

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells per high-power field using a microscope.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the antagonist that inhibits cell migration by 50%.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the intracellular calcium influx triggered by CXCR2 activation.

  • Cell Preparation: Use a cell line stably expressing CXCR2 (e.g., HEK293 or CHO cells) or primary neutrophils.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a suitable buffer.

  • Assay Plate Preparation: Plate the dye-loaded cells in a microplate.

  • Compound Addition: Add varying concentrations of the test antagonist or vehicle control to the wells and incubate for a specific period to allow for receptor binding.

  • Ligand Stimulation and Measurement: Use a fluorescence plate reader with an automated injection system to add a CXCR2 agonist (e.g., IL-8) to the wells. Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence intensity for each well. Calculate the percentage of inhibition of the calcium response for each antagonist concentration relative to the vehicle control. Determine the IC50 value.

Receptor Binding Assay

This assay quantifies the affinity of an antagonist for the CXCR2 receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from cells overexpressing CXCR2.

  • Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled CXCR2 ligand (e.g., 125I-IL-8), and varying concentrations of the unlabeled test antagonist.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the membranes.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Generate a competition binding curve by plotting the percentage of specific binding against the concentration of the antagonist. Calculate the IC50 value, which is the concentration of the antagonist that displaces 50% of the radiolabeled ligand. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

CXCR2 Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

CXCR2_Signaling_Pathway CXCR2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand CXCLs (e.g., IL-8, GRO-α) CXCR2 CXCR2 Ligand->CXCR2 Binds G_Protein Gαi/Gβγ CXCR2->G_Protein Activates PLC PLC G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux Chemotaxis Chemotaxis Ca_Flux->Chemotaxis MAPK MAPK Akt->MAPK MAPK->Chemotaxis Antagonist This compound & other Antagonists Antagonist->CXCR2 Blocks

Caption: CXCR2 Signaling and Antagonist Intervention.

Experimental_Workflow Experimental Workflow for CXCR2 Antagonist Evaluation cluster_assays In Vitro Assays cluster_data Data Analysis Binding Receptor Binding Assay (Determine Ki) Comparison Comparative Analysis of Potency and Efficacy Binding->Comparison Calcium Calcium Mobilization Assay (Determine IC50) Calcium->Comparison Chemotaxis Chemotaxis Assay (Determine IC50) Chemotaxis->Comparison

Caption: Workflow for Evaluating CXCR2 Antagonists.

A Comparative Guide to CYP2E1 Activity Biomarkers: Validation of Nicotinamide N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nicotinamide N-oxide (NNO) as a potential biomarker for Cytochrome P450 2E1 (CYP2E1) activity against established alternatives, namely chlorzoxazone and p-nitrophenol. The information presented is supported by experimental data to aid in the objective evaluation of these biomarkers for research and clinical applications.

Introduction to CYP2E1 and the Need for Reliable Biomarkers

Cytochrome P450 2E1 (CYP2E1) is a crucial enzyme in drug metabolism, known for its role in the biotransformation of numerous xenobiotics, including ethanol, industrial solvents, and various therapeutic drugs.[1][2] CYP2E1 is also a significant source of reactive oxygen species (ROS), implicating it in oxidative stress and the pathogenesis of various diseases.[3][4] Given the substantial inter-individual variability in CYP2E1 expression and activity due to genetic and environmental factors, reliable biomarkers are essential for predicting drug efficacy and toxicity, understanding disease mechanisms, and guiding personalized medicine.[1][5]

Traditionally, the assessment of CYP2E1 activity has relied on exogenous probe drugs like chlorzoxazone.[6] However, the use of such probes can be invasive and may not reflect the enzyme's activity on endogenous substrates. This has led to the investigation of endogenous metabolites, such as this compound (NNO), as potential non-invasive biomarkers.[7]

This compound: An Endogenous Candidate

Nicotinamide, a form of vitamin B3, is primarily metabolized through methylation. However, a secondary pathway involves the oxidation of nicotinamide to this compound (NNO).[7][8] Seminal research has identified CYP2E1 as the primary enzyme responsible for this N-oxidation reaction in human liver microsomes, suggesting that the levels of NNO in biological fluids could serve as a direct measure of CYP2E1 activity.[7]

Comparative Analysis of CYP2E1 Biomarkers

This section compares the performance of NNO with the established exogenous biomarkers, chlorzoxazone and p-nitrophenol, based on available in vitro and in vivo data.

Data Presentation: Quantitative Comparison of Biomarkers

The following table summarizes the key quantitative parameters for each biomarker based on published studies. It is important to note that a direct head-to-head comparative study under identical conditions is not yet available in the literature.

ParameterThis compound (NNO)Chlorzoxazonep-Nitrophenol
Biomarker Type Endogenous MetaboliteExogenous Probe DrugIn Vitro Substrate
Matrix Urine, Blood[7]Plasma[6]Microsomes, Hepatocytes
Measurement Formation of NNOFormation of 6-hydroxychlorzoxazone[6]Formation of 4-nitrocatechol
Km (in vitro) 2.98 mM (Human Liver Microsomes)[7]~232 µM (recombinant human CYP2E1)[9], ~410 µM (Human Liver Microsomes)~77 µM (Cynomolgus Monkey Liver Microsomes)
Vmax (in vitro) 60.14 pmol/mg/min (Human Liver Microsomes)[7]~8.5-fold higher than CYP1A2[9]Not consistently reported
Specificity Highly selective for CYP2E1.[7] Not significantly metabolized by other major hepatic P450s (CYP1A2, 2A6, 2B6, 2C9, 2D6, 3A4).[7]Primarily metabolized by CYP2E1, but also a substrate for CYP1A2, which can be a confounding factor.[9]Primarily used for in vitro assays and shows high correlation with CYP2E1 activity.
In Vivo Application Potential for non-invasive monitoring through urine.[7] Limited human in vivo validation data correlating urinary NNO with hepatic CYP2E1 activity.Established for in vivo phenotyping in humans.[6] Requires administration of a pharmacologically active drug.Not applicable for in vivo use in humans.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Measurement of this compound Formation in Human Liver Microsomes

This protocol is adapted from Real et al. (2013).[7]

Materials:

  • Human Liver Microsomes (HLMs)

  • Nicotinamide (NAM)

  • This compound (NNO) standard

  • NADPH

  • 0.1 M Sodium Phosphate Buffer (pH 7.4)

  • Ice-cold Methanol

  • HPLC system with UV detector

Procedure:

  • Dilute HLMs to 1 mg/mL in 0.1 M sodium phosphate buffer (pH 7.4) supplemented with 1 mM NADPH.

  • Pre-incubate the HLM suspension at 37°C for 2 minutes.

  • Initiate the reaction by adding NAM to a final concentration of 2 mM. The total reaction volume is 50 µL.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding an equal volume of ice-cold methanol.

  • Centrifuge to precipitate proteins.

  • Dry the supernatant under vacuum and resuspend in 50 µL of HPLC mobile phase.

  • Analyze the sample by HPLC to quantify the formation of NNO.

HPLC Conditions:

  • Column: HILIC Atlantis T3 column (100 mm x 4.6 mm i.d.) with a guard column.

  • Mobile Phase: 90% acetonitrile, 0.125% acetic acid, and 10 mM ammonium acetate (isocratic).

  • Detection: UV absorbance at 254 nm.

Chlorzoxazone Phenotyping (In Vivo)

This is a general protocol based on common practices for CYP2E1 phenotyping.[6]

Materials:

  • Chlorzoxazone tablets (e.g., 500 mg)

  • Blood collection tubes (e.g., heparinized)

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Administer a single oral dose of chlorzoxazone to the subject (e.g., 500 mg).

  • Collect blood samples at specific time points post-dose (e.g., 2 hours).[4]

  • Separate plasma by centrifugation.

  • Extract chlorzoxazone and its metabolite, 6-hydroxychlorzoxazone, from the plasma using a suitable organic solvent (e.g., ethyl acetate or methyl t-butyl ether).

  • Analyze the extracted samples by a validated HPLC or LC-MS/MS method to determine the concentrations of chlorzoxazone and 6-hydroxychlorzoxazone.

  • Calculate the metabolic ratio (6-hydroxychlorzoxazone / chlorzoxazone) as an index of CYP2E1 activity.

p-Nitrophenol Hydroxylation Assay (In Vitro)

This protocol is a standard method for in vitro assessment of CYP2E1 activity.

Materials:

  • Liver microsomes or hepatocytes

  • p-Nitrophenol (pNP)

  • NADPH regenerating system (or NADPH)

  • Potassium phosphate buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (NaOH)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing microsomes (e.g., 0.5 mg/mL protein), potassium phosphate buffer, and an NADPH regenerating system in a final volume of 1 mL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding pNP to a final concentration of 100 µM.

  • Incubate for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding 0.5 mL of 10% (w/v) TCA.

  • Centrifuge to pellet the precipitated protein.

  • To 1 mL of the supernatant, add 0.1 mL of 10 M NaOH to develop the color of the product, 4-nitrocatechol.

  • Measure the absorbance at 546 nm.

  • Calculate the amount of 4-nitrocatechol formed using a standard curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Nicotinamide_Metabolism cluster_methylation Major Pathway (Cytosolic) cluster_oxidation Minor Pathway (Microsomal) NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT Methylation MNAM N1-Methylnicotinamide (MNAM) NNMT->MNAM AOX AOX MNAM->AOX Oxidation Pyridones Pyridones (2-pyr, 4-pyr) AOX->Pyridones Excretion1 Urinary Excretion Pyridones->Excretion1 NAM2 Nicotinamide (NAM) CYP2E1 CYP2E1 NAM2->CYP2E1 N-Oxidation NNO This compound (NNO) CYP2E1->NNO Excretion2 Urinary Excretion NNO->Excretion2

Metabolic pathways of nicotinamide.

NNO_Assay_Workflow start Start: Human Liver Microsomes + NADPH preincubation Pre-incubate at 37°C start->preincubation reaction Add Nicotinamide Incubate at 37°C preincubation->reaction stop Stop reaction with ice-cold Methanol reaction->stop centrifuge Centrifuge to pellet protein stop->centrifuge dry Dry supernatant centrifuge->dry resuspend Resuspend in mobile phase dry->resuspend hplc HPLC Analysis (UV detection at 254 nm) resuspend->hplc end End: Quantify NNO hplc->end

Experimental workflow for NNO measurement.

Chlorzoxazone_Phenotyping_Workflow start Start: Administer Chlorzoxazone orally blood_sample Collect blood sample (e.g., 2h post-dose) start->blood_sample plasma_sep Separate plasma by centrifugation blood_sample->plasma_sep extraction Extract Chlorzoxazone and 6-Hydroxychlorzoxazone plasma_sep->extraction analysis HPLC or LC-MS/MS Analysis extraction->analysis calculation Calculate Metabolic Ratio (6-OH-CHZ / CHZ) analysis->calculation end End: CYP2E1 Activity Index calculation->end

Workflow for in vivo chlorzoxazone phenotyping.

Discussion and Conclusion

The validation of this compound as a biomarker for CYP2E1 activity presents a promising avenue for non-invasive assessment of this critical enzyme. The high selectivity of NNO formation for CYP2E1 is a significant advantage over existing probes like chlorzoxazone, which exhibits metabolism by other CYP isoforms.[7][9] The endogenous nature of NNO also circumvents the need to administer an exogenous, pharmacologically active compound, making it more suitable for large-scale studies and for use in sensitive populations.

However, the widespread adoption of NNO as a definitive biomarker is currently limited by the lack of extensive in vivo validation in humans. While the foundational in vitro work is robust, further clinical studies are required to establish a clear correlation between urinary NNO levels and hepatic CYP2E1 activity as determined by established methods.

In contrast, chlorzoxazone is a well-established in vivo probe for CYP2E1 phenotyping with a large body of literature supporting its use.[6] Its main drawback is the contribution of CYP1A2 to its metabolism, which can complicate data interpretation, particularly in populations with variable CYP1A2 activity (e.g., smokers).[9] The p-nitrophenol assay remains a valuable and reliable tool for in vitro studies of CYP2E1 activity in subcellular fractions and cell-based models due to its simplicity and high correlation with CYP2E1 levels.

References

Navigating the Analytical Landscape for Nicotinamide N-oxide: A Comparative Guide to Detection Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the biological roles of nicotinamide N-oxide (NAMO), the absence of commercially available antibodies presents a significant analytical challenge. This guide provides a comprehensive comparison of alternative methods for the detection and quantification of this key metabolite, offering detailed experimental protocols and performance data to aid in methodological selection.

This compound, a metabolite of nicotinamide (a form of vitamin B3), is gaining interest in the scientific community for its potential as a biomarker for CYP2E1 enzyme activity and its emerging anti-inflammatory properties. However, the direct immunological detection of NAMO is hampered by a lack of specific antibodies. This guide will delve into the reasons for this scarcity and present robust, validated alternative analytical techniques.

The Challenge of Antibody Production for Small Molecules

Generating high-affinity, specific antibodies against small molecules like this compound is inherently difficult. Small molecules, or haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response. This process can be fraught with challenges:

  • Conjugation Chemistry: The site and method of conjugation can obscure key epitopes on the small molecule, leading to antibodies that recognize the linker or the carrier protein rather than the target molecule.

  • Structural Similarity: The close structural resemblance of NAMO to its precursor, nicotinamide, and other related pyridine compounds makes it difficult to generate antibodies that do not exhibit significant cross-reactivity.

  • Immune Tolerance: As a naturally occurring metabolite, the immune system may have a degree of tolerance to this compound, making it difficult to mount a robust antibody response.

Due to these challenges, the market currently lacks commercially available antibodies that are specifically validated for the detection of this compound. Researchers, therefore, must turn to alternative, non-immunological methods for its analysis.

Comparison of Analytical Methods for this compound Detection

The primary methods for the reliable detection and quantification of this compound in biological samples are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and throughput.

MethodPrincipleAdvantagesDisadvantagesCommon Applications
HPLC-UV Separation by chromatography followed by detection using UV absorbance.- Cost-effective- Robust and reliable- Good for quantification with standards- Lower sensitivity compared to LC-MS- Potential for co-eluting interferences- Quantification in simple matrices- In vitro enzyme assays
LC-MS/MS Separation by chromatography coupled with mass-based detection.- High sensitivity and specificity- Can be used for complex matrices- Enables multiplexed analysis- Higher equipment cost- Requires expertise in method development- Quantification in biological fluids (plasma, urine)- Metabolomics studies
NMR Spectroscopy Detection based on the magnetic properties of atomic nuclei.- Non-destructive- Provides structural information- Requires minimal sample preparation- Lower sensitivity- Not suitable for trace analysis- High equipment cost- Structural elucidation- Analysis of highly concentrated samples

Experimental Protocols

Below are detailed protocols for the key analytical methods discussed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in relatively simple matrices, such as in vitro microsomal assays.

Sample Preparation (from microsomal incubation):

  • Stop the enzymatic reaction by adding a suitable quenching solvent (e.g., acetonitrile).

  • Centrifuge to pellet precipitated proteins.

  • Collect the supernatant and dry it under a vacuum.

  • Reconstitute the dried extract in the HPLC mobile phase.

HPLC Conditions:

Parameter Value
Column HILIC Atlantis T3 column (100 mm x 4.6 mm i.d.) with a guard column of the same material[1]
Mobile Phase Isocratic elution with 90% acetonitrile, 0.125% acetic acid, and 10 mM ammonium acetate[1]
Flow Rate 1.0 mL/min
Detection UV absorbance at 254 nm[1]

| Quantification | Based on a standard curve of known concentrations of this compound[1] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the quantification of this compound in complex biological samples like plasma and urine.

Sample Preparation (from plasma):

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or a mixture of acetonitrile:methanol:water) to the plasma sample.

  • Vortex and incubate at a low temperature to facilitate protein precipitation.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the sample in the initial mobile phase.

LC-MS/MS Conditions:

Parameter Value
LC Column Reverse-phase C18 column (e.g., SUPELCO Discovery® C18, 250 mm)[2]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient from low to high organic phase to elute this compound.
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)

| MRM Transitions | Specific precursor-to-product ion transitions for this compound would need to be optimized. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of this compound and can be used for quantification in samples where the concentration is sufficiently high.

Sample Preparation:

  • Lyophilize the sample to remove water.

  • Reconstitute the sample in a deuterated solvent (e.g., DMSO-d6 or D2O).

  • Add a known concentration of an internal standard for quantification.

NMR Parameters:

Parameter Value
Spectrometer High-field NMR spectrometer (e.g., 400 MHz or higher)
Solvent DMSO-d6[3]
Spectra Acquired 1H and 13C NMR[3]

| Quantification | Integration of specific proton signals relative to the internal standard. |

Visualizing Workflows and Pathways

To further clarify the methodologies and biological context, the following diagrams are provided.

Nicotinamide_Metabolism Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT Methylation CYP2E1 CYP2E1 Nicotinamide->CYP2E1 N-oxidation MNAM N1-methylnicotinamide NNMT->MNAM AOX AOX MNAM->AOX Oxidation Pyridones Pyridone Carboxamides AOX->Pyridones NAMO This compound CYP2E1->NAMO

Metabolic pathway of Nicotinamide.[1]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying Drying SupernatantCollection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MassAnalyzer Tandem Mass Spectrometry (MS/MS) ESI->MassAnalyzer DataAnalysis Data Analysis & Quantification MassAnalyzer->DataAnalysis

A typical LC-MS/MS workflow for NAMO analysis.

Conclusion

While the lack of specific antibodies for this compound presents a hurdle for immunological-based assays, robust and sensitive analytical methods are available for its detection and quantification. The choice of method will depend on the specific research question, the nature of the sample matrix, and the available instrumentation. For highly sensitive and specific quantification in complex biological fluids, LC-MS/MS is the method of choice. HPLC-UV provides a cost-effective alternative for simpler sample types, while NMR spectroscopy is invaluable for structural confirmation. By understanding the strengths and limitations of each technique, researchers can effectively navigate the analytical landscape and continue to unravel the biological significance of this compound.

References

A Comparative Analysis of Nicotinamide N-oxide and Nicotinamide Riboside as Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between Nicotinamide N-oxide (NAMO) and Nicotinamide Riboside (NR), two molecules linked to nicotinamide adenine dinucleotide (NAD+) metabolism. While both are related to vitamin B3, they exhibit distinct biochemical properties, mechanisms of action, and therapeutic potentials. This analysis is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.

Introduction and Overview

Nicotinamide Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that functions as a direct precursor to NAD+.[1][2] It has been extensively studied for its ability to boost cellular NAD+ levels, which is crucial for cellular energy metabolism, DNA repair, and various signaling processes.[2][3][4] Its potential to mitigate age-related metabolic decline and neurodegenerative disorders has made it a popular subject of research and a component of nutritional supplements.[5]

This compound (NAMO) is a primary metabolite of nicotinamide (NAM), another form of vitamin B3.[6][7][8] Formed in the liver by the enzyme CYP2E1, it has traditionally been considered a clearance product destined for excretion.[6][9] However, recent studies have revealed that NAMO possesses its own biological activities, notably as an anti-inflammatory agent that modulates key signaling pathways, rather than primarily serving as an NAD+ precursor.[10][11]

Physicochemical Properties

A summary of the fundamental physicochemical properties of NAMO and NR is presented below.

PropertyThis compound (NAMO)Nicotinamide Riboside (NR)
IUPAC Name 1-oxidopyridin-1-ium-3-carboxamide[12]3-Carbamoyl-1-(β-D-ribofuranosyl)pyridin-1-ium[1]
Chemical Formula C₆H₆N₂O₂[12]C₁₁H₁₅N₂O₅⁺[1]
Molar Mass 138.12 g/mol [12]255.25 g/mol [1]
Primary Role Nicotinamide metabolite; Anti-inflammatory signaling molecule.[6][10]Direct NAD+ precursor vitamin.[1][13]
Solubility Soluble in DMSO.[7]Soluble in water.
Natural Occurrence Metabolite detected in blood and urine after NAM intake.[6][14]Found in trace amounts in milk and yeast-containing foods.[1][2][13]

Mechanism of Action

The mechanisms of action for NAMO and NR are fundamentally different. NR directly participates in NAD+ synthesis, whereas NAMO acts as a signaling molecule in inflammatory pathways.

Nicotinamide Riboside (NR): The NAD+ Precursor Pathway

NR is a well-established precursor in the NAD+ salvage pathway.[5] Upon entering a cell, it is phosphorylated by nicotinamide riboside kinases (NRK1 and NRK2) to form nicotinamide mononucleotide (NMN).[1][5][15] NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to produce NAD+.[1][5] This pathway efficiently increases the cellular pool of NAD+, bypassing the rate-limiting enzyme NAMPT required for the conversion of nicotinamide to NMN.[5]

G Extracellular Extracellular Space Intracellular Intracellular Space NR_out Nicotinamide Riboside (NR) Transport ENTs Transporter NR_out->Transport NR_in Nicotinamide Riboside (NR) NRK NRK1/2 NR_in->NRK + ATP NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNATs NMN->NMNAT + ATP NAD NAD+ NRK->NMN Phosphorylation NMNAT->NAD Adenylylation Transport->NR_in

Nicotinamide Riboside (NR) to NAD+ Synthesis Pathway.
This compound (NAMO): Anti-Inflammatory Signaling

NAMO's primary documented mechanism involves the suppression of inflammation. Studies have shown that NAMO can inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses.[10][11] It achieves this by enhancing the expression and deacetylase activity of Sirtuin-1 (SIRT1).[10][11] Activated SIRT1 then deacetylates the p65 subunit of NF-κB, which inhibits its transcriptional activity and reduces the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[11]

G NAMO This compound (NAMO) SIRT1 SIRT1 Activation NAMO->SIRT1 Enhances Expression & Activity p65_deac Deacetylated p65 (Inactive NF-κB) SIRT1->p65_deac Deacetylation p65_ac Acetylated p65 (Active NF-κB) p65_ac->SIRT1 Target for Deacetylation Inflammation Pro-inflammatory Cytokine Production p65_ac->Inflammation Promotes Transcription Reduced_Inflammation Reduced Inflammation p65_deac->Reduced_Inflammation Inhibits Transcription

NAMO Anti-Inflammatory Signaling Pathway via SIRT1.

Comparative Efficacy and Bioavailability

The efficacy of NR is typically measured by its ability to increase NAD+ levels, while NAMO's efficacy is assessed by its anti-inflammatory effects.

Nicotinamide Riboside (NR)

Oral supplementation with NR has been shown to be safe and effective at increasing the NAD+ metabolome in humans.[16] Clinical studies have demonstrated that single oral doses of 100, 300, and 1000 mg of NR produce a dose-dependent increase in blood NAD+ levels.[16][17] In one pilot study, a single dose led to a 2.7-fold increase in blood NAD+.[16][17] Longer-term supplementation (2 weeks) with 100, 300, and 1000 mg/day resulted in NAD+ increases of approximately 22%, 51%, and 142%, respectively.[18]

Study TypeSubjectDosageOutcomeReference
Human Clinical Trial12 healthy adultsSingle dose: 100, 300, 1000 mgDose-dependent increase in blood NAD+ metabolome.[16]
Human Clinical TrialHealthy middle-aged and older adults1000 mg/day for 6 weeksIncreased NAD+ in peripheral blood mononuclear cells.[19]
Human Clinical TrialHealthy adults100, 300, 1000 mg/day for 2 weeksBlood NAD+ levels increased by ~22%, 51%, and 142% respectively.[18]
PreclinicalMiceOral administrationSuperior pharmacokinetics in elevating hepatic NAD+ compared to NAM and nicotinic acid.[16]
This compound (NAMO)

Data on NAMO's bioavailability and efficacy are primarily from preclinical studies focused on inflammation. It is a known human metabolite found in blood.[14] In a mouse model of herpes simplex encephalitis (HSE), NAMO treatment significantly inhibited the production of pro-inflammatory cytokines and promoted the transition of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) state, thereby reducing neuroinflammation and improving disease pathology.[10][11] Other studies have identified NAMO and its synthetic derivatives as potent and selective antagonists for the CXCR2 receptor, indicating a role in inhibiting neutrophil chemotaxis.[7] There is currently no evidence to suggest NAMO functions as a significant NAD+ precursor in the same manner as NR.

Safety and Toxicology

Both molecules are considered to have favorable safety profiles, though NR has been more extensively studied in formal toxicological assessments and human trials.

CompoundStudy TypeKey FindingsReference
Nicotinamide Riboside (NR) 90-day rat toxicology studyNo Observed Adverse Effect Level (NOAEL) was 300 mg/kg/day. The Lowest Observed Adverse Effect Level (LOAEL) was 1000 mg/kg/day. Showed a toxicity profile similar to nicotinamide at high doses.[5][20]
Human Clinical TrialsWell-tolerated in doses up to 2000 mg/day.[5][19] No significant differences in adverse events compared to placebo.[21][22]
This compound (NAMO) General StatusAs a natural metabolite of nicotinamide, it is considered a normal component of human metabolism.[6][8] Its role in NAM clearance suggests the body is equipped to handle its presence.
Preclinical (in vivo)No adverse effects reported in mouse studies assessing its anti-inflammatory properties.[10][11]

Experimental Protocols

Quantification of Cellular NAD+ Levels

Accurately measuring NAD+ is critical for evaluating the efficacy of precursors like NR. The two most common methods are enzymatic cycling assays and liquid chromatography-mass spectrometry (LC-MS).[23][24] Rapid sample quenching and extraction are crucial for accurate measurements.[25]

Objective: To quantify the concentration of NAD+ and NADH in biological samples (e.g., cultured cells, tissue homogenates).

Method 1: Enzymatic Cycling Assay

  • Sample Preparation & Extraction:

    • Harvest cells or tissue and wash with cold PBS.

    • For NAD+ (oxidized form): Lyse samples in an acidic extraction buffer (e.g., 0.5 M HClO₄). Acidic conditions destroy NADH.

    • For NADH (reduced form): Lyse samples in a basic extraction buffer (e.g., 0.1 M NaOH with cysteine). Basic conditions destroy NAD+.

    • Neutralize the extracts (e.g., with KOH for acid extracts or HCl for basic extracts).

    • Centrifuge to remove precipitates and collect the supernatant. Pass through a 10 kDa spin column to remove enzymes that might interfere with the assay.[26]

  • Cycling Reaction:

    • Add the extracted sample to a 96-well plate.

    • Add a reaction mixture containing alcohol dehydrogenase (ADH), a redox dye (e.g., MTT or resazurin), and an electron-coupling agent (e.g., phenazine methosulfate).

    • The reaction is initiated by adding ethanol. ADH oxidizes ethanol to acetaldehyde, reducing NAD+ to NADH. The coupling agent then transfers electrons from NADH to the dye, causing a color change.

    • This cycle repeats, amplifying the signal.

  • Detection:

    • Measure the absorbance or fluorescence of the dye using a microplate reader at the appropriate wavelength (e.g., ~565 nm for MTT).[25]

    • Quantify NAD+ or NADH concentration by comparing the signal to a standard curve prepared with known concentrations of NAD+.

Method 2: LC-MS/MS

  • Sample Preparation & Extraction:

    • Harvest and wash samples as above.

    • Lyse samples in a cold solvent mixture (e.g., 80% methanol) to quench metabolic activity and precipitate proteins.[27]

    • Include stable isotope-labeled NAD+ as an internal standard for accurate quantification.[23][24]

    • Centrifuge and collect the supernatant.

  • Chromatographic Separation:

    • Inject the extract into a liquid chromatography system, often using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, to separate NAD+ from other metabolites.[27]

  • Mass Spectrometry Detection:

    • The separated metabolites are ionized and detected by a tandem mass spectrometer (MS/MS).

    • NAD+ is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation patterns.

    • The ratio of endogenous NAD+ to the isotope-labeled internal standard is used for precise quantification.[23]

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Biological Sample (Cells/Tissue) extraction Acid/Base Extraction (Enzymatic) or Cold Solvent Extraction (LC-MS) start->extraction choose_method Select Assay extraction->choose_method enzymatic_assay Enzymatic Cycling Reaction + Colorimetric/Fluorometric Reading choose_method->enzymatic_assay Enzymatic lcms_assay HILIC Separation + MS/MS Detection choose_method->lcms_assay LC-MS quantify Quantification vs. Standard Curve enzymatic_assay->quantify lcms_assay->quantify

Experimental workflow for NAD+ quantification.

Summary and Conclusion

Nicotinamide Riboside and this compound are two distinct molecules with different biological roles. The key distinctions are summarized below:

  • Primary Function: NR is a direct and efficient precursor for NAD+ synthesis.[1][5] NAMO is primarily a metabolite of nicotinamide with its own signaling functions, particularly in reducing inflammation.[10][11]

  • Mechanism: NR enters the NAD+ salvage pathway to directly boost cellular NAD+ pools.[1][15] NAMO modulates the SIRT1/NF-κB signaling axis to exert anti-inflammatory effects.[10]

  • Therapeutic Potential: Research on NR focuses on addressing age-related conditions, metabolic disorders, and neuroprotection by restoring depleted NAD+ levels.[5] Research on NAMO points towards its potential use as a therapeutic agent for inflammatory conditions, including neuroinflammation.[10][11]

References

A Head-to-Head Comparison of Nicotinamide N-oxide and Nicotinamide Mononucleotide in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving field of aging research and metabolic therapeutics, two compounds, Nicotinamide N-oxide (NAMO) and Nicotinamide Mononucleotide (NMN), have garnered significant attention for their potential roles in modulating cellular health. This guide provides a comprehensive, data-driven comparison of NAMO and NMN, tailored for researchers, scientists, and drug development professionals. While NMN is a well-established precursor to the vital coenzyme Nicotinamide Adenine Dinucleotide (NAD+), the direct role of NAMO in NAD+ metabolism is less understood, with current research pointing towards its activity as a signaling molecule.

Executive Summary

This comparison guide synthesizes the available scientific literature to provide a head-to-head analysis of this compound (NAMO) and Nicotinamide Mononucleotide (NMN). While both molecules are derived from nicotinamide (a form of vitamin B3), their known biological activities and mechanisms of action differ significantly.

Nicotinamide Mononucleotide (NMN) is a direct precursor to NAD+, a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, including sirtuins and PARPs. Numerous studies have demonstrated that supplementation with NMN effectively increases NAD+ levels in various tissues, thereby mitigating age-associated physiological decline in animal models.[1][2]

This compound (NAMO) is a metabolite of nicotinamide, primarily formed in the liver by the enzyme CYP2E1.[3] While not established as a direct NAD+ precursor, recent research has highlighted its role as an anti-inflammatory agent and a modulator of sirtuin activity.[4] A key study has shown that NAMO can activate SIRT1, a critical NAD+-dependent deacetylase involved in metabolic regulation and longevity.[4] Furthermore, NAMO has been identified as a potent and selective antagonist of the CXCR2 receptor, implicating it in inflammatory pathways.[5]

Currently, there is a notable absence of direct head-to-head clinical or preclinical studies comparing the efficacy of NAMO and NMN in boosting NAD+ levels. The following sections will present the available data on their respective mechanisms, supported by experimental protocols and pathway diagrams.

Data Presentation: A Comparative Overview

Due to the lack of direct comparative studies, the following table summarizes the known characteristics of NMN and NAMO based on independent research. Quantitative data for NMN's effect on NAD+ levels is widely available, whereas similar data for NAMO is not present in the current scientific literature.

FeatureNicotinamide Mononucleotide (NMN)This compound (NAMO)
Primary Role Direct NAD+ Precursor[6]Metabolite of Nicotinamide, Signaling Molecule[3]
Mechanism of Action Converted to NAD+ via the NAD+ salvage pathway.[6]Activates SIRT1[4], CXCR2 Receptor Antagonist[5]
Effect on NAD+ Levels Significantly increases NAD+ levels in various tissues.[1][2]Not demonstrated to directly increase NAD+ levels.
Key Downstream Effects Activates sirtuins and PARPs, improves mitochondrial function, enhances insulin sensitivity.[1]Anti-inflammatory effects[4], potential modulation of sirtuin-mediated pathways.
Metabolic Pathway Incorporated into the NAD+ salvage pathway.[6]Formed from nicotinamide via oxidation by CYP2E1.[3]

Signaling Pathways and Mechanisms of Action

Nicotinamide Mononucleotide (NMN) and the NAD+ Salvage Pathway

NMN is a key intermediate in the NAD+ salvage pathway, the primary route for NAD+ biosynthesis in mammals. Extracellular NMN can be taken up by cells, where it is then converted to NAD+ by the enzyme Nicotinamide Mononucleotide Adenylyltransferase (NMNAT). This increase in the cellular NAD+ pool enhances the activity of NAD+-dependent enzymes that play crucial roles in metabolism, DNA repair, and cellular signaling.

NMN_Pathway NMN_ext Extracellular NMN NMN_int Intracellular NMN NMN_ext->NMN_int Transporter NAD NAD+ NMN_int->NAD NMNAT SIRT1 SIRT1 NAD->SIRT1 Activates PARP PARP NAD->PARP Activates Metabolism Metabolic Pathways SIRT1->Metabolism Regulates DNA_Repair DNA Repair PARP->DNA_Repair Regulates

NMN to NAD+ conversion and downstream effects.
This compound (NAMO) Signaling

The known signaling pathway for NAMO involves its interaction with the SIRT1 enzyme and the CXCR2 receptor. As a metabolite of nicotinamide, NAMO is formed in the liver. While its direct contribution to the NAD+ pool is unconfirmed, its ability to activate SIRT1 suggests it may influence similar downstream pathways as NAD+ boosters, albeit through a potentially different mechanism. Its role as a CXCR2 antagonist highlights its involvement in modulating inflammatory responses.

NAMO_Pathway Nicotinamide Nicotinamide NAMO Nicotinamide N-oxide Nicotinamide->NAMO CYP2E1 (Liver) SIRT1 SIRT1 NAMO->SIRT1 Activates CXCR2 CXCR2 Receptor NAMO->CXCR2 Antagonizes Gene_Expression Gene Expression SIRT1->Gene_Expression Regulates Inflammation Inflammatory Response CXCR2->Inflammation Modulates

Metabolic formation and signaling of NAMO.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines key experimental methodologies for assessing the effects of NMN and NAMO.

Measurement of NAD+ Levels by HPLC

Objective: To quantify intracellular NAD+ concentrations following supplementation with NMN or NAMO.

Protocol:

  • Sample Preparation: Homogenize cells or tissues in an acidic extraction buffer (e.g., 0.5 M perchloric acid).

  • Neutralization: Neutralize the extract with a potassium carbonate solution.

  • Centrifugation: Centrifuge to remove precipitated proteins.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Use a phosphate buffer-based mobile phase with a methanol gradient for elution.

    • Detect NAD+ by UV absorbance at 260 nm.

    • Quantify by comparing the peak area to a standard curve of known NAD+ concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Homogenization Cell/Tissue Homogenization Extraction Acid Extraction Homogenization->Extraction Neutralization Neutralization Extraction->Neutralization Centrifugation Centrifugation Neutralization->Centrifugation Injection Sample Injection Centrifugation->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Quantification Quantification Detection->Quantification

Workflow for NAD+ measurement using HPLC.
Sirtuin Activity Assay

Objective: To measure the effect of NMN or NAMO on the activity of sirtuin enzymes (e.g., SIRT1).

Protocol:

  • Reaction Setup: In a 96-well plate, combine a fluorogenic acetylated peptide substrate, NAD+, and the sirtuin enzyme preparation. For testing NAMO's direct activation, NAD+ concentration should be kept constant.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Development: Add a developer solution that releases the fluorophore from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate sirtuin activity based on the fluorescence signal relative to a standard curve.

Sirtuin_Assay_Workflow cluster_reaction Reaction cluster_detection Detection Mix Combine Substrate, NAD+, Enzyme, & Test Compound Incubate Incubate at 37°C Mix->Incubate Develop Add Developer Incubate->Develop Measure Measure Fluorescence Develop->Measure Analyze Analyze Data Measure->Analyze

References

A Comparative Analysis of the Anti-inflammatory Effects of Nicotinamide N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Nicotinamide N-oxide (NNO), also known as Nicotinamide-1-oxide (NAMO), with other well-established anti-inflammatory agents, namely Nicotinamide (NA) and the corticosteroid Dexamethasone. The information presented herein is supported by experimental data from peer-reviewed scientific literature, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.

Executive Summary

This compound, a metabolite of nicotinamide, has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2] Experimental evidence indicates that NNO effectively reduces the expression and production of pro-inflammatory cytokines, comparable in some instances to the effects of nicotinamide and the potent synthetic glucocorticoid, dexamethasone. This guide will delve into the quantitative data, experimental protocols, and underlying mechanisms of action for each of these compounds to provide a comprehensive comparative overview.

Comparative Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound, Nicotinamide, and Dexamethasone has been evaluated by measuring their ability to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in various in vitro models of inflammation.

Quantitative Comparison of Cytokine Inhibition

The following table summarizes the inhibitory effects of the three compounds on the production of major pro-inflammatory cytokines. It is important to note that the experimental conditions, including cell types, stimulus, and drug concentrations, may vary between studies.

CompoundTarget CytokineCell TypeStimulusConcentration% Inhibition / ReductionReference
This compound (NAMO) TNF-αBV2 (mouse microglia)HSV-1200 µM~50% (mRNA)[1]
IL-6BV2 (mouse microglia)HSV-1200 µM~60% (mRNA)[1]
IL-1βBV2 (mouse microglia)HSV-1200 µM~70% (mRNA)[1]
Nicotinamide (NA) TNF-αHuman whole bloodEndotoxin (1 ng/ml)40 mM>95%[3]
IL-6Human whole bloodEndotoxin (1 ng/ml)40 mM>95%[3]
IL-1βHuman whole bloodEndotoxin (1 ng/ml)40 mM>95%[3]
TNF-αHuman PBMCLPS1 mMSignificant inhibition[4]
Dexamethasone TNF-αHuman retinal pericytesTNF-αIC50: 2-6 nM>80%
IL-6Human retinal pericytesTNF-αIC50: 2-6 nM>80%
IL-1βHuman retinal pericytesTNF-αIC50: 44-995 nMPartially blocked

Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of this compound, Nicotinamide, and Dexamethasone are mediated through distinct signaling pathways.

This compound (NNO/NAMO) exerts its anti-inflammatory effects primarily through the activation of Sirtuin-1 (SIRT1).[1][2] SIRT1, an NAD+-dependent deacetylase, subsequently deacetylates the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory genes. This deacetylation inhibits NF-κB's transcriptional activity, leading to a reduction in the expression of pro-inflammatory cytokines.[1][2]

Nicotinamide (NA) has been shown to possess anti-inflammatory properties, although its precise mechanism is multifaceted and not fully elucidated. Some studies suggest its effects are due to the inhibition of poly (ADP-ribose) polymerase (PARP).[3] However, other evidence indicates that its cytokine-inhibiting effects may be independent of PARP inhibition, suggesting the involvement of other pathways, potentially including the inhibition of NF-κB.[3][5]

Dexamethasone , a potent glucocorticoid, acts by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus where it can directly inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1. It also upregulates the expression of anti-inflammatory proteins.

Signaling Pathway Diagrams

G cluster_NNO This compound (NNO) Pathway NNO This compound SIRT1 SIRT1 Activation NNO->SIRT1 p65_acet Acetylated p65 (NF-κB) SIRT1->p65_acet Deacetylation p65_deacet Deacetylated p65 p65_acet->p65_deacet NFkB_inhibition NF-κB Inhibition p65_deacet->NFkB_inhibition Cytokine_reduction_NNO ↓ Pro-inflammatory Cytokines NFkB_inhibition->Cytokine_reduction_NNO

Caption: NNO Anti-inflammatory Signaling Pathway

G cluster_Dex Dexamethasone Pathway Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Dex_GR Dex-GR Complex GR->Dex_GR Nucleus Nucleus Dex_GR->Nucleus NFkB_inhibition_Dex NF-κB Inhibition Nucleus->NFkB_inhibition_Dex Cytokine_reduction_Dex ↓ Pro-inflammatory Cytokines NFkB_inhibition_Dex->Cytokine_reduction_Dex

Caption: Dexamethasone Anti-inflammatory Signaling Pathway

Experimental Protocols

This section provides a general overview of the key experimental methodologies used to validate the anti-inflammatory effects of the compared compounds.

In Vitro Inflammation Model: LPS-induced Cytokine Release

A common method to assess anti-inflammatory activity in vitro involves stimulating immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Experimental Workflow:

G cluster_workflow LPS-induced Cytokine Release Assay Workflow Cell_Culture 1. Culture Immune Cells (e.g., Macrophages, PBMCs) Pre_treatment 2. Pre-treat with Test Compound (NNO, NA, Dexamethasone) Cell_Culture->Pre_treatment LPS_Stimulation 3. Stimulate with LPS Pre_treatment->LPS_Stimulation Incubation 4. Incubate for a defined period (e.g., 4-24 hours) LPS_Stimulation->Incubation Supernatant_Collection 5. Collect Cell Supernatant Incubation->Supernatant_Collection Analysis 6. Analyze Cytokine Levels (ELISA or RT-qPCR) Supernatant_Collection->Analysis

Caption: Workflow for In Vitro Anti-inflammatory Assay

Detailed Steps:

  • Cell Culture: Immune cells (e.g., murine BV2 microglia, human PBMCs, or macrophage cell lines like RAW 264.7) are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Pre-treatment: Cells are pre-incubated with various concentrations of the test compound (this compound, Nicotinamide, or Dexamethasone) or a vehicle control for a specified duration (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with an inflammatory agent, typically LPS (e.g., 100 ng/mL to 1 µg/mL), to induce the production of pro-inflammatory cytokines.

  • Incubation: The cells are incubated for a further period (e.g., 4 to 24 hours) to allow for cytokine synthesis and release.

  • Sample Collection: The cell culture supernatant is collected for protein analysis, and the cells can be lysed for RNA extraction.

  • Analysis:

    • Cytokine Protein Quantification (ELISA): The concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells and reverse-transcribed into cDNA. The expression levels of cytokine genes are then quantified using real-time quantitative polymerase chain reaction (RT-qPCR) with gene-specific primers.

Conclusion

This compound has emerged as a promising anti-inflammatory agent with a distinct mechanism of action centered on the activation of SIRT1 and subsequent inhibition of the NF-κB pathway. The available data suggests that its efficacy in reducing pro-inflammatory cytokine production is significant, and in some contexts, may be comparable to nicotinamide and the potent corticosteroid, dexamethasone. However, direct comparative studies under identical experimental conditions are needed to definitively establish its relative potency. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound as a potential therapeutic for inflammatory diseases.

References

Independent Verification of Nicotinamide N-oxide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the independently verified mechanism of action for Nicotinamide N-oxide (NNO) against other well-known NAD+ precursors, Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN). The information presented is based on available experimental data to facilitate a clear understanding of the current scientific landscape.

Executive Summary

This compound (NNO) is a metabolite of nicotinamide (NAM) and a recognized precursor to nicotinamide-adenine dinucleotide (NAD+). Independent research has verified its role in modulating inflammatory responses through the Sirtuin-1 (SIRT1)/NF-κB signaling pathway. While the mechanisms of NR and NMN in boosting NAD+ levels are well-documented, a direct head-to-head comparative study evaluating the efficacy of NNO against NR and NMN in raising systemic NAD+ levels is currently lacking in the scientific literature. This guide summarizes the established mechanism of NNO and presents it alongside the known pathways of NR and NMN to highlight both the verified actions of NNO and the existing research gaps.

This compound (NNO): Verified Mechanism of Action

Recent independent studies have elucidated a significant anti-inflammatory role for NNO, particularly in the context of neuroinflammation. The primary verified mechanism involves the activation of SIRT1, a key cellular sensor and deacetylase, which in turn suppresses the pro-inflammatory NF-κB signaling cascade.

Experimental Evidence for Anti-inflammatory Effects

A key study investigating the effect of NNO on HSV-1-induced microglial inflammation demonstrated a significant reduction in the production of pro-inflammatory cytokines. The quantitative data from this study is summarized below.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in HSV-1 Infected Microglia

Treatment GroupIL-1β mRNA Expression (Fold Change)IL-6 mRNA Expression (Fold Change)TNF-α mRNA Expression (Fold Change)
Control1.01.01.0
HSV-1~18~35~25
HSV-1 + NAMO (160 µM)~8~15~12

Data is approximated from graphical representations in the cited study and represents the mean fold change relative to the control group.

Experimental Protocol: Quantification of Cytokine mRNA by RT-qPCR

The following protocol outlines the methodology used to obtain the data presented in Table 1.

  • Cell Culture and Treatment: BV2 microglial cells were cultured and infected with Herpes Simplex Virus-1 (HSV-1) at a multiplicity of infection (MOI) of 1. A subset of infected cells was co-treated with 160 µM this compound (NAMO).

  • RNA Extraction: After 6 hours of treatment, total RNA was extracted from the cell lysates using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: First-strand cDNA was synthesized from the extracted RNA using a reverse transcription kit with oligo(dT) primers.

  • Quantitative PCR (qPCR): The relative mRNA expression levels of IL-1β, IL-6, and TNF-α were quantified using a SYBR Green-based qPCR assay on a real-time PCR system. Gene expression was normalized to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The fold change in mRNA expression was calculated using the 2-ΔΔCt method, comparing the treated groups to the untreated control group.

Signaling Pathway of this compound

The diagram below illustrates the verified signaling pathway through which NNO exerts its anti-inflammatory effects.

NNO_Pathway NNO This compound (NAMO) SIRT1 SIRT1 NNO->SIRT1 Upregulates Expression & Activity NFkB NF-κB (p65) SIRT1->NFkB Deacetylates (Inhibits) Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Promotes Transcription

NNO Anti-inflammatory Signaling Pathway

Comparison with Other NAD+ Precursors: NR and NMN

Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) are the most extensively studied NAD+ precursors. Their primary mechanism of action is to directly fuel the NAD+ salvage pathway, thereby increasing cellular NAD+ levels.

Table 2: Comparison of Mechanistic Understanding

FeatureThis compound (NNO)Nicotinamide Riboside (NR)Nicotinamide Mononucleotide (NMN)
Primary Verified Mechanism Anti-inflammatory via SIRT1/NF-κB pathwayNAD+ precursor via salvage pathwayNAD+ precursor via salvage pathway
Direct NAD+ Boosting Efficacy Not yet quantified in direct comparison to NR/NMNDemonstrated to increase NAD+ levels in multiple studies.[1]Demonstrated to increase NAD+ levels in multiple studies.[2]
Key Enzymes in Metabolism CYP2E1 (for synthesis from NAM)NRK1/2NAMPT (from NAM), NRK1/2 (from NR)
Head-to-Head Comparison Data Not Available Not Available with NNO Not Available with NNO
Experimental Workflow: General NAD+ Measurement

The following is a generalized workflow for measuring changes in cellular NAD+ levels after supplementation with a precursor.

NAD_Workflow cluster_0 In Vitro / In Vivo Model cluster_1 Treatment cluster_2 Sample Preparation cluster_3 Quantification cluster_4 Analysis A Cell Culture or Animal Model B Supplementation with NAD+ Precursor (NNO, NR, or NMN) A->B C Tissue/Cell Lysis & Extraction B->C D LC-MS or Enzymatic Assay C->D E Quantify NAD+ Levels & Compare to Control D->E

Generalized Workflow for NAD+ Measurement

Conclusion and Future Directions

Independent research has verified that this compound functions as an anti-inflammatory agent by activating SIRT1 and subsequently inhibiting the NF-κB signaling pathway. This provides a distinct mechanistic profile for NNO.

However, a critical gap remains in the literature regarding the direct comparative efficacy of NNO versus the more established NAD+ precursors, NR and NMN. Future research, employing standardized experimental protocols and head-to-head comparisons, is essential to fully elucidate the relative potencies of these molecules in augmenting the cellular NAD+ pool and their subsequent physiological effects. Such studies will be invaluable for drug development professionals and researchers in making informed decisions about the therapeutic potential of these different NAD+ precursors.

References

A Comparative Guide to Analytical Methods for Nicotinamide N-oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Nicotinamide N-oxide (NNO), a key metabolite of nicotinamide. Understanding the analytical performance of different techniques is crucial for researchers in various fields, including drug metabolism, clinical diagnostics, and nutritional science. This document outlines the principles, performance characteristics, and experimental protocols for the most common methods used for NNO analysis.

Introduction to this compound

This compound is a metabolite of nicotinamide (a form of vitamin B3) produced in the liver primarily by the cytochrome P450 enzyme CYP2E1.[1][2][3] Its levels can be indicative of nicotinamide intake and metabolic activity. Accurate and precise measurement of NNO in biological matrices such as plasma and urine is therefore essential for pharmacokinetic studies, biomarker discovery, and understanding the metabolic fate of nicotinamide.

Comparison of Analytical Methods

The selection of an appropriate analytical method for NNO detection depends on factors such as the required sensitivity, selectivity, sample matrix, available equipment, and throughput. The most commonly employed techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Spectrophotometric and electrochemical methods, while less specific for NNO, are also discussed as potential low-cost screening tools.

Data Presentation

The following tables summarize the quantitative performance characteristics of the different analytical methods for the determination of this compound and related compounds.

Table 1: Performance Characteristics of HPLC-UV Methods

AnalyteMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (%)Precision (%RSD)Recovery (%)Reference
Nicotinamide & ImpuritiesDrug Substance-0.003-0.005%-93.3-113.3--[4]
1-MethylnicotinamideLiver Homogenate0.15-50 nmol0.05 nmol0.15 nmol---[5]
NicotinamidePharmaceutical Preparations20–120 μg/mL1.510 μg/mL4.590 μg/mL---

Table 2: Performance Characteristics of LC-MS/MS Methods

AnalyteMatrixLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)Reference
Niacin & MetabolitesHuman Plasma5-8005-2.2 to 3.25.0-8.72.8-9.489.7-103.0
Nicotinamide & N1-methylnicotinamideHuman Serum5.0-160.0 (NAM), 2.5-80.0 (MNA)->88<6.90<6.90>88[6][7]
N1-methylnicotinamideHuman Urine0.5-5000.5±10<10<8105[8][9]
NAD+ and related metabolitesMice Sciatic Nerves--92.2-107.3<8.8-87.8-104.7[10]

Table 3: Performance Characteristics of Other Methods (for related N-oxides and analogous compounds)

MethodAnalyteMatrixLinearity RangeLimit of Detection (LOD)Reference
Derivative UV SpectrophotometryNicotinamidePharmaceutical Preparations10-50 μg/ml-[11]
Electrochemical SensorNicotineSaliva0.5-27 µM17 nM[12]
Electrochemical SensorCatechol/Hydroquinone-1.4-800 µM / 1.0-800 µM0.06 µM / 0.16 µM[13]

Note: Data for spectrophotometric and electrochemical methods are for related compounds and would require validation for this compound.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are critical for obtaining reliable and reproducible results.

Sample Preparation

1. Plasma/Serum Samples: Protein Precipitation

This is a common method for removing proteins from plasma or serum samples prior to LC-MS/MS analysis.[14][15][16]

  • Materials:

    • Ice-cold acetonitrile (ACN) or methanol (MeOH)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge capable of reaching >10,000 x g at 4°C

  • Procedure:

    • Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.

    • Add 400 µL of ice-cold acetonitrile (or methanol) to the tube.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the samples on ice or at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new clean tube, avoiding disturbance of the protein pellet.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent for analysis.

2. Urine Samples: Solid-Phase Extraction (SPE)

SPE is used to clean up and concentrate analytes from complex matrices like urine.[6]

  • Materials:

    • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

    • SPE manifold

    • Methanol (for conditioning)

    • Water (for equilibration)

    • Appropriate wash and elution solvents

  • Procedure:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibration: Pass 1 mL of water through the cartridge.

    • Sample Loading: Load 1 mL of the urine sample onto the cartridge.

    • Washing: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove unretained interferences.

    • Elution: Elute the analyte of interest with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

    • The eluate can be evaporated and reconstituted for analysis.

Analytical Methods

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Principle: This method separates this compound from other components in a sample based on its interaction with a stationary phase in a column. The separated analyte is then detected by its absorbance of ultraviolet light at a specific wavelength.

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven

    • UV-Vis detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 10 mM phosphate buffer, pH 3) and an organic modifier (e.g., methanol) in a 90:10 (v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 261 nm

    • Injection Volume: 20 µL

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV. After chromatographic separation, the analyte is ionized and fragmented in the mass spectrometer. Specific fragment ions (transitions) are monitored for quantification.

  • Instrumentation:

    • LC system (as above)

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic and Mass Spectrometric Conditions (Example):

    • Column: HILIC column (e.g., Atlantis HILIC Silica, 100 mm x 2.1 mm, 3 µm)

    • Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid).

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard. For nicotinamide, a transition of m/z 123.1 → 80.1 is often used.[7]

3. Spectrophotometry

  • Principle: This method involves a chemical reaction that produces a colored product with an absorbance proportional to the concentration of the analyte. For N-oxides, this could involve a reaction like the titanometric determination of the N-oxide group.[17] However, this method is generally not specific and is prone to interference from other compounds in the sample. A specific colorimetric reaction for this compound is not well-established in the literature.

4. Electrochemical Methods

Visualization of Pathways and Workflows

Metabolic Pathway of this compound Formation

The following diagram illustrates the metabolic conversion of nicotinamide to this compound, a reaction catalyzed by the CYP2E1 enzyme.[1][2][3]

metabolic_pathway Nicotinamide Nicotinamide NNO This compound Nicotinamide->NNO Oxidation CYP2E1 CYP2E1

Metabolic conversion of Nicotinamide to this compound.
General Analytical Workflow

This diagram outlines the general steps involved in the analysis of this compound from a biological sample.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (e.g., Plasma, Urine) SamplePretreatment 2. Sample Pre-treatment (e.g., Protein Precipitation, SPE) SampleCollection->SamplePretreatment Chromatography 3. Chromatographic Separation (HPLC or LC) SamplePretreatment->Chromatography Detection 4. Detection (UV or MS/MS) Chromatography->Detection DataAcquisition 5. Data Acquisition Detection->DataAcquisition Quantification 6. Quantification DataAcquisition->Quantification

General workflow for this compound analysis.

Conclusion

The choice of analytical method for this compound detection should be guided by the specific requirements of the research. LC-MS/MS stands out as the most sensitive and specific method, making it ideal for quantitative analysis in complex biological matrices. HPLC-UV offers a more accessible and cost-effective alternative, suitable for applications where high sensitivity is not the primary concern. While spectrophotometric and electrochemical methods are not yet well-established for specific NNO detection, they may hold potential for future development as rapid screening tools. The detailed protocols and comparative data provided in this guide aim to assist researchers in selecting and implementing the most appropriate method for their studies.

References

Benchmarking Nicotinamide N-oxide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis of Nicotinamide N-oxide's Bioactivity Against Established Standards

This guide provides a detailed comparison of this compound (NAMO), a metabolite of vitamin B3, against known standards—Nicotinamide (NAM), Nicotinamide Riboside (NR), and Nicotinamide Mononucleotide (NMN). The following sections present quantitative data on their respective activities in key biological pathways, detailed experimental protocols for reproducing these findings, and visual representations of the underlying mechanisms and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these compounds.

Data Summary: A Head-to-Head Comparison

The following table summarizes the known biological activities of this compound and its benchmarked standards. The data presented is a synthesis of publicly available research.

CompoundCXCR2 Antagonism (IC₅₀)Anti-Inflammatory Activity (Cytokine Inhibition)NAD+ Precursor Activity
This compound (NAMO) Potent and selective antagonist[1][2][3]Significantly inhibits IL-1β, IL-6, and TNF-α production in microglia[4][5]Data not available
Nicotinamide (NAM) Not reportedCan inhibit pro-inflammatory cytokines at millimolar concentrationsDirect precursor to NAD+[6]
Nicotinamide Riboside (NR) Not reportedMay reduce inflammation through NAD+ dependent pathwaysEfficiently increases NAD+ levels[7][8]
Nicotinamide Mononucleotide (NMN) Not reportedMay reduce inflammation through NAD+ dependent pathwaysDirect precursor to NAD+[6][7]

Key Biological Activities and Experimental Insights

CXCR2 Receptor Antagonism

This compound has been identified as a potent and selective antagonist of the CXCR2 receptor, a key mediator in inflammatory responses.[1][2][3] This antagonism suggests a potential therapeutic role for NAMO in inflammatory, autoimmune, and allergic disorders. The CXCR2 signaling pathway is crucial for neutrophil chemotaxis, and its inhibition can mitigate inflammatory cell infiltration.

Signaling Pathway: CXCR2 Antagonism by this compound

cluster_membrane Cell Membrane CXCR2 CXCR2 G_protein G-protein Activation CXCR2->G_protein Activates CXCL8 CXCL8 (Chemokine) CXCL8->CXCR2 Binds NAMO This compound NAMO->CXCR2 Blocks Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Downstream Chemotaxis Neutrophil Chemotaxis Downstream->Chemotaxis

Caption: CXCR2 signaling pathway and its inhibition by this compound.

Anti-Inflammatory Effects in Microglia

NAMO has demonstrated significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in microglia.[4][5] This activity is particularly relevant for neuroinflammatory conditions where microglial activation plays a central role.

Experimental Workflow: Assessing Anti-Inflammatory Activity in Microglia

cluster_workflow Workflow start Culture BV2 Microglia stimulate Stimulate with LPS start->stimulate treat Treat with NAMO or Standards stimulate->treat incubate Incubate for 24h treat->incubate collect Collect Supernatant incubate->collect elisa Measure Cytokines (ELISA) collect->elisa end Analyze Data elisa->end

Caption: Workflow for evaluating the anti-inflammatory effects of NAMO.

NAD+ Precursor Activity

While Nicotinamide, NR, and NMN are well-established precursors of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism, the direct role of NAMO as an NAD+ precursor is not yet fully elucidated.[6][7][8] Further research is required to quantify its contribution to the cellular NAD+ pool in comparison to these known standards.

Logical Relationship: NAD+ Biosynthesis from Precursors

NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NR Nicotinamide Riboside (NR) NR->NMN NAD NAD+ NMN->NAD NAMO This compound (NAMO) NAMO->NAD Potential Conversion

Caption: Relationship of NAMO and standard NAD+ precursors.

Detailed Experimental Protocols

Protocol 1: CXCR2 Chemotaxis Assay (Modified Boyden Chamber)

This protocol details a method to assess the antagonistic effect of this compound on CXCL8-induced neutrophil chemotaxis.

Materials:

  • Human neutrophils isolated from peripheral blood

  • RPMI 1640 medium with 1% BSA

  • CXCL8 (human recombinant)

  • This compound and standard compounds

  • Modified Boyden chamber with polycarbonate filter (3-μm pore size)

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method. Resuspend the purified neutrophils in RPMI 1640 with 1% BSA at a concentration of 1 x 10⁶ cells/mL.

  • Chemoattractant and Antagonist Preparation:

    • Prepare a solution of CXCL8 in RPMI 1640/BSA at a final concentration of 10 nM.

    • Prepare serial dilutions of this compound and standard compounds in RPMI 1640/BSA.

  • Assay Setup:

    • Add 400 µL of the CXCL8 solution to the lower wells of the 96-well Boyden chamber plate.

    • In separate wells for negative control, add 400 µL of RPMI 1640/BSA without CXCL8.

    • Pre-incubate the neutrophil suspension with various concentrations of this compound or standard compounds for 30 minutes at 37°C.

    • Place the 3-µm pore size polycarbonate filter over the lower wells.

    • Add 100 µL of the pre-incubated neutrophil suspension to the top of the filter.

  • Incubation: Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator.

  • Cell Migration Quantification:

    • After incubation, remove the filter and wipe the top side to remove non-migrated cells.

    • Place the filter in a new 96-well plate containing a cell lysis buffer with Calcein-AM.

    • Incubate for 30 minutes at 37°C to label the migrated cells.

    • Read the fluorescence at an excitation of 485 nm and an emission of 520 nm.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of the test compounds compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Protocol 2: LPS-Induced Cytokine Release in BV2 Microglia

This protocol describes the methodology to evaluate the anti-inflammatory effect of this compound by measuring the inhibition of LPS-induced cytokine production in BV2 microglial cells.

Materials:

  • BV2 murine microglial cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and standard compounds

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Cell Treatment:

    • The following day, replace the medium with fresh DMEM.

    • Pre-treat the cells with various concentrations of this compound or standard compounds for 1 hour.

    • Stimulate the cells with LPS at a final concentration of 100 ng/mL. Include a vehicle control group without LPS stimulation.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at 1000 rpm for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement (ELISA):

    • Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody. Add the collected supernatants and standards and incubate. Wash the plate and add the detection antibody. After another incubation and wash, add the enzyme conjugate followed by the substrate. Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample. Determine the percentage inhibition of cytokine release by the test compounds compared to the LPS-only treated group and calculate the IC₅₀ values.

Protocol 3: Quantification of Intracellular NAD+ Levels by HPLC-MS/MS

This protocol provides a method for the quantitative analysis of intracellular NAD+ levels in cells treated with this compound and standard NAD+ precursors.[9]

Materials:

  • Cell line of interest (e.g., HEK293T, HepG2)

  • Appropriate cell culture medium

  • This compound and standard compounds (NAM, NR, NMN)

  • Cold methanol containing a stable isotope-labeled internal standard (e.g., ¹³C₅-NAD+)

  • HPLC-MS/MS system

  • LC column (e.g., C18)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency in 6-well plates.

    • Treat the cells with this compound or standard compounds at desired concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control group.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Immediately add 500 µL of cold methanol containing the internal standard to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube on ice.

  • Sample Preparation:

    • Sonicate the cell extracts on ice for 5 minutes and then centrifuge at 15,000 rpm for 15 minutes at 4°C.

    • Transfer 50 µL of the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.

    • Reconstitute the dried sample in 50 µL of LC-MS grade water, vortex, and centrifuge again.

  • HPLC-MS/MS Analysis:

    • Inject the prepared samples onto the HPLC-MS/MS system.

    • Separate the metabolites using a C18 column with a suitable gradient of mobile phases (e.g., mobile phase A: 5 mM ammonium acetate in water; mobile phase B: 5 mM ammonium acetate in methanol).

    • Detect NAD+ and the internal standard using the mass spectrometer in positive ion mode with selected reaction monitoring (SRM). The transition for NAD+ is typically m/z 664.0 > 136.1.

  • Data Analysis:

    • Generate a standard curve using known concentrations of NAD+.

    • Quantify the NAD+ concentration in the samples by normalizing the peak area of NAD+ to the peak area of the internal standard and comparing it to the standard curve.

    • Normalize the NAD+ concentration to the protein content of the cell lysate. Compare the fold-change in NAD+ levels between treated and control groups.

References

Orthogonal Methods for Confirming Nicotinamide N-oxide Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of metabolites is a critical step in drug development and various fields of biomedical research. Nicotinamide N-oxide, a key metabolite of nicotinamide (Vitamin B3), plays a significant role in cellular processes and its correct identification is paramount. This guide provides a comparative overview of orthogonal analytical methods for the confident identification of this compound, supported by experimental data and detailed protocols.

The Importance of Orthogonal Methods

Relying on a single analytical method for compound identification can lead to ambiguous or incorrect assignments, especially in complex biological matrices. Orthogonal methods, which are based on different chemical and physical principles, provide a much higher degree of confidence in structural elucidation. By combining techniques such as chromatography, mass spectrometry, and spectroscopy, researchers can build a comprehensive and robust body of evidence for the identity of a compound.

This guide will compare the utility of four common analytical techniques for the confirmation of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data obtained from various analytical methods for the identification of this compound and its parent compound, nicotinamide, for comparative purposes.

ParameterThis compoundNicotinamideMethod
HPLC Retention Time ~3.2 min[1]-HPLC-UV
UV λmax ~262 nm210 nm, 260 nm[2]UV-Vis Spectroscopy
Molar Absorptivity (ε) 11,300 M⁻¹cm⁻¹ at 260 nm[1]-UV-Vis Spectroscopy
Precursor Ion (m/z) 139.1 [M+H]⁺123.1 [M+H]⁺LC-MS/MS (ESI+)
Product Ions (m/z) 123.1 ([M+H - 16]⁺), 95.1, 79.180.1LC-MS/MS (ESI+)
¹H NMR Chemical Shifts (ppm) 8.75 (s), 8.50 (d), 8.13 (t), 7.75 (d) (in D₂O)8.92 (s), 8.70 (dd), 8.23 (dd), 7.58 (dd) (in H₂O)[3]NMR Spectroscopy
¹³C NMR Chemical Shifts (ppm) -173.4, 154.5, 150.3, 139.2, 131.9, 126.9 (in D₂O)NMR Spectroscopy

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in your own laboratory settings.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification and initial identification of this compound based on its retention time and UV absorbance.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: Chemcosorb 5-ODS-H (150 x 4.6 mm, 5 µm particle size) or equivalent C18 column.[1]

  • Mobile Phase: 10 mM potassium dihydrogenphosphate (pH adjusted to 3.0 with phosphoric acid) containing 0.1 g/L sodium 1-octanesulfonate and methanol in a 100:4 (v/v) ratio.[1] For mass spectrometry compatibility, phosphoric acid should be replaced with formic acid.[4]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV absorbance at 260 nm.[1]

  • Expected Outcome: A chromatographic peak for this compound at a retention time of approximately 3.2 minutes under the specified conditions.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, offering definitive structural information through fragmentation analysis.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: Utilize the HPLC conditions described above, ensuring the mobile phase is compatible with mass spectrometry (e.g., using formic acid instead of phosphoric acid).

  • Mass Spectrometry (Positive Ion Mode):

    • Precursor Ion (Q1): The protonated molecule of this compound, [M+H]⁺, has a theoretical m/z of 139.1.

    • Product Ion Scanning (Q3): Collision-induced dissociation (CID) of the precursor ion will generate characteristic fragment ions. A common fragmentation pathway for N-oxides is the neutral loss of an oxygen atom, resulting in a product ion at m/z 123.1 ([M+H - 16]⁺). Other potential product ions should also be monitored.

  • Expected Outcome: Detection of the correct precursor ion and its characteristic product ions provides strong evidence for the presence of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. It is a powerful tool for unambiguous identification.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC): Can be used to further elucidate the structure by showing correlations between protons and between protons and carbons.

  • Expected Outcome: The resulting spectra should match the known chemical shifts and coupling patterns for this compound. For comparison, the ¹H NMR spectrum of nicotinamide in water shows distinct peaks at approximately 8.92, 8.70, 8.23, and 7.58 ppm.[3] The ¹³C NMR spectrum of nicotinamide in D₂O shows peaks at approximately 173.4, 154.5, 150.3, 139.2, 131.9, and 126.9 ppm. The spectrum of this compound will show characteristic shifts due to the presence of the N-oxide group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward method to obtain preliminary information based on the electronic transitions within the molecule.

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Sample Preparation: Dissolve the sample in a UV-transparent solvent, such as water or ethanol.

  • Procedure: Scan the sample across a wavelength range of 200-400 nm to obtain the absorption spectrum.

  • Expected Outcome: this compound is expected to exhibit a maximum absorption (λmax) at approximately 262 nm. This is a slight shift from the parent nicotinamide, which has absorption maxima at 210 nm and 260 nm.[2]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for confirming the identification of this compound and the signaling pathway in which it is a metabolite.

Orthogonal_Identification_Workflow cluster_screening Initial Screening cluster_confirmation Structural Confirmation HPLC-UV HPLC-UV LC-MS/MS LC-MS/MS HPLC-UV->LC-MS/MS Hypothesis Generation UV-Vis UV-Vis UV-Vis->LC-MS/MS NMR NMR LC-MS/MS->NMR Definitive Structure Confirmed ID Confirmed ID NMR->Confirmed ID Sample Sample Sample->HPLC-UV Retention Time & UV Absorbance Sample->UV-Vis λmax

Caption: Workflow for the orthogonal identification of this compound.

Nicotinamide_Metabolism Nicotinamide Nicotinamide Nicotinamide_N_oxide This compound Nicotinamide->Nicotinamide_N_oxide Oxidation Methylnicotinamide Methylnicotinamide Nicotinamide->Methylnicotinamide Methylation NNMT Nicotinamide N-methyltransferase NNMT->Methylnicotinamide CYP450 Cytochrome P450 (e.g., CYP2E1) CYP450->Nicotinamide_N_oxide

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Nicotinamide N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Nicotinamide N-oxide.

Immediate Safety and Handling for Disposal

Before initiating the disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to the general principles of hazardous chemical waste management. The following steps provide a clear, operational plan for its proper disposal.

1. Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Waste: this compound."

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials, such as strong oxidizing agents, should be kept separate.[3]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • The container must have a secure, screw-on cap to prevent spills and evaporation.[4]

  • Ensure the container is in good condition, free from cracks or leaks.

3. Labeling:

  • Properly label the hazardous waste container immediately upon the first addition of waste. The label should include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas)[3]

    • The approximate quantity of the waste.

    • The date of waste generation.

    • The location of origin (e.g., laboratory, building, room number).

    • The name and contact information of the principal investigator or responsible person.[3]

    • Appropriate hazard pictograms (e.g., irritant).[3]

4. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory.

  • This area should be secure and away from general laboratory traffic.

  • Utilize secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks. The secondary container should be able to hold at least 110% of the volume of the primary container.[4]

5. Disposal Request and Collection:

  • Once the container is full or has reached the storage time limit set by your institution (often 90 days), submit a hazardous waste pickup request to your EHS department.[4]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a paper submission.[3]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, absorbent paper, or pipette tips, should be considered chemically contaminated solid waste.

  • Solid Waste:

    • Collect these materials in a clearly labeled, double-bagged, clear plastic bag to allow for visual inspection by EHS personnel.[4]

    • List the contents and chemical constituents on the hazardous waste tag.[4]

  • Empty Containers:

    • An "empty" container that held this compound must still be disposed of as hazardous waste unless it has been triple-rinsed.

    • To triple-rinse, use a solvent capable of dissolving this compound. The resulting rinsate must be collected and disposed of as hazardous liquid waste.[5][6] After triple-rinsing, the container can often be disposed of as regular trash, but you should confirm this with your EHS department.[5][6]

Quantitative Data Summary

Currently, there is no specific quantitative data available in the literature regarding concentration limits for sewer disposal or specific pH targets for the neutralization of this compound. Therefore, sink or drain disposal is strictly prohibited.[3][7]

ParameterGuideline
Sewer/Drain Disposal Prohibited
Solid Waste Landfill Prohibited for untreated chemical
Incineration May be a suitable disposal method for nicotinamide, but must be conducted by a licensed hazardous material disposal company. Consult your EHS for this compound.

Logical Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Designate a Labeled, Compatible Hazardous Waste Container A->B C Collect this compound Waste (Solid or Liquid) B->C D Securely Seal Container C->D E Store in Designated Secondary Containment Area D->E F Complete Hazardous Waste Information Form E->F G Submit Waste Pickup Request to EHS F->G H EHS Collects Waste for Proper Disposal G->H

Figure 1. Procedural workflow for the disposal of this compound.

By adhering to these established procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific EHS guidelines for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicotinamide N-oxide
Reactant of Route 2
Reactant of Route 2
Nicotinamide N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.